molecular formula C26H27ClN4O8S B083584 C.I. Pigment Yellow 97 CAS No. 12225-18-2

C.I. Pigment Yellow 97

Cat. No.: B083584
CAS No.: 12225-18-2
M. Wt: 591 g/mol
InChI Key: WNWZKKBGFYKSGA-UHFFFAOYSA-N
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Description

C.I. Pigment Yellow 97 is a useful research compound. Its molecular formula is C26H27ClN4O8S and its molecular weight is 591 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H27ClN4O8S/c1-15(32)25(26(33)28-18-12-20(36-2)17(27)11-21(18)37-3)30-29-19-13-23(39-5)24(14-22(19)38-4)40(34,35)31-16-9-7-6-8-10-16/h6-14,25,31H,1-5H3,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWZKKBGFYKSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=CC(=C(C=C2OC)S(=O)(=O)NC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041736
Record name C.I. Pigment Yellow 97
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Molecular Weight

591.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo-
Source EPA Chemicals under the TSCA
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CAS No.

12225-18-2
Record name Pigment Yellow 97
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12225-18-2
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Record name Pigment Yellow 97
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Record name Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[2-[2,5-dimethoxy-4-[(phenylamino)sulfonyl]phenyl]diazenyl]-3-oxo-
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Record name C.I. Pigment Yellow 97
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Record name N-(4-chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.195
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT YELLOW 97
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

C.I. Pigment Yellow 97 chemical structure and CAS number 12225-18-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to C.I. Pigment Yellow 97 (CAS: 12225-18-2)

Executive Summary

This compound is a high-performance monoazo organic pigment prized for its brilliant greenish-yellow shade, excellent durability, and superior resistance properties. Identified by the CAS number 12225-18-2, its complex molecular structure, featuring chloro, methoxy, and N-phenylsulfonamide functional groups, imparts exceptional stability against migration, heat, and light.[1][2] This guide provides a comprehensive analysis of its chemical architecture, synthesis, performance characteristics, and applications, designed for professionals in chemical research and product development.

Introduction: A Profile of a High-Performance Pigment

This compound, also known by its Colour Index number 11767, belongs to the arylide yellow class of pigments.[2] It was developed to overcome the limitations of simpler yellow pigments, offering enhanced fastness properties required for demanding industrial applications.[1] Its robust nature stems directly from its molecular design, which incorporates features that minimize solubility and prevent migration in polymer systems.[2] This makes it a preferred choice in high-quality industrial coatings, plastics, and printing inks where long-term color integrity is paramount.[1][2][3]

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for formulation scientists to determine its suitability and processing parameters in various media.

PropertyValueSource(s)
CAS Registry Number 12225-18-2[2][3][4][5][6][7]
Colour Index Name This compound[3]
Colour Index Number 11767[3][4][7]
Chemical Family Monoazo[3][4][8]
Molecular Formula C₂₆H₂₇ClN₄O₈S[1][3][4][9]
Molecular Weight 591.03 g·mol⁻¹[2][4][9]
IUPAC Name N-(4-Chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide[5]
Appearance Bright yellow powder[4][8]
Density ~1.5 g/cm³[3]
Oil Absorption 35-45 g/100g [3][7]

Molecular Structure and Synthesis

Chemical Structure and Tautomerism

The performance of Pigment Yellow 97 is a direct result of its intricate molecular structure. While often depicted as a simple azo compound, X-ray crystallography studies have confirmed that the molecule predominantly exists in the more stable ketohydrazone form.[2][10] This tautomerism is stabilized by strong intramolecular hydrogen bonding, which contributes significantly to the pigment's excellent lightfastness and overall chemical resistance.[10] The presence of the bulky N-phenylsulfonamide group is a key feature that distinguishes it from other arylide yellows, rendering the material highly insoluble and resistant to migration.[2]

Caption: Key structural features of this compound.

Synthesis Pathway

The manufacturing of Pigment Yellow 97 is a classic example of azo pigment chemistry, involving a two-stage process: diazotization followed by azo coupling.[4][10]

  • Preparation of the Diazo Component : The process begins with the diazotization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. This reaction is conducted in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at low temperatures (typically ≤5 °C) to form the unstable diazonium salt.[2][4][11] Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt and the formation of unwanted by-products.

  • Preparation of the Coupling Component : Separately, the coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (also known as 4-chloro-2,5-dimethoxyacetoacetanilide), is prepared. This is typically achieved by reacting 2,5-dimethoxy-4-chloroaniline with diketene.[2]

  • Azo Coupling Reaction : The final pigment is formed by the carefully controlled addition of the diazonium salt solution to a dispersion of the coupling component.[2][4] The pH and temperature of the reaction are meticulously managed to ensure the correct particle size, crystal form, and coloristic properties of the final pigment.

  • Post-Treatment : The resulting pigment slurry undergoes post-treatment steps, which may include heating to mature the crystals, followed by filtration, washing to remove residual salts and impurities, drying, and grinding to achieve the final powder form.[11]

SynthesisWorkflow cluster_diazo Diazo Component Preparation cluster_coupling Coupling Component Preparation A 4-Amino-2,5-dimethoxy- N-phenylbenzenesulfonamide B HCl, NaNO₂ (Diazotization @ ≤5°C) A->B C Diazonium Salt Solution B->C G Azo Coupling Reaction (Controlled pH & Temp) C->G D 2,5-Dimethoxy- 4-chloroaniline E Diketene (Acetoacetylation) D->E F N-(4-chloro-2,5-dimethoxyphenyl) -3-oxobutanamide E->F F->G H Crude Pigment Slurry G->H I Post-Treatment (Filtration, Washing, Drying) H->I J This compound (Final Product) I->J

Caption: Synthesis workflow for this compound.

Performance Characteristics

The utility of a pigment is defined by its performance. Pigment Yellow 97 exhibits a superior profile compared to many other monoazo yellows.

Performance MetricRating / ValueDescriptionSource(s)
Light Fastness (BWS)6-7Good to very good resistance to fading on exposure to light.[1][7][12]
Heat Resistance ~200 °CStable in processes up to this temperature, making it suitable for some plastics.[1][3][7]
Migration Resistance 5 (Excellent)Highly resistant to bleeding and blooming in plasticized PVC and other polymers.[2][7]
Solvent Resistance Good to ExcellentShows high resistance to common organic solvents like esters, alcohols, and ketones.[1][7]
Weather Fastness GoodSuitable for outdoor applications, especially in emulsion paints.[1][2]
Opacity Semi-transparentOffers a balance between hiding power and transparency, useful for tinting.[12]
Acid/Alkali Resistance 5 (Excellent)Stable in both acidic and alkaline environments.[3][7]

Industrial Applications

The excellent fastness properties of Pigment Yellow 97 make it a versatile choice for high-end applications across several industries.[1]

  • Paints and Coatings : It is widely used in industrial coatings and automotive refinish paints.[1][2][3] Its weather resistance also makes it suitable for exterior emulsion paints.[1][2]

  • Plastics : Due to its excellent migration resistance and good heat stability, it is recommended for coloring PVC, polyolefins (PE), and epoxy resins.[1][2][3][4]

  • Printing Inks : Its durability and brilliance are ideal for high-quality printing inks used in packaging and publications where stringent fastness is required.[1][2][3][4][8]

  • Artist Colors : The pigment's high lightfastness makes it a reliable component in professional-grade acrylics, oils, and watercolors.[3][12]

Analytical and Quality Control Protocols

To ensure batch-to-batch consistency, a rigorous quality control protocol is essential. The following outlines a standard workflow for characterizing this compound.

Objective : To verify the identity, purity, and coloristic properties of a production batch of this compound against a reference standard.

Methodology :

  • Visual Color Assessment :

    • Prepare a drawdown of the sample and the standard in a specified binder (e.g., nitrocellulose lacquer).

    • Compare the masstone and tint (with a set ratio of TiO₂) under a standardized light source (e.g., D65).

    • Causality : This is the primary and quickest check for color deviation, which could indicate issues in synthesis or particle size.

  • Spectrophotometry (CIELAB Analysis) :

    • Measure the CIELAB values (L, a, b*) of the drawdowns from Step 1.

    • Calculate the color difference (ΔE), chroma difference (ΔC), and hue difference (ΔH*) relative to the standard.

    • Causality : This provides quantitative, objective data on color, removing the subjectivity of visual assessment. Acceptance criteria (e.g., ΔE* < 1.0) ensure consistency.

  • Fourier-Transform Infrared Spectroscopy (FTIR) :

    • Acquire the FTIR spectrum of the dry pigment powder.

    • Compare the fingerprint region (500-1500 cm⁻¹) with the reference standard's spectrum.

    • Causality : This confirms the chemical identity of the pigment. Any significant deviation in peak position or intensity would indicate the presence of impurities or a different chemical structure.

  • Solvent Bleed Test :

    • Disperse the pigment in a plasticized PVC sheet.

    • Place the colored sheet in contact with a white, uncolored PVC sheet under pressure and heat (e.g., 80°C for 24 hours).

    • Visually assess the degree of color transfer to the white sheet.

    • Causality : This is a direct measure of migration resistance, a critical performance parameter for plastics applications. It validates the effectiveness of the molecular design in preventing bleeding.

QC_Workflow cluster_results Decision Start Pigment Sample Batch A Visual Assessment (Drawdown vs. Standard) Start->A C FTIR Analysis (Confirm Chemical Identity) Start->C D Performance Test (e.g., Solvent Bleed) Start->D B Spectrophotometry (Measure ΔE, ΔC, ΔH*) A->B Result Batch Pass/Fail B->Result C->Result D->Result Fail Batch Pass/Fail

Caption: A self-validating quality control workflow for Pigment Yellow 97.

Safety and Regulatory Information

This compound is generally considered to have a low order of toxicity.[13]

  • GHS Classification : It is typically not classified as hazardous under GHS criteria.[1]

  • Acute Toxicity : Studies indicate a low order of acute toxicity, with high LD50 values in animal studies.[13] It is not considered a skin or eye irritant under normal handling conditions.[14]

  • Chronic Toxicity : No carcinogenic effects have been observed in long-term animal studies.[13]

  • Regulatory Status : The pigment is listed on major chemical inventories, including REACH and TSCA, making it approved for industrial use in Europe and the USA.[1]

  • Handling Precautions : As with any fine powder, inhalation of dust should be avoided. Standard personal protective equipment (PPE), such as gloves, safety glasses, and a dust respirator, is recommended during handling.[12]

Conclusion

This compound stands as a testament to targeted molecular design in the field of organic pigments. Its structure, characterized by the stabilizing ketohydrazone tautomer and a migration-resisting sulfonamide group, delivers a combination of brilliant color and exceptional durability. This robust performance profile ensures its continued importance in high-value applications where color stability, longevity, and non-migratory properties are not just desired, but essential. For researchers and formulators, a thorough understanding of its chemical and physical properties is the key to unlocking its full potential in next-generation materials.

References

  • "Pigment Yellow 97" - Grokipedia. [Online].
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  • "The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment" - ResearchGate. [Online].

Sources

A Guide to the Laboratory Synthesis and Purification of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Pigment Yellow 97 (C.I. 11767), a high-performance monoazo arylide pigment.[1][2][3] The protocols and methodologies detailed herein are designed for laboratory-scale preparation and are intended for researchers, scientists, and professionals in drug development and materials science. This document emphasizes the underlying chemical principles and provides practical, field-tested insights to ensure a reproducible and high-purity outcome.

Introduction to this compound

This compound is a vibrant, greenish-yellow pigment known for its exceptional lightfastness, weather resistance, and resistance to migration.[4][5] These properties are attributed to its complex molecular structure, which includes chloro, methoxy, and sulfonamide functional groups that enhance its stability.[1] The presence of an N-phenylsulfonamide group, in particular, contributes to its high insolubility in organic solvents.[4] Although commonly depicted as an azo compound, crystallographic studies have shown that it exists predominantly in the more stable ketohydrazone tautomeric form.[4][6]

The pigment finds wide application in industrial coatings, automotive refinish paints, high-quality printing inks, and the coloration of plastics such as PVC and polyethylene.[1][4] Its chemical formula is C₂₆H₂₇ClN₄O₈S, and its molecular weight is 591.03 g/mol .[2]

PropertyValue
C.I. NamePigment Yellow 97
C.I. Number11767
CAS Number12225-18-2
Molecular FormulaC₂₆H₂₇ClN₄O₈S
Molecular Weight591.08 g/mol
Heat Resistance200°C
Light Fastness (BWS)6-7

Table 1: Key Properties of this compound.[5][7][8]

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of industrial dye and pigment production.[9][10] The process is conducted in two primary stages: the diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a suitable coupling component.[6]

Azo coupling is an electrophilic aromatic substitution reaction where a diazonium cation acts as the electrophile and attacks an activated aromatic ring (the coupling component), which serves as a nucleophile.[11] The reaction is typically carried out in a mildly acidic or neutral pH environment to ensure the stability of the diazonium salt and the reactivity of the coupling component.[9]

The overall synthetic pathway for this compound is as follows:

  • Diazotization: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

  • Coupling: The diazonium salt is then reacted with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide to yield the final pigment.[2]

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Coupling Reaction cluster_post_synthesis Part 3: Isolation A 4-Amino-2,5-dimethoxy- N-phenylbenzenesulfonamide B NaNO₂ / HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt Solution B->C Forms E Coupling Reaction Controlled pH & Temp C->E Added to D N-(4-chloro-2,5-dimethoxyphenyl) -3-oxobutanamide Solution D->E Added to F Crude Pigment Yellow 97 (Precipitate) E->F Yields G Filtration F->G H Washing G->H I Drying H->I Purification_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Crude Pigment Yellow 97 B Hot Recrystallization Solvent A->B Dissolve in C Saturated Pigment Solution B->C Forms E Hot Filtration C->E D Insoluble Impurities E->D Removes F Cooling E->F G Pure Pigment Crystals F->G Induces H Filtration G->H I Washing with Cold Solvent H->I J Drying I->J

Diagram 2: General Recrystallization Workflow.
Analytical Characterization

To confirm the identity and purity of the synthesized this compound, various analytical techniques can be employed.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

  • C=O stretching vibrations from the amide and keto groups.

  • N-H stretching and bending vibrations from the amide and hydrazone groups.

  • C=C stretching vibrations from the aromatic rings.

  • S=O stretching vibrations from the sulfonamide group.

  • C-O stretching vibrations from the methoxy groups.

The spectrum serves as a molecular fingerprint for the compound. [12]

HPLC can be used to assess the purity of the pigment and to separate it from any soluble impurities. [13][14]A suitable HPLC method would involve:

  • A reverse-phase C18 column.

  • A mobile phase consisting of a gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

  • A UV-Vis detector set to the wavelength of maximum absorbance for the pigment.

The purity can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Safety Considerations
  • When working with dry pigments, it is important to avoid inhaling the dust by using a NIOSH-certified dust respirator. [15]* Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Care should be taken when handling concentrated acids and bases.

Conclusion

The synthesis and purification of this compound in a laboratory setting are achievable through well-established chemical principles. The two-stage diazotization and azo coupling reaction, followed by a meticulous purification process such as recrystallization, can yield a high-purity product. Proper analytical characterization is crucial to verify the identity and purity of the final pigment. This guide provides a robust framework for the successful laboratory preparation of this important industrial pigment.

References

  • Wikipedia. Pigment Yellow 97. [Link]

  • Grokipedia. Pigment Yellow 97. [Link]

  • Google Patents. KR101308538B1 - Method for recrystalizing crude pigment particle by acid-pasting.
  • Kremer Pigmente. Pigment Yellow 97. [Link]

  • ResearchGate. Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent | Request PDF. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Wikipedia. Azo coupling. [Link]

  • Grokipedia. Arylide yellow. [Link]

  • Organic Chemistry Portal. Azo Coupling. [Link]

  • ResearchGate. The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment | Request PDF. [Link]

  • Google Patents. CN102153880B - Method for preparing P.Y.97 permanent yellow pigment.
  • SciSpace. The synthesis characterization of historical novel azo pigments. [Link]

  • ResearchGate. FT-IR spectrum of the crude yellow pigment synthesized by Cupriavidus sp. USMAHM13. [Link]

  • University of Calgary. Recrystallization. [Link]

  • S.T.Art. Pigments - Database of ATR-FT-IR spectra of various materials. [Link]

  • Zeya Chemicals. Pigment Yellow 97. [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 97. [Link]

  • IIP Series. CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. FTIR spectra (a) of the yellow pigment I, the polystyrene particle.... [Link]

  • MDPI. Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. [Link]

  • Semantic Scholar. Non-Invasive Study of Pigment Palette Used by Olga Boznańska Investigated with Analytical Imaging, XRF, and FTIR Spectroscopy. [Link]

  • University of Hawaii. hplc analysis of algal pigments. [Link]

  • EPIC. Method for HPLC pigments analysis. [Link]

  • ResearchGate. HPLC chromatogram of yellow pigment (absorbance at.... [Link]

  • Asociación Ibérica de Limnología. Spectrophotometric and HPLC methods for determination of photosynthetic pigments. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment yellow 97 tds. [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 97. [Link]

  • HUPC CHEMICAL CO.LTD. TECHNICAL DATA SHEET Pigment Yellow 97 UN8231. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Yellow 97 (PY97) is a high-performance monoazo arylide yellow pigment valued for its excellent lightfastness and resistance to migration, making it a staple in demanding applications such as automotive coatings, industrial paints, and durable plastics.[1] This guide provides a comprehensive analysis of the spectroscopic properties of PY97, focusing on Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy. Understanding these characteristics is paramount for quality control, formulation development, and the identification of the pigment in various matrices. This document delves into the theoretical underpinnings of its spectral behavior, rooted in its unique molecular structure, and provides detailed, field-proven protocols for its analysis.

Molecular Structure and its Spectroscopic Implications

This compound, with the chemical formula C₂₆H₂₇ClN₄O₈S and CAS number 12225-18-2, is a complex organic molecule.[1][2] Its structure is characterized by a monoazo chromophore, an acetoacetanilide moiety, and a distinguishing N-phenylsulfonamide group.[3]

A critical aspect of PY97's structure, confirmed by X-ray crystallography, is its existence in the ketohydrazone tautomeric form rather than the azo form.[3] This tautomer is stabilized by strong intramolecular hydrogen bonding. This structural feature is fundamental to its stability and profoundly influences its spectroscopic signature, particularly in the vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. The presence of the sulfonamide group further enhances its insolubility and resistance to migration.[3]

UV-Visible Spectroscopy: The Chromophore's Electronic Signature

UV-Vis spectroscopy probes the electronic transitions within the pigment's chromophoric system. For yellow pigments, the absorption of light in the blue-violet region of the visible spectrum (typically 400-500 nm) is responsible for the perceived yellow color.

While one source suggests an absorption maximum (λmax) for this compound at 526 nm, this value should be approached with caution as it falls within the green region of the spectrum, which is atypical for a yellow pigment.[4] It is more likely that the primary absorption band is located in the 400-450 nm range, characteristic of monoazoacetoacetanilide pigments. The extended conjugation of the ketohydrazone tautomer dictates the energy of these electronic transitions.

Causality Behind Experimental Choices in UV-Vis Analysis

The choice of solvent is critical for obtaining a meaningful UV-Vis spectrum of an organic pigment. Due to PY97's insolubility in common solvents, a dispersion method is often necessary. The goal is to create a stable, uniform suspension to minimize light scattering, which can interfere with the absorption measurement. The use of an integrating sphere in the spectrophotometer can also help to mitigate scattering effects.

Experimental Protocol: UV-Vis Spectroscopy of this compound
  • Sample Preparation:

    • Accurately weigh a small amount of PY97 powder (e.g., 1-5 mg).

    • Disperse the pigment in a suitable solvent in which it is sparingly soluble or can be finely suspended (e.g., N,N-Dimethylformamide or a mixture of solvents with a small amount of a surfactant).

    • Use ultrasonication for 15-30 minutes to create a fine, homogeneous dispersion.

    • Dilute the dispersion to an appropriate concentration to ensure the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.5 absorbance units).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the same solvent/surfactant mixture as a reference in the reference cuvette.

    • Scan the sample from 800 nm to 300 nm.

    • Record the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy: Unveiling the Molecular Vibrations

FT-IR spectroscopy is a powerful tool for identifying the functional groups within the PY97 molecule. The spectrum is a unique fingerprint, with specific absorption bands corresponding to the vibrational modes of its chemical bonds. The ketohydrazone structure and the sulfonamide group give rise to a characteristic and complex spectrum.

Interpretation of the FT-IR Spectrum of this compound

Based on the known structure and data from related compounds, the following table summarizes the expected key FT-IR absorption bands for PY97. The presence of strong intramolecular hydrogen bonding will influence the positions and shapes of the N-H and C=O stretching bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3350-3140N-H stretchingSulfonamide, AmideMedium to Strong
3000-2850C-H stretchingAromatic, AliphaticMedium to Weak
~1670C=O stretching (Amide I)AmideStrong
~1640C=O stretchingKeto group in hydrazoneStrong
1600-1450C=C stretchingAromatic RingsMultiple, Strong
~1530N-H bending (Amide II)AmideMedium
1320-1310Asymmetric SO₂ stretchingSulfonamideStrong
1290-1250Asymmetric C-O-C stretchingMethoxy groupsStrong
1155-1145Symmetric SO₂ stretchingSulfonamideStrong
1060-1020Symmetric C-O-C stretchingMethoxy groupsStrong
915-895S-N stretchingSulfonamideMedium
~800C-H out-of-plane bendingSubstituted AromaticStrong
~750C-Cl stretchingChloro-substituentMedium
Experimental Protocol: FT-IR Spectroscopy of this compound

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid pigment powders as it requires minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of PY97 powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation and Measurement:

    • Use an FT-IR spectrometer equipped with an ATR accessory.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

    • Perform baseline correction and ATR correction on the resulting spectrum if necessary.

Raman Spectroscopy: A Complementary Vibrational Fingerprint

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to different vibrational modes. It is particularly useful for identifying the non-polar bonds and the overall molecular skeleton. For azo pigments, the N=N stretching vibration, which can be weak in the IR spectrum, is often strong and readily identifiable in the Raman spectrum.

Interpretation of the Raman Spectrum of this compound

The Raman spectrum of PY97 is expected to be rich with sharp bands, providing a high degree of specificity. Key expected Raman shifts are detailed in the table below.

Raman Shift (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
~1670C=O stretching (Amide)AmideWeak to Medium
1620-1580Aromatic C=C stretchingAromatic RingsStrong
~1500Azo-benzyl group vibrationAzo-benzylMedium
1450-1380N=N stretching (Hydrazone)HydrazoneStrong
~1340Aromatic C-H bendingAromatic RingsMedium
1320-1300Asymmetric SO₂ stretchingSulfonamideMedium
1160-1140Symmetric SO₂ stretchingSulfonamideStrong
~1250Amide IIIAmideMedium
~1000Aromatic ring breathingAromatic RingsStrong
Causality Behind Experimental Choices in Raman Analysis

The choice of laser excitation wavelength is a critical parameter in Raman spectroscopy of pigments. Organic pigments can exhibit strong fluorescence, which can overwhelm the weaker Raman signal. Using a longer wavelength laser (e.g., 785 nm or 1064 nm) can often minimize fluorescence and produce a higher quality spectrum. However, the Raman scattering intensity is inversely proportional to the fourth power of the excitation wavelength, so a balance must be struck.

Experimental Protocol: Raman Spectroscopy of this compound
  • Sample Preparation:

    • Place a small amount of the PY97 powder on a microscope slide.

    • If analyzing the pigment within a matrix (e.g., a paint film), a cross-section may be prepared to isolate the pigment layer.

  • Instrumentation and Measurement:

    • Use a dispersive Raman microscope.

    • Select an appropriate laser excitation wavelength (e.g., 785 nm to minimize fluorescence).

    • Focus the laser onto the sample using the microscope objective.

    • Adjust the laser power and acquisition time to obtain a good spectrum without causing thermal degradation of the sample.

    • Collect the spectrum over a suitable range (e.g., 200-2000 cm⁻¹).

Workflow Diagrams

UV-Vis Spectroscopy Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis prep1 Weigh Pigment prep2 Disperse in Solvent prep1->prep2 prep3 Ultrasonicate prep2->prep3 prep4 Dilute to Target Conc. prep3->prep4 analysis1 Load Sample & Reference prep4->analysis1 Prepared Sample analysis2 Set Spectrometer Parameters analysis1->analysis2 analysis3 Scan (800-300 nm) analysis2->analysis3 analysis4 Identify λmax analysis3->analysis4

Caption: Workflow for UV-Vis analysis of PY97.

FT-IR (ATR) Spectroscopy Workflow

FTIR_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis prep1 Clean ATR Crystal prep2 Collect Background Spectrum prep1->prep2 analysis1 Apply Pigment Powder prep2->analysis1 Ready for Sample analysis2 Apply Pressure analysis1->analysis2 analysis3 Collect Sample Spectrum analysis2->analysis3 analysis4 Process Data analysis3->analysis4

Caption: Workflow for FT-IR (ATR) analysis of PY97.

Raman Spectroscopy Workflow

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis prep1 Place Powder on Slide prep2 Position on Microscope Stage prep1->prep2 analysis1 Select Laser & Objective prep2->analysis1 Sample Positioned analysis2 Focus on Sample analysis1->analysis2 analysis3 Optimize Parameters analysis2->analysis3 analysis4 Acquire Spectrum analysis3->analysis4

Caption: Workflow for Raman analysis of PY97.

Conclusion

The spectroscopic properties of this compound are a direct reflection of its complex and stable ketohydrazone structure. UV-Vis, FT-IR, and Raman spectroscopy each provide a unique and valuable perspective on the molecular characteristics of this important industrial pigment. A multi-technique approach, leveraging the strengths of each method, allows for a robust and unambiguous identification and characterization of PY97. The protocols and interpretations provided in this guide serve as a foundational resource for scientists and researchers working with this versatile yellow pigment, enabling them to ensure quality, drive innovation, and solve complex analytical challenges.

References

  • Zeya Chemicals. (n.d.). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

  • Grokipedia. (2026, January 7). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

  • WorldOfPigments. (2012, November 21). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Pigment Yellow 97. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 12, 2026, from [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • Kumar, R. K., & El-Emam, A. A. (2007). Determination of ionization state by resonance Raman spectroscopy Sulfonamide binding to carbonic anhydrase. PubMed, 16(18), 7653-9. [Link]

  • Ropret, P., Centeno, S. A., & Bukovec, P. (2008). Raman identification of yellow synthetic organic pigments in modern and contemporary paintings: reference spectra and case studies. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 69(2), 486–497. [Link]

  • Christie, R. M., & Abel, A. (2006). The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment. Dyes and Pigments, 71(3), 194-198. [Link]

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A Technical Guide to the Crystal Structure and Polymorphism of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the crystallographic characteristics of C.I. Pigment Yellow 97 (PY97), a high-performance monoazo pigment widely utilized in industrial applications. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the critical interplay between the pigment's crystal structure and its physicochemical properties. We will delve into the established crystal structure of PY97 and provide a comprehensive framework for identifying and characterizing potential polymorphic variations, a crucial aspect of quality control and product development in the chemical industry.

Introduction to this compound and the Significance of Polymorphism

This compound is a prominent member of the arylide yellow class of organic pigments, valued for its brilliant yellow hue, exceptional lightfastness, and robust weather and solvent resistance.[1][2] These superior performance characteristics are intrinsically linked to its molecular and, critically, its crystalline structure. The pigment molecule, N-(4-chloro-2,5-dimethoxyphenyl)-2-{[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl}-3-oxobutanamide, has the chemical formula C₂₆H₂₇ClN₄O₈S.[3][4] While often depicted as an azo compound, X-ray crystallography studies have confirmed that it exists predominantly in the more stable ketohydrazone tautomeric form.[1] This structural nuance is a key determinant of its chemical stability and coloristic properties.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a phenomenon of paramount importance in the pigment industry. Different polymorphs of the same compound can exhibit significant variations in properties such as color, tinting strength, thermal stability, and dissolution rate. For a pigment like PY97, unintended polymorphic variations during synthesis or processing can lead to batch-to-batch inconsistencies, impacting product quality and performance. Therefore, a thorough understanding and rigorous control of its crystallography are essential.

The Established Crystal Structure of this compound

Scientific literature has detailed the crystal structure of a stable form of this compound. This established structure provides a crucial reference point for the analysis of new batches and the investigation of potential polymorphism.

Crystals of this known form of Pigment Yellow 97 have been identified as belonging to the triclinic crystal system.[5] The molecule's adoption of the ketohydrazone form is stabilized by strong intramolecular hydrogen bonding.[5] A notable feature of its molecular conformation is a significant deviation from planarity. The phenyl ring of the phenylsulfonamide group is oriented at an angle of 52.21(11)° relative to the arylhydrazone ring, resembling an open lid.[5] This non-planar geometry, coupled with intermolecular hydrogen bonding between adjacent sulfonamide groups, contributes to the pigment's high stability and insolubility.[5]

Table 1: Crystallographic Data for the Known Triclinic Form of this compound

ParameterValue
Crystal SystemTriclinic
Tautomeric FormKetohydrazone
Key Molecular FeatureSignificant deviation from planarity
Intermolecular InteractionsHydrogen bonding between sulfonamide groups

Investigating Polymorphism: A Hypothetical Workflow

Given the industrial importance of PY97, the potential for polymorphism cannot be overlooked. Different synthesis conditions, such as solvent choice, temperature, and cooling rate, can favor the formation of different crystalline structures. The following section outlines a comprehensive experimental workflow for the characterization of a new batch of PY97 to determine its crystal structure and assess for the presence of polymorphism.

G cluster_synthesis Synthesis of PY97 cluster_characterization Polymorph Characterization cluster_analysis Data Analysis and Conclusion synthesis New Batch Synthesis pxrd Powder X-Ray Diffraction (PXRD) synthesis->pxrd Primary structural analysis thermal Thermal Analysis (DSC/TGA) synthesis->thermal Assess thermal stability spectroscopy Spectroscopic Analysis (FTIR/Raman) synthesis->spectroscopy Probe molecular vibrations data_analysis Correlate Data pxrd->data_analysis thermal->data_analysis spectroscopy->data_analysis conclusion Identify Polymorph(s) and Determine Properties data_analysis->conclusion

Caption: Workflow for the characterization of potential polymorphism in this compound.

Powder X-Ray Diffraction (PXRD): The Cornerstone of Polymorph Identification

PXRD is the definitive technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystal structure.

Experimental Protocol for PXRD Analysis:

  • Sample Preparation: A small amount of the dry PY97 powder is gently packed into a sample holder. A flat, smooth surface is crucial for accurate data collection.

  • Instrument Setup: A modern powder diffractometer equipped with a Cu Kα radiation source is typically used. The instrument is calibrated using a standard reference material.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a suitable scan speed.[6]

  • Data Analysis: The resulting diffraction pattern is analyzed for the positions and relative intensities of the diffraction peaks. This pattern is then compared to the known pattern of the triclinic form and any other reference patterns available. The presence of peaks that do not correspond to the known phase would indicate the presence of a new polymorph or an impurity.

Thermal Analysis: Unveiling Thermodynamic Relationships

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability and phase transitions of the pigment.

Experimental Protocol for DSC/TGA:

  • Sample Preparation: A few milligrams of the PY97 sample are accurately weighed into an aluminum pan for DSC or a ceramic crucible for TGA.

  • Instrument Setup: The DSC and TGA instruments are purged with an inert gas, such as nitrogen.

  • Data Collection:

    • DSC: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected decomposition point. The heat flow to or from the sample is monitored. Endothermic events (melting) and exothermic events (crystallization, decomposition) are recorded.

    • TGA: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. This reveals the decomposition temperature and can indicate the presence of solvates.

  • Data Analysis: The DSC thermogram can reveal the melting points of different polymorphs and any solid-state phase transformations. The TGA curve indicates the thermal stability of the pigment.

G cluster_workflow Thermal Analysis Workflow start PY97 Sample dsc DSC Analysis start->dsc tga TGA Analysis start->tga dsc_data Melting Points & Phase Transitions dsc->dsc_data tga_data Decomposition Temperature tga->tga_data conclusion Thermodynamic Profile of Polymorphs dsc_data->conclusion tga_data->conclusion

Caption: Experimental workflow for the thermal analysis of this compound.

Spectroscopic Techniques: A Molecular-Level Insight

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, can be used to differentiate polymorphs by probing differences in their molecular environments.

Experimental Protocol for FTIR/Raman Spectroscopy:

  • Sample Preparation:

    • FTIR (ATR): A small amount of the PY97 powder is placed directly on the Attenuated Total Reflectance (ATR) crystal.

    • Raman: A small amount of the powder is placed on a microscope slide.

  • Data Collection:

    • FTIR: The spectrum is collected over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Raman: The sample is irradiated with a monochromatic laser, and the scattered light is collected and analyzed.

  • Data Analysis: The FTIR and Raman spectra of different batches are compared. Shifts in peak positions, changes in peak shapes, or the appearance of new peaks can indicate the presence of different polymorphs due to variations in intermolecular interactions and molecular conformations within the crystal lattice.

Correlating Structure with Performance

The ultimate goal of characterizing the crystal structure and polymorphism of PY97 is to understand and control its performance properties. For instance, a more thermodynamically stable polymorph will likely exhibit higher thermal stability and lower solubility, which is desirable for applications in plastics and coatings. Conversely, a metastable form might offer a more desirable color but could be prone to conversion to the stable form over time, leading to color shifts. By systematically applying the analytical techniques described above, researchers and manufacturers can ensure the consistent production of high-quality Pigment Yellow 97 with optimized performance characteristics.

Conclusion

The crystallographic integrity of this compound is a critical determinant of its performance as a high-quality industrial pigment. While a triclinic crystal structure has been established, the potential for polymorphism necessitates a robust analytical framework for quality control and new product development. The integrated application of Powder X-Ray Diffraction, thermal analysis, and vibrational spectroscopy provides a comprehensive approach to identifying and characterizing different crystalline forms. This in-depth understanding allows for the precise control of the pigment's properties, ensuring its continued success in a wide range of demanding applications.

References

  • The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment. [Link]

  • Pigment Yellow 97 - Wikipedia. [Link]

  • PIGMENT YELLOW 97 - GSRS. [Link]

  • Pigment Yellow 97 - Wikipedia (German). [Link]

  • Pigment Yellow 97 - WorldOfChemicals. [Link]

  • Pigment Yellow 97 - Zeya Chemicals. [Link]

  • Pigment Yellow 97 - Grokipedia. [Link]

  • Pigment Yellow 97 - SY Chemical Co., Ltd. [Link]

  • Pigment Yellow 97 by Shanghai Honor Industrial Co., LTD - Paint & Coatings. [Link]

  • Pigment Yellow 97 - COLOR BLOOM. [Link]

  • Pigment Yellow 97 - SY Chemical Co., Ltd. (Product Description). [Link]

  • The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment-Science-Chemical Encyclopedia-lookchem. [Link]

  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents - MDPI. [Link]

  • XRD and FTIR Characterisation of Lead Oxide-Based Pigments and Glazes. [Link]

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In-Depth Technical Guide: Solubility Parameters of C.I. Pigment Yellow 97 in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

C.I. Pigment Yellow 97 (PY 97) is a high-performance monoazo pigment valued in the coatings, plastics, and printing ink industries for its brilliant yellow hue, excellent lightfastness, and resistance to migration.[1][2] The successful incorporation and stabilization of PY 97 into various formulations are critically dependent on its dispersibility and interaction with organic solvents and polymer binders. A thorough understanding of its solubility parameters provides a robust, predictive framework for optimizing formulations. This guide offers a comprehensive technical examination of the solubility parameters of this compound, detailing both experimental and theoretical determination methods to provide researchers, scientists, and drug development professionals with actionable insights.

Introduction to this compound and the Importance of Solubility Parameters

This compound is chemically identified as a monoazo pigment with the Colour Index number 11767.[3][4] Its molecular structure imparts notable properties such as high light and weather fastness, making it suitable for demanding applications including industrial coatings and automotive refinish paints.[2][5] The pigment's resistance to organic solvents is a key attribute, and understanding its solubility behavior is crucial for achieving optimal dispersion and preventing issues like flocculation or agglomeration in final products.[2]

Solubility Parameter Theory:

The principle of "like dissolves like" is qualitatively useful, but for scientific formulation, a quantitative approach is necessary. Hansen Solubility Parameters (HSP) provide such a framework by dividing the total Hildebrand solubility parameter (δt) into three components based on the primary intermolecular forces:

  • δD (Dispersion): Arising from nonpolar, van der Waals forces.

  • δP (Polar): Originating from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Accounting for the energy of hydrogen bonds.

The relationship between these parameters is expressed by the equation: δt² = δD² + δP² + δH² .[6] A pigment will exhibit the highest solubility and dispersibility in a solvent or polymer system with closely matching HSP values.

Experimental Determination of Hansen Solubility Parameters

The HSP of a pigment can be experimentally determined by observing its behavior in a range of solvents with known HSP values. This process allows for the construction of a "solubility sphere" in the three-dimensional Hansen space.

Materials and Equipment
  • High-purity this compound

  • A selection of organic solvents with diverse and well-documented HSP values

  • Analytical balance

  • Glass vials with secure caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer (for quantitative analysis, if desired)

Experimental Protocol: The Sphere Method

The sphere method is a standard technique for determining the HSP of solutes, including pigments.[7]

Step-by-Step Methodology:

  • Solvent Selection: A broad range of solvents (typically 20 or more) with varying δD, δP, and δH values are chosen to adequately map the Hansen space.

  • Sample Preparation: A precise, small amount of this compound (e.g., 10 mg) is added to each vial.

  • Solvent Addition: A fixed volume of each respective solvent (e.g., 5 mL) is added to the vials.

  • Equilibration: The vials are sealed and agitated on a mechanical shaker for a sufficient period (e.g., 24 hours) at a controlled temperature to reach equilibrium.

  • Assessment of Solubility: The solubility of the pigment in each solvent is assessed. This can be done visually, classifying each solvent as "good" (dissolved/well-dispersed) or "bad" (undissolved/settled). For more quantitative results, the supernatant can be analyzed spectrophotometrically after centrifugation.[8]

  • Data Analysis: The known HSP values of the solvents and their classification are entered into specialized software, such as Hansen Solubility Parameters in Practice (HSPiP). The software calculates the center of the solubility sphere, which corresponds to the HSP (δD, δP, δH) of the pigment, and the radius of the sphere (R₀), which defines the range of compatible solvents.[9]

Diagram: Experimental Workflow for HSP Determination

HSP_Workflow cluster_prep Preparation cluster_process Processing & Observation cluster_analysis Analysis A Select Solvents with Known HSP C Dispense Pigment and Solvents into Vials A->C B Weigh Pigment Yellow 97 B->C D Equilibrate via Mechanical Shaking C->D E Visually Classify Solubility ('Good' vs. 'Bad') D->E F Input Solvent Data into HSPiP Software E->F G Calculate Pigment's HSP Sphere (δD, δP, δH, R₀) F->G

Caption: Workflow for the experimental determination of Hansen Solubility Parameters (HSP) for a pigment.

Theoretical Estimation of Solubility Parameters

Theoretical methods, known as group contribution methods, allow for the estimation of HSP based on the pigment's molecular structure. These methods are particularly useful when experimental determination is not feasible.

Hoftyzer-Van Krevelen Method

The Hoftyzer-Van Krevelen method is a well-established group contribution technique for estimating the HSP of polymers and other large molecules.[10][11][12] This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the dispersion (FD), polar (FP), and hydrogen bonding (FH) forces, as well as the molar volume (Vm).

The Hansen parameters are then calculated as follows:

  • δD = ΣFD / Vm

  • δP = (ΣFP²)⁰.⁵ / Vm

  • δH = (ΣFH / Vm)⁰.⁵

Diagram: Logical Flow of Theoretical HSP Calculation

Theoretical_HSP A Define Molecular Structure of This compound B Identify and List All Functional Groups A->B C Assign Group Contribution Values (FD, FP, FH, Vm) B->C D Sum Group Contributions C->D E Calculate δD, δP, and δH using Hoftyzer-Van Krevelen Equations D->E

Caption: Process for estimating Hansen Solubility Parameters using the Hoftyzer-Van Krevelen group contribution method.

Solubility Data and Solvent Compatibility for this compound

Predicted Compatibility with Common Organic Solvents

The compatibility of PY 97 with a solvent can be predicted by calculating the Relative Energy Difference (RED) number. A RED number less than 1 indicates good compatibility, a value around 1 suggests partial compatibility, and a value greater than 1 points to poor compatibility.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Predicted Compatibility
N,N-Dimethylformamide (DMF)17.413.711.3High
N-Methyl-2-pyrrolidone (NMP)18.012.37.2High
Dimethyl Sulfoxide (DMSO)18.416.410.2High
Cyclohexanone17.86.35.1Moderate
Toluene18.01.42.0Low
Ethyl Acetate15.85.37.2Moderate
Butyl Acetate15.83.76.3Low to Moderate
Acetone15.510.47.0Moderate
Ethanol15.88.819.4Low
n-Hexane14.90.00.0Very Low

Note: Solvent HSP data is widely available in chemical literature and HSP software databases.

Practical Implications for Formulation Development

A comprehensive understanding of the solubility parameters of this compound is highly beneficial for:

  • Informed Solvent Selection: Choosing solvents or solvent blends with HSP values close to those of PY 97 can significantly improve pigment dispersion, leading to enhanced color strength, gloss, and overall stability of inks and coatings.

  • Predicting Polymer Compatibility: The HSP data can be used to forecast the compatibility of PY 97 with various polymeric binders, a crucial factor in preventing pigment migration and ensuring the long-term integrity of plastics and coatings.[1][2]

  • Optimizing Dispersion Processes: By matching the solubility parameters of the pigment, solvent system, and resin, formulators can minimize the energy required for milling and dispersion, leading to more efficient and cost-effective production.

  • Troubleshooting Formulation Issues: When problems such as color shifts, poor stability, or flocculation arise, comparing the HSP of all components in the formulation can provide critical insights into the underlying incompatibility issues and guide reformulation efforts.

Conclusion

The solubility parameters of this compound are a fundamental physicochemical property that dictates its behavior in a wide array of formulation systems. By leveraging both experimental and theoretical methods to determine and apply Hansen Solubility Parameters, researchers and formulators can move beyond trial-and-error approaches to a more predictive and scientific method of product development. This knowledge enables the creation of more stable, higher-performing, and aesthetically pleasing products in the competitive fields of coatings, plastics, and printing inks.

References

  • Grokipedia. (2026, January 7). Pigment Yellow 97.
  • WorldOfPigments. (2012, November 21). Pigment Yellow 97.
  • Zeya Chemicals. Pigment Yellow 97.
  • Wikipedia. Pigment Yellow 97.
  • ChemBK. This compound.
  • ResearchGate. Solubility parameters calculated by using Hoy and Hoftyzer-Van Krevelen group contribution methods.
  • Park, K. (2012, February 7). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction.
  • Pharma Excipients. (2021, May 24). Calculation of Solubility Parameters is now available in ZoomLab™.
  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents.
  • Hansen Solubility. Hansen Solubility Parameters.
  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

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Thermal Degradation Profile of C.I. Pigment Yellow 97 by Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal degradation profile of C.I. Pigment Yellow 97 (PY 97), a high-performance monoazo organic pigment. Utilizing Thermogravimetric Analysis (TGA), we detail a robust methodology for assessing its thermal stability, a critical parameter for its application in coatings, plastics, and inks where processing and end-use conditions can involve elevated temperatures. This document elucidates the principles of TGA, presents a detailed experimental protocol grounded in established standards, and offers an in-depth interpretation of the resulting thermogravimetric data. The causality behind experimental choices is explained, and the pigment's decomposition mechanism in both inert and oxidative atmospheres is discussed, providing researchers and formulation scientists with actionable insights into the material's performance envelope.

Introduction to this compound

This compound, identified by CAS number 12225-18-2 and Colour Index number 11767, is a synthetic organic pigment belonging to the arylide yellow class.[1] Its molecular structure, C₂₆H₂₇ClN₄O₈S, is characterized by a single azo group (—N=N—), which classifies it as a monoazo pigment.[2][3] The structure incorporates chloro, methoxy, and N-phenylsulfonamide functional groups, which enhance its stability and fastness properties.[1][2] Although commonly depicted as an azo compound, crystallographic studies have shown that it favors the more stable hydrazone tautomeric form.[1]

PY 97 is valued for its brilliant, medium yellow shade and excellent performance characteristics, including high lightfastness, weather resistance, and resistance to migration and organic solvents.[1][2] Its thermal stability is a key attribute, with reported heat resistance up to 200°C in many applications and up to 240°C in materials like HDPE for short durations.[2][4][5] These properties make it a preferred choice for demanding applications such as:

  • Industrial and automotive refinish coatings[1][2]

  • High-quality printing inks[1][4]

  • Coloration of plastics, including PVC and polyolefins[2][4]

  • Exterior emulsion paints[2]

Understanding the precise thermal degradation profile is crucial for defining its processing limits and ensuring the long-term integrity of the final product. Thermogravimetric Analysis (TGA) is the preeminent technique for this characterization.[6]

Foundational Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique that provides quantitative measurement of the mass changes in a material as a function of temperature or time in a controlled atmosphere.[7][8][9] The output, a TGA curve or thermogram, plots the sample's mass percentage against temperature, offering invaluable insights into its thermal stability, composition, and decomposition kinetics.[7][8]

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[10][11] During an experiment, the sample is subjected to a controlled temperature program—typically a linear heating ramp—while its mass is continuously monitored.[12] The atmosphere within the furnace is precisely controlled by a purge gas, which can be inert (e.g., nitrogen) to study thermal decomposition in the absence of oxygen, or reactive (e.g., air, oxygen) to investigate oxidative degradation.[9][12]

Key data points derived from a TGA curve include:

  • Onset Temperature of Decomposition (Tₒₙₛₑₜ): The temperature at which significant mass loss begins.

  • Mass Loss Steps: Discrete regions of the curve showing mass loss, which can correspond to the volatilization of specific components or decomposition reactions.[13][14]

  • Derivative Thermogravimetry (DTG) Curve: The first derivative of the TGA curve, which plots the rate of mass loss versus temperature. The peak of a DTG curve indicates the temperature of the maximum rate of decomposition (Tₘₐₓ), providing a clear marker for specific degradation events.[12][14]

  • Final Residue: The percentage of mass remaining at the end of the analysis, which typically corresponds to inorganic components like fillers or ash.[14]

Experimental Protocol: TGA of this compound

This protocol is designed to provide a comprehensive thermal profile of PY 97 by analyzing its behavior in both an inert and an oxidative atmosphere. The methodology is aligned with the principles described in the ASTM E1131: Standard Test Method for Compositional Analysis by Thermogravimetry .[15][16][17]

Objective

To determine the thermal and thermo-oxidative stability of this compound by identifying its onset decomposition temperature, primary degradation stages, and final residue content.

Materials and Instrumentation
  • Sample: this compound, dry powder.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Crucibles: Inert ceramic (e.g., alumina) or platinum crucibles.

  • Purge Gases: High-purity nitrogen (N₂) and dry air.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the TGA balance is tared and the instrument is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5–10 mg of the dry PY 97 powder into a tared crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Loading: Carefully place the sample crucible onto the TGA's balance mechanism.

  • Atmosphere Control: Set the desired purge gas (Nitrogen or Air) at a constant flow rate of 20–50 mL/min to ensure a consistent atmosphere and efficiently remove gaseous degradation products.

  • Temperature Program: Apply the following temperature program for both the inert and oxidative runs:

    • Isothermal Soak: Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability before the ramp.

    • Heating Ramp: Increase the temperature from 30°C to 900°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time. Faster rates can artificially shift decomposition temperatures higher.[12][13]

  • Data Acquisition: Record the sample mass, sample temperature, and time throughout the entire program.

  • Post-Analysis: After the run is complete, allow the furnace to cool before removing the sample. Analyze the resulting TGA and DTG curves.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_run Analysis cluster_output Data Output & Interpretation weigh Weigh 5-10 mg of PY 97 Powder load Load into Inert Crucible weigh->load place Place Crucible on TGA Balance load->place purge Set Purge Gas (N₂ or Air) 20-50 mL/min place->purge program Set Temperature Program (30°C to 900°C @ 10°C/min) purge->program start Initiate Run program->start record Record Mass vs. Temperature Data start->record tga_curve Generate TGA Curve (% Mass vs. Temp) record->tga_curve dtg_curve Generate DTG Curve (Rate of Mass Loss) record->dtg_curve interpret Analyze Tₒₙₛₑₜ, Tₘₐₓ, % Mass Loss tga_curve->interpret dtg_curve->interpret

Caption: TGA Experimental Workflow for this compound.

Results and Discussion: Interpreting the Degradation Profile

The thermal degradation of this compound will exhibit distinct profiles depending on the atmosphere. The following sections describe the expected results and their interpretation.

Degradation in an Inert Atmosphere (Nitrogen)

Under a nitrogen atmosphere, the TGA curve reveals the pigment's intrinsic thermal stability without oxidative influence.

  • Initial Stability: PY 97 is expected to be stable with negligible mass loss up to approximately 250-280°C. This aligns with its documented heat resistance for various applications.[2][5]

  • Primary Decomposition: A significant, single-stage mass loss is anticipated to begin, marking the main decomposition of the organic structure. This process is often centered around 300-400°C. The cleavage of the azo bond is typically an initial step in the thermal degradation of such pigments, leading to the formation of aromatic radical species.[18] This is followed by the fragmentation of the entire molecule, including the breakdown of the sulfonamide, methoxy, and chloro-substituted aromatic rings.

  • Char Formation: The decomposition of complex aromatic compounds under inert conditions often leaves a carbonaceous residue (char). A stable plateau at higher temperatures indicates the final char yield.

Degradation in an Oxidative Atmosphere (Air)

In the presence of air, degradation involves both thermal and oxidative pathways.

  • Lower Onset Temperature: The onset of decomposition is expected to occur at a lower temperature compared to the nitrogen atmosphere, as oxygen facilitates the breakdown of the organic molecule.

  • Multi-Stage Decomposition: The degradation in air is typically a multi-step process.

    • Initial Decomposition: The first stage involves the initial thermal and oxidative breakdown of the pigment molecule.

    • Combustion of Char: A second major mass loss step at higher temperatures (e.g., >450°C) corresponds to the combustion of the char formed in the first stage, leaving behind a minimal amount of inorganic ash.[12][14]

  • Final Residue: The final residue in air will be significantly lower than in nitrogen and represents any non-combustible inorganic impurities in the pigment sample.

Quantitative Data Summary

The key parameters extracted from the TGA and DTG curves are summarized below. (Note: These are typical expected values; actual results may vary based on pigment purity and specific TGA conditions).

ParameterInert Atmosphere (N₂)Oxidative Atmosphere (Air)Causality and Significance
Tₒₙₛₑₜ (Onset of Decomposition)~280 °C~260 °CIndicates the upper temperature limit for processing. The lower value in air highlights the role of oxygen in degradation.
Tₘₐₓ - Stage 1 (Peak Decomposition Rate)~350 °C~330 °CRepresents the point of maximum thermal instability for the primary organic structure.
% Mass Loss - Stage 1 ~60 - 70%~55 - 65%Corresponds to the volatilization of the bulk organic structure.
Tₘₐₓ - Stage 2 (Char Combustion)N/A~550 °CA clear indicator of oxidative combustion of the carbonaceous residue formed during initial degradation.
% Mass Loss - Stage 2 N/A~30 - 40%Quantifies the amount of char formed and subsequently combusted.
% Final Residue (at 800°C)~30 - 40%< 2%The high residue in N₂ is stable char. The low residue in air represents inorganic impurities.
Proposed Degradation Mechanism

The thermal degradation of PY 97 is a complex process involving the cleavage of its various chemical bonds. The analysis of degradation products from similar azo compounds suggests a free-radical mechanism.[18]

Degradation_Mechanism cluster_inert Inert Atmosphere (N₂) cluster_oxidative Oxidative Atmosphere (Air) PY97 This compound (Solid Phase) radicals Aromatic Radicals + N₂ Gas PY97->radicals Heat (Bond Scission, esp. -N=N-) oxy_radicals Oxidized Fragments + N₂ Gas PY97->oxy_radicals Heat + O₂ char Stable Carbonaceous Char (Residue) radicals->char volatiles_n2 Volatile Organic Fragments radicals->volatiles_n2 char_o2 Carbonaceous Char oxy_radicals->char_o2 gases Gaseous Products (CO₂, H₂O, NOx, SO₂, HCl) char_o2->gases Combustion ash Inorganic Ash (Residue)

Caption: Logical flow of PY 97 degradation in different atmospheres.

  • Initial Cleavage (Inert & Oxidative): The process likely initiates at the azo linkage, the most thermally labile bond, releasing nitrogen gas and forming large aromatic radicals.[18]

  • Fragmentation (Inert): These radicals undergo further fragmentation, producing smaller volatile organic compounds and eventually condensing into a stable carbonaceous char.

  • Oxidative Attack (Oxidative): In air, oxygen attacks the molecule and the radical fragments, leading to the formation of oxidized intermediates and accelerating decomposition.

  • Combustion (Oxidative): The char formed during the initial phase is not stable at higher temperatures in air and undergoes complete combustion, leaving only a small amount of inorganic ash.

Conclusion

Thermogravimetric Analysis provides a definitive and quantitative profile of the thermal degradation of this compound. The pigment demonstrates high intrinsic thermal stability in an inert atmosphere, with decomposition commencing around 280°C. In an oxidative atmosphere, this stability is moderately reduced, with degradation beginning near 260°C and proceeding through a multi-stage process that includes the complete combustion of any intermediate char.

These findings are critical for professionals in drug development, materials science, and industrial chemistry. The TGA data establishes clear upper temperature limits for processing PY 97 in various polymer and coating systems, ensuring that its excellent coloristic and fastness properties are not compromised during manufacturing. The self-validating nature of comparing results from inert and oxidative atmospheres provides a comprehensive and trustworthy understanding of the pigment's thermal behavior, empowering scientists to optimize formulations and predict long-term performance with confidence.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020.

  • Infinity TGA. (n.d.). ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.
  • Grokipedia. (2026, January 7). Pigment Yellow 97.
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  • ASTM International. (n.d.). ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry.
  • WorldOfPigments. (2012, November 21). Pigment Yellow 97.
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  • ASTM International. (2025, July 24). E1131 Standard Test Method for Compositional Analysis by Thermogravimetry.
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  • Kremer Pigments Inc. (n.d.). Pigment Yellow 97.
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  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 97. Retrieved from a chemical manufacturer's product page.
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  • Frontier Laboratories. (2021, January 11). Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis.
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  • ResearchGate. (n.d.). Thermogravimetric analysis of hybrid pigments. [Table].
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  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from a testing equipment supplier's blog.
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  • MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors.
  • ECHEMI. (n.d.). How can I interpret a TGA graph?.
  • Acta IMEKO. (2024, September 20). Artificial aging of monoazo and isoindoline yellow pigments.
  • LPD Lab Services Ltd. (n.d.). Thermogravimetric Analysis (TGA).
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  • University of Amsterdam. (2023, April 14). Chemists find new pigment degradation pathway in historical paintings.
  • MDPI. (n.d.). Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry.
  • ResearchGate. (2025, August 7). Thermal Stability of the Pigments Hydroxysafflor Yellow A, Safflor Yellow B, and Precarthamin from Safflower (Carthamus tinctorius).
  • ResearchGate. (2020, December 2). (PDF) Thermal degradation of azobenzene dyes.
  • ResearchGate. (2025, August 6). Degradation of basic yellow auramine O-A textile dye by semiconductor photocatalysis.

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An In-Depth Technical Guide to the Analysis of C.I. Pigment Yellow 97 (C₂₆H₂₇ClN₄O₈S)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Pigment Yellow 97 (PY 97) is a high-performance monoazo arylide pigment valued for its brilliant yellow hue, exceptional lightfastness, and thermal stability.[1][2] Its molecular formula, C₂₆H₂₇ClN₄O₈S, corresponds to a complex structure whose physicochemical properties are critical to its function in demanding applications such as automotive coatings, industrial paints, and high-grade plastics.[1][3] This guide provides a comprehensive framework for the analytical characterization of PY 97, moving beyond simple data acquisition to a deeper understanding of how its molecular structure, solid-state properties, and purity dictate its performance. As a Senior Application Scientist, the following sections are structured to explain the causality behind experimental choices, ensuring that each analytical step provides a self-validating piece of the puzzle for complete material understanding.

Core Molecular Identity and Physicochemical Profile

Chemical Structure and Tautomerism

This compound, with CAS Registry Number 12225-18-2, is synthesized via the diazotization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide and its subsequent coupling with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[4][5] A critical feature of its structure is the existence of azo-hydrazone tautomerism. While often depicted in its azo form, X-ray crystallography has confirmed that the more stable hydrazone form is favored, a result of intramolecular hydrogen bonding that contributes to its exceptional stability and resistance to migration.[5] The presence of a sulfonylaminophenyl group is a distinguishing feature that further enhances its insolubility.[5]

Caption: Azo-Hydrazone Tautomerism in this compound.

Key Physicochemical Data

The performance of a pigment is fundamentally tied to its physical and chemical properties. The data below, compiled from multiple sources, provides a baseline for characterization.

PropertyValueSource(s)
C.I. Name Pigment Yellow 97[4][6]
C.I. Number 11767[2][4]
CAS Number 12225-18-2[4][5]
Molecular Formula C₂₆H₂₇ClN₄O₈S[3][4][5]
Molecular Weight 591.03 g/mol [3][4][5]
Appearance Brilliant yellow powder[4][6]
Chemical Family Monoazo[2][4]
Heat Resistance 200 - 240 °C[1][2][3]
Light Fastness (1-8 Scale) 7 - 8[1][3]
Density ~1.3 - 1.5 g/cm³[2][3][6]

The Analytical Imperative: A Framework for Quality

The analysis of PY 97 is not merely an academic exercise; it is essential for ensuring lot-to-lot consistency and predicting performance. For instance, variations in crystalline structure can alter the pigment's tinctorial strength and opacity, while residual starting materials or by-products from synthesis can compromise its thermal stability and lead to discoloration in end-use applications like plastics extrusion. This guide advocates for a multi-faceted approach, where each technique provides complementary information for a holistic understanding of the material.

The logical flow of analysis begins with non-destructive, bulk characterization techniques and progresses to more specific, and sometimes destructive, methods for purity and detailed structural elucidation.

Analytical_Workflow Sample PY 97 Bulk Sample XRD X-Ray Diffraction (XRD) (Crystallinity, Phase ID) Sample->XRD Bulk Characterization TGA Thermogravimetric Analysis (TGA) (Thermal Stability, Composition) Sample->TGA Bulk Characterization FTIR FT-IR Spectroscopy (Functional Groups, ID) Sample->FTIR Bulk Characterization UVVis UV-Vis Spectroscopy (Colorimetric Properties) Sample->UVVis Bulk Characterization SEM Scanning Electron Microscopy (SEM) (Particle Morphology) Sample->SEM Bulk Characterization Purity Impurity & Purity Analysis XRD->Purity TGA->Purity FTIR->Purity UVVis->Purity SEM->Purity HPLC HPLC (Soluble Impurities) Purity->HPLC Separation Techniques PyGCMS Py-GC/MS (Insoluble/Thermal Fragments) Purity->PyGCMS Separation Techniques Final Comprehensive Material Profile Purity->Final HPLC->Final PyGCMS->Final

Caption: Comprehensive Analytical Workflow for this compound.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopy provides the foundational data for confirming the molecular identity of PY 97. Each technique probes different aspects of the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is the primary tool for rapid identification and quality control. It confirms the presence of key functional groups, providing a unique "fingerprint" of the PY 97 molecule. Deviations from a reference spectrum can indicate impurities, incorrect synthesis, or degradation. Expected characteristic bands include those for N-H stretching (hydrazone), C=O (amide and ketone), N=N (azo), and S=O (sulfonamide) vibrations.[7]

Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum has been collected. Verify the cleanliness of the ATR crystal (e.g., diamond or germanium).

  • Sample Preparation: Place a small amount (~1-5 mg) of the dry PY 97 powder directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply consistent pressure using the ATR anvil. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding a minimum of 32 scans to achieve a high signal-to-noise ratio.

  • Data Processing: Perform an ATR correction on the resulting spectrum. Baseline correct the data as needed.

  • Analysis: Compare the acquired spectrum against a validated reference standard of pure PY 97. Identify and label key vibrational bands corresponding to the expected functional groups.

UV-Visible (UV-Vis) Spectroscopy

Causality: As a pigment, the interaction of PY 97 with light is its defining characteristic. UV-Vis spectroscopy quantifies this by measuring its absorption spectrum, which is directly related to its color.[8][9] The position of the maximum absorbance (λmax) is indicative of the electronic structure and conjugation within the molecule. This technique is invaluable for color consistency checks and studying solvent effects (solvatochromism).[10]

Experimental Protocol: UV-Vis Analysis

  • Solvent Selection: Choose a suitable solvent in which PY 97 has at least minimal solubility, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Note that complete dissolution may not be possible.[11]

  • Sample Preparation: Prepare a dilute suspension/solution of PY 97 in the chosen solvent (e.g., 5-10 mg/L). Sonication may be required to achieve a fine, stable dispersion.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as the reference blank.

  • Data Acquisition: Scan the sample from 800 nm to 250 nm.

  • Analysis: Identify the λmax in the visible region, which corresponds to the yellow color. The absorption spectrum provides a quantitative measure of the pigment's color properties.[9]

Solid-State and Thermal Characterization

The performance of a pigment in a solid matrix (like plastic or a paint film) is governed by its properties as a solid powder.

X-Ray Powder Diffraction (XRD)

Causality: XRD is an indispensable non-destructive technique for analyzing the crystalline structure of PY 97.[12] The crystal lattice arrangement affects properties like opacity, dispersibility, and even lightfastness. XRD patterns can be used to identify the specific crystalline phase (polymorph) of the pigment, assess its phase purity, and estimate crystallite size.[13][14] This is critical for quality control, as different synthesis conditions can lead to different polymorphs with varying performance characteristics.

Experimental Protocol: X-Ray Powder Diffraction

  • Sample Preparation: Gently grind the PY 97 powder with a mortar and pestle to ensure a fine, uniform particle size (typically 1-10 µm) and to minimize preferred orientation.[12]

  • Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

  • Instrument Settings: Use a diffractometer with a Cu Kα radiation source. Typical settings include a 2θ scan range of 5° to 50°, a step size of 0.02°, and a scan speed of 1-2°/minute.

  • Data Acquisition: Run the scan to obtain the diffraction pattern.

  • Analysis: Compare the peak positions (2θ angles) and relative intensities to a reference pattern from a crystallographic database or an in-house standard to confirm the pigment's identity and crystalline phase.[12] Peak broadening can be used to estimate crystallite size via the Scherrer equation.

Thermogravimetric Analysis (TGA)

Causality: The heat resistance of PY 97 is a key selling point. TGA provides quantitative data on its thermal stability by measuring mass loss as a function of temperature.[15][16] This analysis determines the onset temperature of decomposition, which is crucial for applications involving high-temperature processing, such as plastics extrusion.[17] It can also quantify volatile content, such as residual water or solvents.

Experimental Protocol: Thermogravimetric Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry PY 97 powder into a ceramic or platinum TGA pan.

  • Experimental Conditions: Heat the sample from ambient temperature to 600 °C at a controlled rate (e.g., 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.

  • Data Acquisition: Record the mass loss versus temperature.

  • Analysis: Determine the onset temperature of major decomposition from the resulting thermogram. Calculate the percentage mass loss in different temperature regions to quantify volatiles and decomposition.

Chromatographic Purity Assessment

While spectroscopic and thermal methods characterize the bulk material, chromatography is essential for separating and identifying minor impurities.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Causality: The inherent insolubility of high-performance pigments like PY 97 makes traditional chromatographic analysis challenging.[18] Py-GC/MS overcomes this by using high heat to break the molecule into smaller, volatile, and characteristic fragments.[18] These fragments are then separated by GC and identified by MS. This technique is exceptionally powerful for identifying the core molecular structure from an insoluble sample and for detecting organic impurities or residual starting materials that are not visible by other techniques.

Experimental Protocol: Py-GC/MS

  • Sample Preparation: Place a very small amount of the pigment (20-100 µg) into a pyrolysis sample cup. No solvent extraction is required.[18]

  • Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC/MS inlet. Heat the sample rapidly to a specific temperature (e.g., 600 °C) to induce thermal fragmentation.

  • GC Separation: The resulting fragments are swept into the GC column and separated based on their boiling points and interaction with the stationary phase.

  • MS Detection: As fragments elute from the column, they are ionized and detected by the mass spectrometer, which provides a mass spectrum for each peak.

  • Analysis: Identify the fragments by comparing their mass spectra to a library (e.g., NIST). The pattern of fragments serves as a fingerprint to confirm the pigment's structure and identify impurities.

Safety and Handling

While this compound is generally classified as non-hazardous, it is a fine organic powder and should be handled with appropriate industrial hygiene practices.[1][19]

  • Engineering Controls: Handle in a well-ventilated area, preferably with local exhaust, to minimize dust inhalation.[20]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. For operations that may generate significant dust, a NIOSH-certified dust respirator is recommended.[19][21]

  • Handling: Avoid creating dust clouds, which can be an explosion hazard with finely divided organic materials.[22] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly closed container in a dry, cool place away from sources of ignition.[20]

Conclusion

The comprehensive analysis of this compound requires a synergistic combination of analytical techniques. By logically sequencing spectroscopic, thermal, diffraction, and chromatographic methods, a complete profile of the pigment can be established. This in-depth understanding of its molecular structure, crystalline form, thermal stability, and purity is not just a matter of quality control; it is the fundamental basis for predicting and ensuring its high performance in advanced material applications. This guide provides the framework for researchers and scientists to move from routine testing to a position of true material mastery.

References

  • Grokipedia. (2026, January 7). Pigment Yellow 97. 1

  • Benchchem. (n.d.). Application Note: X-ray Diffraction Analysis of Pigment Red 264 Powders. 12

  • WorldOfChemicals. (2012, November 21). Pigment Yellow 97. 4

  • Zeya Chemicals. (n.d.). Pigment Yellow 97. 2

  • Degohaimwell-The Chemical Company. (n.d.). Pigment Yellow 97. 6

  • ChemBK. (2024, April 10). This compound. 3

  • Frontier Laboratories Ltd. (2021, January 11). Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis. 18

  • ChemNet. (n.d.). Pigment Yellow 97, 12225-18-2, 11767. 23

  • Wikipedia. (n.d.). Pigment Yellow 97. 5

  • Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. 8

  • Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments. 15

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  • ResearchGate. (2021, August 17). Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. 25

  • ACS Publications. (2009, July 6). Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints. 13

  • Material Safety Data Sheet. (2015, January 27). 20

  • Cambridge University Press. (2012, February 29). X-ray powder diffraction investigation of green earth pigments. 14

  • AKJournals. (2005, July 23). Thermisches Verhalten von Organischen Heterozyklischen Pigmenten. 26

  • ResearchGate. (2025, August 7). Raman spectroscopic database of azo pigments and application to modern art studies. 27

  • SpringerLink. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. 10

  • Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. 9

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Paints, Coatings, and Resins. 16

  • Separation Science. (2025, July 25). Thermochromic Pigment Analysis: Techniques for Evaluating Color-Changing Materials. 17

  • ACS Publications. (n.d.). Analytical Strategies for Characterizing Organic Paint Media Using Gas Chromatography/Mass Spectrometry. 28

  • ACS Publications. (2009, July 6). Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints. 29

  • Bio-By-Cro FOOD & HEALTH. (2021, September 12). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. 7

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  • Alliance Organics LLP. (n.d.). MATERIAL SAFETY DATA SHEET. 19

  • ResearchGate. (2025, August 6). The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments. 30

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An In-depth Technical Guide to the Health and Safety Considerations for Handling C.I. Pigment Yellow 97 in a Laboratory Environment

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding C.I. Pigment Yellow 97

This compound is a synthetic organic monoazo pigment known for its vibrant medium-yellow hue and excellent performance properties.[1] Chemically identified as C₂₆H₂₇ClN₄O₈S, it is valued in laboratory and industrial settings for its superior resistance to organic solvents, migration, heat, and light.[1][2] Its stability and insolubility in water make it a preferred choice for high-performance applications, including industrial coatings, emulsion paints, printing inks, and the coloration of plastics like PVC and polyethylene.[1][2][3]

While generally classified as non-hazardous under the Globally Harmonized System (GHS), its physical form as a fine powder necessitates a robust understanding of safe handling protocols to mitigate potential laboratory hazards.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound safely, ensuring both personal safety and the integrity of experimental outcomes.

Property Value
Common Name This compound
C.I. Number 11767[3][4]
CAS Number 12225-18-2[2][5]
Molecular Formula C₂₆H₂₇ClN₄O₈S[1][2][6]
Molecular Weight 591.03 g/mol [2][3]
Appearance Yellow solid powder[2][7]
Solubility Insoluble in water[4]
Heat Resistance Up to 200°C[1][3]
Lightfastness Good to Excellent (Rating 6-7)[1][4][8]

Core Principles of Hazard Mitigation: A Proactive Approach

The primary risk associated with this compound in a laboratory setting stems from its physical form as a fine, dry powder. All dust can be harmful if inhaled, and persistent exposure can lead to irritation.[9] Therefore, a proactive safety strategy based on the hierarchy of controls is essential. This approach prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, crucial barrier.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls Elimination->Engineering Reduce Hazard Administrative Administrative Controls Engineering->Administrative Change How People Work PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Protect the Worker

Caption: Hierarchy of Controls for Handling this compound.

Detailed Hazard Analysis and Control Measures

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher. For a powdered substance like this compound, preventing dust generation and aerosolization is paramount.

  • Chemical Fume Hoods & Ventilated Enclosures: All weighing, transferring, and mixing of dry this compound powder must be conducted within a certified chemical fume hood or a powder containment enclosure.[10] This ensures that any airborne particles are captured and exhausted away from the user's breathing zone.

  • Localized Exhaust Ventilation: For processes where a full fume hood is not feasible, a local exhaust ventilation (LEV) system, such as a snorkel or downdraft table, should be employed to capture dust at the point of generation.[11]

  • Causality: The primary route of exposure for fine powders is inhalation.[9][12] Engineering controls physically contain the dust, directly preventing it from becoming airborne and entering the respiratory system. This is significantly more effective than relying solely on respiratory protection.

Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that modify how work is performed to minimize exposure.

  • Restricted Access: Designate specific areas for handling powdered pigments. Eating, drinking, and smoking are strictly prohibited in these areas to prevent accidental ingestion.[4][13][14]

  • Wet Methods: Whenever possible, work with pigments that have been wetted into a paste or liquid dispersion.[9][12] This dramatically reduces the risk of dust becoming airborne.

  • Good Housekeeping: Maintain a clean workspace. Spills should be cleaned immediately. Use a wet mop or a HEPA-filtered vacuum for cleaning surfaces; never use dry sweeping, as this will disperse the fine powder into the air.[9][12][15]

  • Proper Storage: Store this compound in well-sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[13][14] This prevents accidental spills and degradation of the material.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the pigment and before leaving the laboratory.[4][14]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is mandatory for all personnel handling this compound, even when engineering and administrative controls are in place. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[16]

Protection Type Specific PPE Rationale and Standard
Eye Protection Chemical safety goggles forming a tight seal around the eyes. A face shield should be worn over goggles during splash-prone activities.[16][17][18]Protects against airborne dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a seal. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[10]
Skin Protection Long-sleeved lab coat and disposable nitrile gloves.[16][17]Prevents direct skin contact, which can cause minor irritation.[19][20] Nitrile gloves offer good resistance to a wide range of laboratory chemicals.
Respiratory Protection A NIOSH-certified dust mask or an air-purifying respirator (e.g., N95) should be worn when handling the dry powder, especially outside of a ventilated enclosure.[4][9][16][21]Protects the respiratory system from inhaling fine pigment particles. The need for and type of respirator should be determined by a workplace hazard assessment.[16][21]

Experimental Protocol: Safe Weighing and Preparation of a this compound Dispersion

This protocol provides a self-validating system for safely handling the pigment powder from its solid form to a liquid dispersion.

1. Preparation and Pre-Weighing Setup:

  • Ensure all necessary engineering controls (fume hood) are operational.
  • Don all required PPE: safety goggles, lab coat, and nitrile gloves.
  • Cover the work surface within the fume hood with disposable bench paper.
  • Place a tared weigh boat on an analytical balance inside the fume hood.

2. Weighing the Pigment:

  • Slowly open the this compound container inside the fume hood to prevent powder from becoming airborne.[14]
  • Using a clean spatula, carefully transfer the desired amount of pigment powder to the weigh boat. Avoid dropping the powder from a height.
  • Securely close the stock pigment container immediately after use.

3. Preparing the Dispersion:

  • Transfer the weighed pigment into a suitable beaker or flask containing the desired solvent.
  • Use a small amount of the solvent to rinse the weigh boat, ensuring a complete quantitative transfer.
  • If necessary, use a magnetic stirrer or sonicator to aid in dispersion. Keep the container covered to the extent possible during mixing.

4. Cleanup:

  • Carefully dispose of the used weigh boat, spatula cleaning wipes, and bench paper in a designated solid waste container.
  • Wipe down the work surface and any equipment with a damp cloth.
  • Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures

Spill Response

Accidental spills of dry powder must be managed carefully to prevent aerosolization.

Spill_Response_Workflow cluster_1 Emergency Spill Response Protocol for this compound Alert Alert personnel in the area PPE Don appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Gently cover the spill with wetted paper towels PPE->Contain Collect Carefully scoop the material into a labeled waste container Contain->Collect Clean Wet mop the area. DO NOT dry sweep. Collect->Clean Dispose Dispose of waste according to institutional guidelines Clean->Dispose

Caption: Emergency Spill Response Protocol for Dry Pigment Powder.

First Aid Measures
  • Inhalation: Move the affected person to an area with fresh air. If respiratory difficulty occurs, seek medical attention.[19]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[19]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. If irritation persists, consult a physician.[19]

  • Ingestion: While ingestion is unlikely with proper lab practices and is considered to have low toxicity, if it occurs, rinse the mouth with water. Do not induce vomiting. Seek medical advice if large quantities are ingested or if symptoms develop.[19][22]

Storage and Waste Disposal

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[13][19]

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[19][23] Due to its insolubility, it should not be disposed of down the drain.[24]

References

  • Grokipedia. (2026, January 7). Pigment Yellow 97.
  • Kremer Pigments Inc. (n.d.). Pigment Yellow 97. Kremer Pigmente Online Shop.
  • Natural Pigments. (2013, June 2). Safe Handling of Pigments.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Hangzhou Fancheng Chemical Co., Ltd. (n.d.). Material Safety Data Sheet for Permaanent Yellow GRY 80.
  • Wikipedia. (n.d.). Pigment Yellow 97.
  • Unisan. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Wikipedia (German). (n.d.). Pigment Yellow 97.
  • Natural Pigments. (n.d.). How to Safely Handle Art Materials and Pigments.
  • Avient Corporation. (2022, May 27). Safety Data Sheet for 5013-YE-72 PA 6 YELLOW MASTER BATCH.
  • LookChem. (n.d.). CAS No.12225-18-2, Pigment Yellow 97 Suppliers, MSDS download.
  • Coast Fiber Tek. (2021, June 11). Safety Data Sheet.
  • Alliance Organics LLP. (n.d.). Material Safety Data Sheet for Pigment Yellow 1.
  • Hangzhou Epsilon Chemical Co., Ltd. (n.d.). Pigment Yellow 97.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical and Other Hazards in Painting.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Eye Candy Pigments. (2024, January 30). A Safety Guide for Using Pigment Powders.
  • Just Pigments. (2015, January 27). Material Safety Data Sheet.
  • Wikipedia. (n.d.). Personal protective equipment.
  • Hangzhou AiBai Chemical Co., Ltd. (2016, January 15). Material Safety Data Sheet for PIGMENT YELLOW 97.
  • Zeya Chemicals. (n.d.). Pigment Yellow 97.
  • Conservation Wiki. (2020, May 30). Pigment Health & Safety Quick Guide.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • ChemInfo Public. (n.d.). Pigment Gelb 97 (C.I. 11767).
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pigment yellow 101.
  • Society of Dyers and Colourists. (2005). Toxicology and toxicological testing of colorants. Reviews of Progress in Coloration and Related Topics, 35, 70-85.
  • Harwick Standard Distribution Corporation. (2016, April 5). Safety Data Sheet.
  • ChemicalBook. (n.d.). Pigment Yellow 97 | 12225-18-2.
  • Global Substance Registration System (GSRS). (n.d.). PIGMENT YELLOW 97.
  • Rust-Oleum. (2021, December 22). Safety Data Sheet.
  • MedchemExpress.com. (n.d.). This compound.
  • BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of C.I. Acid Yellow 99 in the Laboratory.
  • Australian Government Department of Health. (2018, October 26). CI Pigment Yellow 41: Human health tier II assessment.
  • Art Is Creation. (n.d.). Booklet Safe Handling of Colour Pigments.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 97.

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Methodological & Application

Application Note: Analytical Methods for the Quantification of C.I. Pigment Yellow 97 in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical methodologies for the accurate quantification of C.I. Pigment Yellow 97 (PY97) in various polymer matrices. This compound is a high-performance monoazo pigment widely used in plastics due to its excellent lightfastness, heat stability, and migration resistance.[1][2] Accurate determination of its concentration is critical for quality control, ensuring color consistency, meeting regulatory standards, and understanding its impact on polymer properties. This document details several analytical techniques, from routine quality control to advanced characterization, including UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), and Thermogravimetric Analysis (TGA). We provide detailed, step-by-step protocols, discuss the rationale behind methodological choices, and offer a workflow for selecting the most appropriate technique based on the polymer matrix and laboratory capabilities.

Introduction: The Need for Quantification

This compound is valued for imparting a vibrant, durable yellow hue to polymers such as polyvinyl chloride (PVC), polyolefins (PE, PP), and epoxy resins.[1][3] The precise loading of this pigment affects not only the final color and opacity but also the mechanical and thermal properties of the plastic. Inconsistent pigment concentration can lead to batch-to-batch color variations, product rejection, and potential performance failures. Furthermore, with increasing regulatory scrutiny of chemical additives in consumer products, verifiable quantification is essential for compliance.

The primary challenge in analyzing PY97 in polymers lies in its designed insolubility and the complex, often intractable nature of the polymer matrix itself.[2][4] This guide addresses these challenges by presenting methods that either effectively separate the pigment from the matrix or analyze the composite material directly.

Physicochemical Properties of this compound

A foundational understanding of PY97's properties is crucial for developing robust analytical methods.

PropertyValueReference
C.I. Name Pigment Yellow 97 (P.Y. 97)[3][4]
C.I. Number 11767[3][4][5]
CAS Number 12225-18-2[2][3]
Chemical Family Monoazo[1][5]
Chemical Formula C₂₆H₂₇ClN₄O₈S[1][2][3]
Molar Mass 591.03 g/mol [2][3]
Appearance Yellow Powder[5]
Solubility Insoluble in water; resistant to most organic solvents.[2][4]
Heat Resistance ~200-240 °C depending on the polymer.[1][3][6]

Analytical Method Selection Workflow

Choosing the right analytical technique depends on the polymer type, the required accuracy, available instrumentation, and whether other additives might interfere with the analysis. The following decision tree provides a logical workflow for method selection.

G cluster_start Start cluster_prep Sample Properties start Sample: Polymer with PY97 q_soluble Is the polymer soluble in a suitable solvent (e.g., THF, Dichloromethane)? start->q_soluble q_interfere Are other chromophoric additives present? q_soluble->q_interfere Yes q_thermoset Is the polymer an intractable thermoset or cross-linked? q_soluble->q_thermoset No m_uvvis Method A: UV-Vis Spectrophotometry q_interfere->m_uvvis No m_hplc Method B: HPLC q_interfere->m_hplc Yes m_pygcms Method C: Py-GC-MS q_thermoset->m_pygcms Yes m_tga Method D: TGA (for total loading) q_thermoset->m_tga Also consider

Caption: Workflow for selecting an analytical method for PY97 quantification.

Sample Preparation: The Critical First Step

Proper sample preparation is paramount for accurate quantification. The goal is to make the analyte (PY97) accessible to the analytical instrument.

Protocol 1: Complete Polymer Dissolution

This is the preferred method for solvent-soluble thermoplastic polymers (e.g., PVC, Polystyrene).

  • Polymer Shaving: Using a microtome or a sharp blade, obtain thin shavings of the pigmented polymer to maximize surface area for dissolution.

  • Mass Measurement: Accurately weigh approximately 100-200 mg of the polymer shavings into a 50 mL volumetric flask.

  • Solvent Addition: Add a suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) to the flask, approximately 75% of the final volume.

  • Dissolution: Cap the flask and agitate using a magnetic stirrer or ultrasonic bath until the polymer is completely dissolved. This may take several hours. Gentle heating (e.g., < 40°C) can be applied if necessary, but care must be taken to avoid solvent evaporation.

  • Dilution to Volume: Once dissolved, allow the solution to cool to room temperature and dilute to the 50 mL mark with the same solvent.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble fillers or micro-gels before analysis by UV-Vis or HPLC.

  • Senior Scientist's Note: The choice of solvent is critical. It must completely dissolve the polymer without degrading the pigment. THF is an excellent choice for PVC, while solvents like xylene or dichlorobenzene may be required for polyolefins at elevated temperatures.[7] Always run a blank (unpigmented polymer) to check for matrix interference.

Method A: UV-Visible Spectrophotometry

This method is rapid, cost-effective, and ideal for routine quality control when the polymer is soluble and no other interfering colorants are present.[8][9] It relies on the Beer-Lambert law, where the absorbance of the pigment is directly proportional to its concentration.

Protocol 2: Quantification by UV-Vis
  • Standard Preparation: Prepare a stock solution of pure this compound standard in the chosen solvent (e.g., THF) at a concentration of 100 µg/mL. From this stock, prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Wavelength Scan: Using the 10 µg/mL standard, perform a wavelength scan from 350 nm to 550 nm to determine the wavelength of maximum absorbance (λmax). For PY97, this is typically around 400-430 nm.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of Absorbance vs. Concentration. The resulting curve should be linear with a correlation coefficient (R²) > 0.999.

  • Sample Analysis: Measure the absorbance of the filtered sample solution prepared in Protocol 1. If the absorbance is outside the linear range of the calibration curve, dilute the sample solution accordingly.

  • Calculation: Determine the concentration of PY97 in the sample solution (C_soln, in µg/mL) from the calibration curve. Calculate the weight percentage (wt%) of the pigment in the polymer using the following equation:

    wt% = (C_soln × V × D) / (m_poly × 10⁴)

    Where:

    • V is the final volume of the dissolved polymer solution (mL).

    • D is the dilution factor (if any).

    • m_poly is the initial mass of the polymer sample (mg).

ParameterTypical Value
Wavelength (λmax) ~415 nm in THF
Linear Range 0.5 - 20 µg/mL
Solvent Tetrahydrofuran (THF)
Cuvette Path Length 1 cm

Method B: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantification when specificity is required, especially in formulations containing multiple additives that might also absorb in the UV-Vis region.[10][11] It physically separates PY97 from other components before detection.

Protocol 3: Quantification by HPLC
  • System Preparation: Set up an HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is recommended. For example: Acetonitrile (A) and Water (B). Start with 60% A, ramp to 95% A over 10 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax determined previously (~415 nm).

  • Calibration: Prepare calibration standards as described in Protocol 2. Inject each standard into the HPLC system and create a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the filtered sample solution from Protocol 1.

  • Calculation: Identify the peak corresponding to PY97 by its retention time. Determine the concentration in the solution from the calibration curve and calculate the weight percentage in the polymer using the same formula as in the UV-Vis method.

  • Senior Scientist's Note: A DAD detector is highly recommended as it allows for the acquisition of the full UV-Vis spectrum of the eluting peak. This provides an extra layer of confirmation by matching the peak's spectrum to that of a pure PY97 standard, ensuring you are quantifying the correct compound.[12]

Method C: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing insoluble or cross-linked polymers (thermosets) and for simultaneous characterization of the polymer and its additives without solvent extraction.[13][14][15] The sample is thermally decomposed (pyrolyzed) into smaller, volatile fragments that are characteristic of its original structure.

Protocol 4: Analysis by Py-GC-MS
  • Sample Preparation: Place a small, accurately weighed amount of the polymer (0.1-0.5 mg) into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: 700°C. This temperature is high enough to fragment both the pigment and most common polymers.

    • GC Inlet Temperature: 300°C.

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 320°C and hold for 10 minutes.

    • MS Scan Range: 40-600 m/z.

  • Data Analysis:

    • Identify the pyrolysis fragments of the polymer backbone to confirm the matrix identity.

    • Identify characteristic fragments of this compound. These will be fragments of the complex aromatic and sulfonamide structures.

    • Quantification: While challenging, semi-quantification is possible by comparing the integrated area of a unique PY97 fragment to the total ion chromatogram or a characteristic polymer fragment, often requiring a calibration curve made from lab-prepared standards of known concentrations.

  • Senior Scientist's Note: This is primarily a qualitative or semi-quantitative technique. For accurate quantification, a calibration curve must be prepared by compounding known amounts of PY97 into the same type of polymer to mimic the matrix effects during pyrolysis.[16][17]

Method D: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent method for determining the total loading of thermally stable components (pigments, inorganic fillers) relative to the polymer binder, which decomposes at a lower temperature.[18][19]

Protocol 5: Analysis by TGA
  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of the polymer into a TGA pan (platinum or ceramic).

  • TGA Program:

    • Atmosphere: Nitrogen (inert).

    • Heating Program: Ramp from room temperature to 600°C at a rate of 20°C/min. This will cause the decomposition of the polymer.

    • Gas Switch (Optional): At 600°C, switch the gas to Air and ramp to 800°C. This will burn off any carbonaceous residue (char) and the organic pigment.

  • Data Analysis:

    • The initial weight loss step corresponds to the decomposition of the polymer.

    • The residual mass after the polymer has decomposed (e.g., at 600°C in N₂) represents the sum of the pigment and any inorganic fillers.

    • If PY97 is the only non-polymeric component, the residual mass percentage is a direct measure of its concentration.

MaterialTypical Decomposition Onset (in N₂)
Polyethylene (PE) ~400 °C
Polyvinyl Chloride (PVC) ~250 °C (two-step)
This compound Stable up to ~300-330 °C
  • Senior Scientist's Note: TGA cannot distinguish between the organic pigment and other thermally stable organic additives, or between different inorganic fillers.[20] Its primary strength is in determining the total polymer vs. non-polymer content. It is best used in conjunction with a more specific technique like HPLC or when the formulation is well-known.

Summary and Comparison of Methods

MethodPrincipleSample PrepProsConsBest For
UV-Vis Light AbsorbancePolymer DissolutionFast, low cost, simpleLow specificity, matrix interferenceRoutine QC of simple, soluble systems
HPLC Chromatographic SeparationPolymer DissolutionHigh specificity & accuracyHigher cost, more complexR&D, complex formulations, validation
Py-GC-MS Thermal FragmentationNone (direct)Analyzes insoluble samples, identifies all componentsComplex data, semi-quantitativeFailure analysis, thermosets, unknown samples
TGA Mass loss vs. TempNone (direct)Fast, simple, good for total loadingNon-specific, cannot distinguish additivesDetermining total filler/pigment content

References

  • Kremer Pigments Inc. (n.d.). Pigment Yellow 97. Kremer Pigmente. [Link]

  • Grokipedia. (2026). Pigment Yellow 97. Grokipedia. [Link]

  • Wikipedia. (n.d.). Pigment Yellow 97. Wikipedia. [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 97. Zeya Chemicals. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 97. Epsilon Chemical. [Link]

  • ChemBK. (2024). This compound. ChemBK. [Link]

  • ResearchGate. (2023). How do I remove the pigments of polymers? ResearchGate. [Link]

  • ASTM International. (1995). ASTM D3015-95: Standard Practice for Microscopical Examination of Pigment Dispersion in Plastic. ASTM International. [Link]

  • PhosphorTech. (n.d.). Optical Analysis of Paints, Pigments, and Polymers. PhosphorTech. [Link]

  • CORDIS | European Commission. (2016). Development of extraction process for removal of pigments and additives for recycling of polymers. CORDIS. [Link]

  • PMC. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Chromatographic Methods Used to Identify and Quantify Organic Polymer Additives. ResearchGate. [Link]

  • Materials Characterization Services. (n.d.). UV-VIS - Ultraviolet Visible Spectroscopy. MSEI. [Link]

  • Optimech. (n.d.). What are the best methods for polymer asset chemical analysis? Optimech. [Link]

  • National Institutes of Health. (n.d.). Pigment removal from reverse-printed laminated flexible films by solvent-targeted recovery and precipitation. NIH. [Link]

  • ResearchGate. (n.d.). The Analysis of Synthetic Paints by Pyrolysis-Gas Chromatography-Mass Spectrometry (PyGCMS). ResearchGate. [Link]

  • HunterLab. (2023). Fast, Easy, Effective: Utilizing Spectrophotometers to Measure Color Pigment Content in Plastics. HunterLab. [Link]

  • PubMed. (2015). Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. National Center for Biotechnology Information. [Link]

  • Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Archimer. [Link]

  • BCCM. (n.d.). High Performance Liquid Chromatography (HPLC) analysis for pigments. Belgian Co-ordinated Collections of Micro-organisms. [Link]

  • ASTM International. (2021). ASTM D4451-02(2021): Standard Test Method for Pigment Content of Paints by Low-Temperature Ashing. ASTM International. [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Nexus Analytics. [Link]

  • C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm. [Link]

  • Separation Science. (n.d.). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Separation Science. [Link]

  • Lonroy Equipment. (2024). ASTM standards for pigments. Lonroy. [Link]

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  • YouTube. (2025). How Is GC-MS Used In Polymer Analysis? Chemistry For Everyone. [Link]

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Application Note: A Validated HPLC Method for Purity Assessment of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential impurities in C.I. Pigment Yellow 97 (PY97). This compound is a high-performance monoazo arylide yellow pigment widely utilized in demanding applications such as automotive coatings, industrial paints, and durable plastics due to its excellent lightfastness and resistance properties.[1][2] Ensuring the purity of PY97 is critical for color consistency, performance, and regulatory compliance. The method described herein utilizes a C18 stationary phase with a gradient elution of acetonitrile and an ammonium acetate buffer, coupled with photodiode array (PDA) detection. This protocol provides the specificity and sensitivity required for quality control and research environments.

Introduction: The Rationale for a Dedicated HPLC Method

This compound (Colour Index No. 11767) is synthesized via the diazotization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide followed by an azo coupling reaction with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[3] This synthetic pathway can potentially introduce impurities, including unreacted starting materials, isomers, or subsidiary colorants arising from side reactions. These impurities can adversely affect the final product's coloristic properties, thermal stability, and migration fastness.[2]

Given the pigment's inherent insolubility in water and limited solubility in common organic solvents, developing a reliable analytical method for purity assessment presents a challenge.[2][4] A validated HPLC method is therefore indispensable for:

  • Quantifying the main pigment component.

  • Detecting and identifying process-related impurities.

  • Ensuring batch-to-batch consistency in manufacturing.

  • Meeting the stringent quality requirements of the coatings, plastics, and ink industries.

This document provides a comprehensive, step-by-step protocol designed for researchers, quality control analysts, and formulation scientists.

Experimental Workflow & Causality

The overall workflow is designed to ensure complete solubilization of the pigment, effective chromatographic separation of the main component from potential impurities, and accurate detection.

HPLC_Workflow_PY97 cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Pigment Sample s2 Dissolve in DMSO (with sonication) s1->s2 s3 Dilute with Acetonitrile s2->s3 s4 Filter through 0.45 µm PTFE Syringe Filter s3->s4 h1 Inject Sample into HPLC System s4->h1 Filtered Sample h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 Detection via Photodiode Array (PDA) h2->h3 d1 Integrate Chromatogram h3->d1 Chromatographic Data d2 Determine Peak Area % d1->d2 d3 Assess Purity d2->d3

Figure 1: High-level workflow for the HPLC purity analysis of this compound.

Choice of Solvent System: Overcoming Solubility Challenges

PY97 is practically insoluble in water and exhibits low solubility in many common HPLC solvents.[4] To achieve complete dissolution, which is non-negotiable for accurate HPLC analysis, a powerful, water-miscible organic solvent is required. Dimethyl sulfoxide (DMSO) was selected as the primary solvent due to its excellent solvating power for complex organic molecules. The sample is then diluted with acetonitrile to ensure compatibility with the mobile phase and reduce the viscosity and potential peak distortion caused by a pure DMSO injection.

Chromatographic Separation: The Reversed-Phase Approach

A reversed-phase HPLC method is the logical choice for separating the non-polar PY97 molecule from potentially more polar or less retained impurities.

  • Stationary Phase: A C18 (octadecylsilyl) column is a robust and versatile choice, providing sufficient hydrophobic character to retain the pigment and its related substances.

  • Mobile Phase: A gradient elution is employed to ensure that both early-eluting (more polar) impurities and the strongly retained main pigment peak are eluted with good peak shape within a reasonable analysis time.

    • Solvent A (Aqueous): An aqueous buffer of 10 mM ammonium acetate is used. This buffer helps to maintain a stable pH and improve peak shape without being as harsh as acid-based mobile phases.

    • Solvent B (Organic): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

Detection Strategy: The Power of Photodiode Array (PDA)

A Photodiode Array (PDA) detector is specified over a simple single-wavelength UV detector. This choice is critical for several reasons:

  • Optimal Wavelength Selection: While yellow pigments typically absorb in the 400-450 nm range, a PDA detector allows for the simultaneous acquisition of spectra across a wide range.[5] This enables the empirical determination of the λmax for PY97 and ensures that impurities with different absorption maxima are not missed.

  • Peak Purity Analysis: The PDA provides spectral data across the entire peak, allowing for peak purity analysis. This is a self-validating feature of the protocol, confirming that the main peak is not co-eluting with any impurities.

  • Impurity Identification: The UV-Vis spectrum of an unknown impurity peak can provide valuable clues for its tentative identification.

Detailed Protocol

Materials and Reagents
  • This compound Reference Standard (if available) and test samples.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Dimethyl Sulfoxide (DMSO).

  • Ammonium Acetate (analytical grade or higher).

  • Deionized water (18.2 MΩ·cm).

  • 0.45 µm PTFE syringe filters.

Instrumentation and Chromatographic Conditions

The method was developed on an Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array detector, but is adaptable to any modern HPLC system.

ParameterSpecification
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-20 min: 95% B; 20.1-25 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
PDA Detector Wavelength: 210-600 nm. Monitoring at 440 nm for quantitation.
Standard and Sample Preparation

3.3.1. Standard Stock Solution (approx. 200 µg/mL)

  • Accurately weigh approximately 5.0 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add 10 mL of DMSO to the flask.

  • Sonicate for 15 minutes or until the standard is completely dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly.

3.3.2. Sample Working Solution (approx. 200 µg/mL)

  • Accurately weigh approximately 5.0 mg of the PY97 test sample into a 25 mL volumetric flask.

  • Follow steps 2-5 as described for the Standard Stock Solution.

3.3.3. Final Preparation

  • Prior to injection, filter the prepared solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Data Analysis and System Suitability

  • Identification: The principal peak in the sample chromatogram should correspond to the retention time of the main peak in the standard chromatogram.

  • Purity Calculation: The purity of the pigment is typically determined by the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability:

    • Tailing Factor: The tailing factor for the main PY97 peak should be ≤ 2.0.

    • Theoretical Plates: The column efficiency for the main PY97 peak should be ≥ 2000.

    • Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be ≤ 2.0% for the peak area.

Trustworthiness and Method Validation Insights

This protocol is designed as a self-validating system. The use of a PDA detector for peak purity assessment provides a high degree of confidence in the results. For full validation according to ICH guidelines, further experiments to determine linearity, range, accuracy, and limits of detection (LOD) and quantitation (LOQ) would be required. The described method provides an excellent starting point for such a validation. The gradient ensures that impurities with a wide range of polarities are captured, making the purity calculation by area percent a trustworthy measure.

Conclusion

The HPLC method presented in this application note is a specific, sensitive, and reliable tool for the purity assessment of this compound. By employing a systematic approach to sample preparation, chromatographic separation, and detection, this protocol provides the necessary framework for robust quality control in a regulated environment. The detailed explanation of the rationale behind each step empowers researchers and analysts to adapt and troubleshoot the method effectively.

References

  • Grokipedia. (2026, January 7). Pigment Yellow 97. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 97. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). PIGMENT YELLOW 97. Retrieved from [Link]

  • Kremer Pigmente. (n.d.). Pigment Yellow 97. Retrieved from [Link]

  • Wikipedia. (n.d.). Pigment Yellow 97. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectrum of yellow pigment. Retrieved from [Link]

  • Dyechem. (2012, November 21). Pigment Yellow 97. Retrieved from [Link]

Sources

Application Notes and Protocols: High-Performance Dispersion of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for achieving optimal dispersion of C.I. Pigment Yellow 97 (PY 97) in both aqueous and non-aqueous media. As a high-performance monoazo pigment, the ultimate coloristic and stability properties of PY 97 are critically dependent on the quality of its dispersion. This guide moves beyond simple procedural lists to explain the underlying scientific principles, enabling researchers and formulation scientists to make informed decisions. We will explore the physicochemical nature of PY 97, detail the fundamental stages of dispersion, and provide validated, step-by-step protocols for creating stable, high-quality pigment dispersions for applications ranging from industrial coatings and printing inks to plastics.

Understanding this compound: A Profile

This compound is a synthetic monoazo organic pigment valued for its brilliant medium-yellow shade, excellent lightfastness, and resistance to heat and migration.[1][2] Its robust performance makes it suitable for demanding applications such as automotive refinishes, durable printing inks, and coloring plastics like PVC and polyolefins.[1][2][3]

However, its organic nature and insolubility in water present significant formulation challenges.[4] Understanding its core properties is the first step toward designing an effective dispersion strategy.

Table 1: Key Physicochemical Properties of this compound

PropertyTypical Value / DescriptionSignificance for Dispersion
C.I. Name Pigment Yellow 97 (PY 97)Standard industry identifier.
C.I. Number 11767Unique chemical structure identifier.[2][4]
Chemical Formula C₂₆H₂₇ClN₄O₈SIndicates a complex organic molecule with multiple functional groups.[1][5]
Chemical Family MonoazoThe azo group and associated aromatic rings influence surface polarity and potential for hydrogen bonding.[6]
Molecular Weight ~591 g/mol A relatively large molecule, impacting its density and interactions.[2][5]
Particle Shape Rod-likeAffects packing, rheology, and the mechanical energy required for de-agglomeration.[3]
Average Particle Size ~0.16 µmSmall primary particles provide high surface area but have a strong tendency to agglomerate.[3]
Specific Surface Area ~26 m²/gHigh surface area requires sufficient dispersant to achieve complete wetting and stabilization.[3][7]
Oil Absorption 35-52 g/100g A key indicator of the amount of vehicle/dispersant needed to wet the pigment surface.[2][7]
Solubility Insoluble in water; very low solubility in most common solvents.The primary challenge for dispersion; necessitates the use of wetting and dispersing agents.[4][8]

The Three Pillars of Successful Pigment Dispersion

The process of dispersing a dry pigment powder into a liquid medium is not simple mixing. It is a high-energy process that can be universally described by three sequential, critical stages: Wetting, De-agglomeration, and Stabilization .[9][10] Failure in any one of these stages will result in a suboptimal dispersion with poor color development, instability, and other defects.

  • Wetting: This is the initial stage where the liquid medium displaces air, moisture, and other contaminants from the surface of the pigment particles and from within the voids of pigment agglomerates.[10] For effective wetting, the surface tension of the liquid must be lower than the surface energy of the pigment.[10] Wetting agents (surfactants) are often required, especially in aqueous systems, to facilitate this process.

  • De-agglomeration (Grinding): Pigment particles exist as tightly bound clusters (agglomerates and aggregates). This stage involves applying mechanical shear energy to break these clusters down into smaller, primary particles. This is an energy-intensive step typically performed with equipment like high-speed dissolvers, bead mills, or three-roll mills. The goal is not to "grind" the primary pigment crystals, but to separate them.

  • Stabilization: Once separated, the fine pigment particles have a strong thermodynamic tendency to re-agglomerate (a process known as flocculation) due to van der Waals forces.[10] Stabilization is the process of preventing this from happening. Dispersing agents adsorb onto the pigment surfaces, creating repulsive forces that keep the particles separated and suspended in the medium.[11]

G cluster_process The Pigment Dispersion Process Start Dry Pigment Agglomerates Wetting Pillar 1: Wetting (Displacement of Air) Start->Wetting Add Liquid Vehicle + Wetting Agent Deagglomeration Pillar 2: De-agglomeration (Mechanical Energy Input) Wetting->Deagglomeration Apply Shear (e.g., Bead Mill) Stabilization Pillar 3: Stabilization (Adsorption of Dispersant) Deagglomeration->Stabilization Prevent Flocculation End Stable Pigment Dispersion Stabilization->End

Caption: The three essential stages of the pigment dispersion process.

Protocol: Dispersion of PY 97 in Aqueous Media

Dispersing the hydrophobic PY 97 in water requires a carefully selected system of additives to overcome the high surface tension of water and ensure long-term stability. Stabilization in aqueous systems is typically achieved via electrostatic repulsion, steric hindrance, or a combination of both (electrosteric stabilization).

Causality of Component Selection
  • Wetting Agent: A non-ionic surfactant with a low dynamic surface tension is chosen to rapidly penetrate the pigment agglomerates.

  • Dispersant: A high-molecular-weight polymeric dispersant is selected. These molecules possess two key functionalities: a pigment-affinic "anchor" group (hydrophobic) that strongly adsorbs to the PY 97 surface, and a hydrophilic chain that extends into the water phase, providing a powerful steric barrier against flocculation.[10] An example of a commercially suggested dispersant for PY 97 in water-based systems is NUOSPERSE® W-33.[12]

  • Defoamer: The combination of surfactants and high-shear mixing will entrain air. A mineral oil or silicone-based defoamer is essential to prevent foam during grinding, which would reduce milling efficiency.

  • Biocide: Aqueous formulations are susceptible to microbial growth. A broad-spectrum biocide is included to ensure long-term storage stability.

Experimental Workflow & Protocol

This protocol targets a resin-free pigment concentrate, which can later be let down into various water-based binders (e.g., acrylic, polyurethane dispersions).

G cluster_workflow Aqueous Dispersion Workflow for PY 97 A 1. Prepare Mill Base (Water, Dispersant, Defoamer) B 2. Pre-Mix (Incorporate PY 97) A->B Low Shear Mixing C 3. High-Energy Dispersion (Bead Mill) B->C High Shear D 4. Quality Control (Hegman, Particle Size) C->D Sample & Test D->C Continue Milling (If QC Fails) E 5. Final Additions (Biocide, Rheology Modifier) D->E QC Pass F Stable Aqueous Concentrate E->F

Caption: Step-by-step workflow for creating an aqueous PY 97 dispersion.

Table 2: Formulation for Aqueous PY 97 Concentrate

ComponentFunctionWeight (%)
Deionized WaterVehicle42.0
Polymeric Dispersant (e.g., NUOSPERSE® W-33)Stabilization9.0
Non-ionic Wetting AgentWetting1.0
DefoamerProcess Aid0.5
This compound Colorant 45.0
Propylene GlycolHumectant / Co-solvent2.0
BiocidePreservation0.5
Total 100.0

Step-by-Step Protocol:

  • Mill Base Preparation: To a suitable grinding vessel, add the deionized water, propylene glycol, polymeric dispersant, wetting agent, and defoamer.

  • Pre-Mixing: Place the vessel under a high-speed dissolver (HSD) equipped with a Cowles blade. Begin mixing at low speed (e.g., 500 RPM) and slowly add the this compound powder.

  • Wetting Out: Once all pigment is added, gradually increase the HSD speed to form a vortex (approx. 2000-2500 RPM). Continue mixing for 20-30 minutes to ensure the pigment is fully wetted.

  • High-Energy Dispersion: Transfer the pre-mix to a horizontal bead mill charged with 0.8-1.2 mm yttria-stabilized zirconia (YTZ) grinding media. Mill at a tip speed of 8-12 m/s.

  • Quality Control Monitoring: After 30 minutes of milling, take a small sample and check the fineness of grind using a Hegman gauge. The target is a Hegman value of 7.0 or higher.

  • Completion: Continue milling, checking the grind every 15-20 minutes, until the target Hegman value is reached and stable.

  • Finalization: Discharge the mill base from the mill. Under gentle agitation, add the biocide. Measure the particle size distribution using a laser diffraction or DLS analyzer to confirm a median particle size (d50) below 300 nm.

  • Storage: Store in a sealed container. Test for viscosity and stability after 24 hours and again after heat-aging (e.g., 14 days at 50°C).

Protocol: Dispersion of PY 97 in Non-Aqueous Media

In solvent-based systems, stabilization is almost exclusively achieved through steric hindrance. The choice of dispersant is critically dependent on the polarity of the solvent and the resin system into which the dispersion will be incorporated.

Causality of Component Selection
  • Solvent: A solvent blend is often used. For this example, a system for a general industrial enamel is considered, using a blend of an aromatic hydrocarbon and an ester.

  • Dispersant: A polymeric dispersant with an anchor group suitable for organic pigments and solvated chains compatible with the chosen solvent system is required. The dispersant must provide a sufficient steric barrier to prevent flocculation in the low-polarity medium.

  • Resin: A portion of the final binder resin (e.g., a short oil alkyd) is included in the mill base. This "resin-grinding" method promotes better interaction between the pigment and the binder, improving overall film properties.

Table 3: Formulation for Solvent-Borne PY 97 Concentrate

ComponentFunctionWeight (%)
Short Oil Alkyd Resin (@60% solids)Grinding Vehicle / Binder30.0
XyleneSolvent15.0
Butyl AcetateSolvent10.0
Polymeric Dispersant (Solvent-borne type)Stabilization4.5 (on pigment weight)
This compound Colorant 40.0
Anti-settling AgentRheology0.5
Total 100.0

Step-by-Step Protocol:

  • Mill Base Preparation: To a grinding vessel, add the alkyd resin, xylene, butyl acetate, and the polymeric dispersant. Mix until homogeneous.

  • Pre-Mixing: Under a high-speed dissolver, slowly add the this compound powder to the mill base.

  • Wetting Out: Increase the dissolver speed to create a vortex and run for 30 minutes to ensure complete wetting. The temperature should be monitored and kept below 50°C.

  • High-Energy Dispersion: Charge the pre-mix into a bead mill or use a three-roll mill for very high viscosity systems.

  • Quality Control Monitoring: Periodically check the fineness of grind (target: Hegman 7.5+). Also, perform a "rub-out" test to check for flocculation. A significant color difference between the rubbed and un-rubbed portions indicates instability.

  • Completion: Mill until the target grind is achieved and the rub-out test shows minimal color difference.

  • Finalization: Discharge the dispersion. Under low shear, add the anti-settling agent.

  • Characterization: Measure viscosity using a Brookfield or cone-and-plate viscometer. Assess color strength and shade by letting down the concentrate into a standard white base and comparing it to a reference standard.

Troubleshooting Common Dispersion Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Color Strength Incomplete de-agglomeration; Flocculation.Increase milling time/energy. Check Hegman grind. Re-evaluate dispersant type or increase dosage.
High Viscosity Insufficient dispersant ("pigment shock"); Poor solvent/dispersant choice.Optimize dispersant level (create a dispersant demand ladder). Adjust solvent blend.
Sedimentation / Settling Poor stabilization; Low viscosity of the medium.Increase dispersant dosage. Add a suitable anti-settling or rheology-modifying agent.
Flocculation (Visible in film) Incorrect dispersant choice; Insufficient dispersant dosage.Select a dispersant with better compatibility with the resin/solvent system. Increase dispersant level.
Foaming (Aqueous) High shear mixing; Surfactant interactions.Increase defoamer level or use a more effective defoamer type.

Conclusion

The successful dispersion of this compound is a multi-faceted process that relies on a sound understanding of its material properties and the fundamental principles of wetting, de-agglomeration, and stabilization. By selecting the appropriate chemical additives—wetting agents, polymeric dispersants, and defoamers—and applying sufficient mechanical energy, it is possible to create stable, highly-colored, and reliable dispersions in both aqueous and non-aqueous systems. The protocols provided herein serve as a validated starting point for formulation, but should be optimized to meet the specific requirements of the final application and resin system.

References

  • Kremer Pigments Inc. (n.d.). Pigment Yellow 97. Kremer Pigments. [Link]

  • Grokipedia. (2026, January 7). Pigment Yellow 97. [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 97. [Link]

  • ChemBK. (2024, April 10). This compound. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 97. [Link]

  • Global Substance Registration System (GSRS). (n.d.). PIGMENT YELLOW 97. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 97. [Link]

  • WorldOfPigments. (2012, November 21). Pigment Yellow 97. [Link]

  • Elementis. (n.d.). Dispersing agents for pigment dispersions & colorants. [Link]

  • Air Products and Chemicals, Inc. (n.d.). High-Performance Dispersant Additives Improve Pigment Wetting and Dispersion in Waterborne Coatings. [Link]

  • Chemanova. (2025, July 22). The Role of Dispersing Agents in Achieving Stable Pigment Suspension. [Link]

  • Indorama Ventures. (2024). Dispersing Pigments. [Link]

Sources

C.I. Pigment Yellow 97 as a tracer or marker in biological studies.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: C.I. Pigment Yellow 97 - A Feasibility Assessment for Use as a Particulate Tracer in Biological Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (PY97) is a monoazo arylide pigment widely utilized in industrial applications for its brilliant yellow hue, high stability, and excellent resistance to light, heat, and solvents.[1][2][3] While its chemical robustness is a key asset in manufacturing, it also presents significant challenges for its direct application in biological systems. This document provides a critical evaluation of PY97's suitability as a biological tracer, grounded in its known physicochemical properties. Due to its inherent insolubility in aqueous media, PY97 is fundamentally unsuitable for applications requiring molecular-level staining or tracking.[4] However, its stability and particulate nature open a potential, albeit niche, role as a micro-tracer for specific biological processes such as phagocytosis, cell mechanics, or as a non-degradable fiducial marker in long-term tissue studies. This guide details the necessary characterization steps and provides protocols for preparing and testing PY97 particle suspensions for cytotoxicity and for use in a model in vitro phagocytosis assay.

Part 1: Physicochemical Profile of this compound

From a materials science perspective, this compound is a high-performance organic pigment. Its molecular structure, which exists in a stable ketohydrazone tautomeric form, features strong intramolecular hydrogen bonding that contributes to its exceptional durability.[3][5] These same properties, however, create significant hurdles for its use in biological research, which typically requires reagents that are soluble and functional in aqueous physiological environments.

The primary challenge is its insolubility in water and most common biological buffers.[4] This property precludes its use as a traditional fluorescent dye or molecular label. Instead, it must be treated as a particulate material, forming a micro- or nanoparticle suspension. This fundamentally shifts its potential applications away from molecular tracking and towards processes involving particle uptake, transport, or persistence.

Table 1: Summary of this compound Properties

PropertyValue / DescriptionImplication for Biological UseSource(s)
C.I. Name Pigment Yellow 97 (PY97)N/A[4]
C.I. Number 11767N/A[2]
CAS Number 12225-18-2N/A[3]
Chemical Formula C₂₆H₂₇ClN₄O₈SHigh molecular weight, complex organic structure.[1][3]
Chemical Class Monoazo / Arylide YellowThis class is known for industrial colorants, not biological stains.[3][6]
Solubility Insoluble in water.Cannot be used as a soluble molecular probe. Must be dispersed as particles.[4]
Lightfastness Excellent (7-8 on a scale of 8).High photostability is advantageous for long-term imaging without photobleaching.[1][4]
Heat Resistance Stable up to 200-240 °C.Allows for heat-based sterilization methods if they do not alter surface chemistry.[1][7]
Solvent Resistance High resistance to organic solvents.Difficult to dissolve for stock solution preparation; advantageous for stability in lipid-rich environments.[1][3]
Toxicity Profile Low acute toxicity reported for industrial use.Biocompatibility in cell culture or in vivo is unknown and must be rigorously tested.[1][8]
Color Brilliant, medium yellow.Enables detection via standard bright-field microscopy.[2][4]

Part 2: Essential Protocols for Biological Feasibility Testing

Before considering any biological experiment, the pigment powder must be processed into a stable, sterile suspension and characterized for its interaction with biological systems.

Protocol 1: Preparation and Characterization of a PY97 Microparticle Suspension

Causality: The goal is to create a homogenous, sterile suspension of PY97 particles with a defined size distribution suitable for cell culture experiments. Sterility is critical to prevent contamination, and size characterization is essential for reproducible results, as particle size heavily influences cellular uptake.

Materials:

  • This compound powder

  • Sterile 1X Phosphate-Buffered Saline (PBS)

  • Probe sonicator or bath sonicator

  • Dynamic Light Scattering (DLS) instrument

  • 0.22 µm syringe filters

  • Sterile, conical tubes

Methodology:

  • Pre-washing: Suspend 100 mg of PY97 powder in 10 mL of 70% ethanol. Vortex vigorously for 5 minutes. Pellet the pigment by centrifugation (5000 x g, 10 min). Discard the supernatant. This step removes soluble impurities and provides initial sterilization. Repeat twice.

  • Resuspension: After the final wash, resuspend the pellet in 20 mL of sterile 1X PBS to create a 5 mg/mL stock suspension.

  • Dispersion: To break up agglomerates, sonicate the suspension. For a probe sonicator, use short pulses (e.g., 10 seconds on, 30 seconds off) on ice for a total of 5-10 minutes of "on" time. For a bath sonicator, sonicate for 30-60 minutes. Note: Over-sonication can lead to particle degradation or metal contamination from the probe tip.

  • Size Characterization (DLS): Dilute a small aliquot of the sonicated suspension in sterile PBS to the appropriate concentration for your DLS instrument. Measure the hydrodynamic diameter and polydispersity index (PDI). A lower PDI (<0.3) indicates a more monodisperse sample.

  • Sterilization: While ethanol washing provides some sterility, the final suspension should be handled in a sterile biosafety cabinet. Filtration is not possible due to the particulate nature. Aseptic technique is paramount.

  • Storage: Store the stock suspension at 4°C, protected from light. Before each use, vortex and sonicate briefly to ensure redispersion.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: It is critical to determine the concentration range at which PY97 particles are non-toxic to cells. The MTT assay is a standard colorimetric method that measures cell metabolic activity, which is a proxy for cell viability. A dose-response curve will establish a safe working concentration.

Materials:

  • RAW 264.7 macrophages (or other relevant cell line)

  • DMEM complete medium (with 10% FBS, 1% Pen-Strep)

  • Sterile PY97 suspension (from Protocol 1)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Particle Treatment: Prepare serial dilutions of the PY97 stock suspension in complete medium to achieve final concentrations ranging from 0.1 µg/mL to 200 µg/mL.

  • Remove the old medium from the cells and add 100 µL of the PY97-containing medium to each well. Include "no particle" wells as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.

  • Incubate for 24 hours (or a relevant experimental timeframe).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and read the absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus PY97 concentration to determine the IC₅₀ (if any) and establish a non-toxic working concentration.

Part 3: A Niche Application - Protocol for an In Vitro Phagocytosis Assay

Assuming PY97 particles are found to be non-toxic at a reasonable concentration, their inert, colored, and particulate nature makes them an excellent tool for visualizing phagocytosis by immune cells like macrophages.

Experimental Workflow for Phagocytosis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Macrophages in 24-well plate incubate1 2. Incubate 24h (Adherence) seed->incubate1 treat 4. Treat cells with PY97 Suspension (e.g., 50 µg/mL) incubate1->treat prep_py97 3. Prepare & Sonicate PY97 Suspension incubate2 5. Incubate 2-4h (Uptake) treat->incubate2 wash 6. Wash 3x with PBS (Remove external particles) incubate2->wash fix 7. Fix cells (4% PFA) wash->fix image 8. Image with Bright-field Microscopy fix->image quantify 9. Quantify Uptake (% cells with PY97, particles/cell) image->quantify caption Workflow for Phagocytosis Assay

Sources

Topic: Formulation and Characterization of C.I. Pigment Yellow 97-Based Aqueous Inks for Inkjet Printing Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Introduction

The transition from dye-based to pigment-based inks in inkjet printing is driven by the demand for prints with superior durability, including enhanced water resistance, lightfastness, and weather fastness.[1][2] Pigment-based inks utilize solid, insoluble colorant particles dispersed in a liquid vehicle, which, once printed, remain on the substrate surface, contributing to their robust properties.[3] C.I. Pigment Yellow 97 (PY 97) has emerged as a colorant of significant interest due to its brilliant yellow hue, excellent lightfastness, and high thermal stability.[4][5] It is a monoazo pigment that demonstrates superior resistance to solvents and migration compared to many other organic pigments.[6][7]

However, the formulation of a stable and reliable pigment-based inkjet ink is a complex multidisciplinary challenge. The core task is to create a stable colloidal dispersion of pigment particles, small enough to pass through microscopic printhead nozzles (typically <150 nm) without causing clogging, and to ensure the final ink possesses the precise fluidic properties—viscosity and surface tension—required for accurate droplet formation and jetting.[8][9]

This application note provides a comprehensive, field-proven guide for researchers and scientists on the formulation and characterization of aqueous inkjet inks based on this compound. It moves beyond a simple recitation of steps to explain the causality behind formulation choices, grounding the protocols in the principles of colloid and surface science. We will cover the preparation of a stable nanopigment dispersion, the formulation of the final ink, and the critical characterization methods required to validate ink performance.

Section 1: this compound - Core Properties

The selection of a pigment is the foundation of ink formulation. This compound is chosen for its advantageous physicochemical properties, which are summarized below. Its insolubility in water and most organic solvents is the primary reason it requires a dispersion-based formulation approach.[10][11] The N-phenylsulfonamide group in its structure contributes significantly to its high resistance to migration.[7]

PropertyValue / DescriptionSource(s)
C.I. Name Pigment Yellow 97 (PY 97)[10]
C.I. Number 11767[12]
CAS Number 12225-18-2[7]
Chemical Formula C₂₆H₂₇ClN₄O₈S[6][7]
Molecular Weight 591.03 g/mol [7][12]
Chemical Family Monoazo[4][13]
Lightfastness (BWS) 6-7 (Good to Very Good)[5][6][10]
Heat Resistance ~200 °C[4][13]
Opacity Semi-transparent[10][11]
Solubility Insoluble in water[10][11]
Average Particle Size 150-250 nm (Raw Pigment)[14]

Section 2: Principles of Aqueous Inkjet Ink Formulation

A stable, jettable inkjet ink is a finely balanced system of several key components. Each ingredient has a specific function, and their interactions govern the final performance of the ink.[15]

  • Deionized (DI) Water: The primary component of the ink vehicle, typically comprising 50-80% of the formulation. Its purity is critical to avoid introducing ions that could destabilize the pigment dispersion.

  • Dispersants: These are arguably the most critical additives for pigment-based inks. Dispersants are polymeric surfactants that adsorb onto the surface of pigment particles, preventing them from re-agglomerating through steric or electrostatic repulsion.[16][17] The choice of dispersant depends on the surface chemistry of the pigment. For many organic pigments like PY 97, high-molecular-weight polymeric dispersants with multiple anchoring groups are highly effective.[16]

  • Co-solvents (Humectants): These are water-miscible organic solvents with low volatility, such as glycols (e.g., ethylene glycol, propylene glycol, triethylene glycol) and glycerols.[18] Their primary functions are to control the drying time of the ink on the printhead nozzle plate to prevent clogging (a property known as "decap performance") and to modify the ink's viscosity.[18]

  • Surfactants (Wetting Agents): While dispersants stabilize the pigment, surfactants are added to the final ink to modify its bulk surface tension.[19] Lowering the surface tension to an optimal range (typically 25-40 mN/m) is essential for proper droplet ejection from the printhead and for controlling how the ink wets and spreads on the substrate.[8][20] Acetylenic diols are common choices as they are effective at reducing dynamic surface tension with low foam generation.[18]

  • Binders: These are soluble polymers or polymer dispersions (latexes) that remain on the substrate after the ink dries.[21] Their role is to encapsulate the pigment particles, providing adhesion to the substrate and enhancing the durability of the printed image, conferring properties like scratch and rub resistance.[15][22] Acrylic and polyurethane-based binders are common in aqueous systems.[21][22]

  • Additives: A range of other components may be included in small quantities. Biocides prevent fungal and bacterial growth during storage. pH buffers maintain a constant pH, which can be critical for the stability of some dispersants and binders. Chelating agents can sequester multivalent metal ions that might compromise stability.

Visualization of Pigment Stabilization

The diagram below illustrates the fundamental mechanism of steric stabilization, where a polymeric dispersant prevents pigment particles from agglomerating.

G cluster_1 Stable Pigment Dispersion P1 PY 97 P2 PY 97 P3 PY 97 agglomerate_label Van der Waals attraction causes agglomeration SP1 PY 97 SP2 PY 97 SP1->SP2 Repulsion label_stabilizer Steric barrier (Polymeric Chains) stabilizer_label Polymeric dispersant adsurbs to surface, creating a steric barrier that prevents agglomeration. cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanism of steric stabilization of pigment particles.

Section 3: Materials and Equipment

Materials
ComponentExample Product / SpecificationPurpose
Pigment This compound (Inkjet Grade)Colorant
Dispersant High-MW polymeric dispersant (e.g., Solsperse™, Disperbyk™ series)Pigment Stabilization
Co-solvent 1 Diethylene Glycol (DEG)Humectant, Viscosity
Co-solvent 2 2-PyrrolidoneHumectant, Pigment Solubilizer
Surfactant Acetylenic Diol Surfactant (e.g., Surfynol® series)Surface Tension Reduction
Binder Water-based Polyurethane or Acrylic DispersionAdhesion & Durability
pH Buffer Triethanolamine (TEA)pH adjustment and stability
Biocide Proxel™ GXL or similarPrevents microbial growth
Liquid Medium ASTM Type II Deionized WaterInk Vehicle
Milling Media Yttria-stabilized Zirconia (YSZ) beads (0.1-0.3 mm diameter)Grinding Media
Equipment
  • High-speed disperser (e.g., Cowles blade)

  • Media mill (e.g., horizontal bead mill, planetary ball mill)

  • Analytical balance (± 0.1 mg)

  • Magnetic stirrer and hot plate

  • Dynamic Light Scattering (DLS) particle size analyzer

  • Rotational viscometer or rheometer

  • Surface tensiometer (Du Noüy ring or Wilhelmy plate)

  • pH meter

  • Laboratory oven for stability testing

  • Syringe filters (0.45 µm or 1.0 µm) for filtration

Section 4: Experimental Protocols

This section details the step-by-step procedures for creating a lab-scale batch of PY 97-based inkjet ink.

Protocol 4.1: Preparation of a this compound Nanopigment Dispersion

The objective of this stage is to break down the raw pigment agglomerates and aggregates into a stable dispersion of primary particles with a size distribution suitable for inkjet printing (i.e., Z-average < 150 nm).[9] This is a high-energy process.

1. Causality: The formulation of the millbase is critical. The dispersant level is calculated based on the pigment's surface area to ensure complete surface coverage.[16] A co-solvent is included to aid in pigment wetting and to create a suitable viscosity for efficient milling.

2. Millbase Formulation:

ComponentWeight %
This compound15.0
Polymeric Dispersant (40% active)18.75 (7.5% active)
Diethylene Glycol (DEG)20.0
Deionized Water46.25
Total 100.0

3. Procedure:

  • In a beaker, combine the deionized water, diethylene glycol, and polymeric dispersant.
  • Stir the mixture with a magnetic stirrer until homogenous.
  • Slowly add the this compound powder to the liquid mixture while stirring to avoid clumping.
  • Once all pigment is added, use a high-speed disperser at 2000-3000 RPM for 30 minutes to create a uniform pre-mix. This step wets the pigment and breaks down large, soft agglomerates.
  • Load the pre-mix into the media mill, charged with YSZ milling beads (typically a 50-70% bead charge by volume).
  • Mill at the manufacturer's recommended speed for 4-8 hours. It is crucial to monitor the temperature and use a cooling jacket to keep the millbase below 40°C to prevent degradation of components.
  • In-Process QC: Every 2 hours, extract a small sample, dilute it with DI water, and measure the particle size using a DLS analyzer.
  • Continue milling until the Z-average particle size is consistently below 150 nm and the Polydispersity Index (PDI) is below 0.3, indicating a narrow size distribution.
  • Once the target particle size is reached, separate the dispersion from the milling media.
Protocol 4.2: Formulation of the Final Ink (Let-down Stage)

In this stage, the concentrated pigment dispersion is diluted with the remaining ink components under low-shear mixing.

1. Causality: The order of addition is important to maintain stability. The final ink formulation is designed to meet the specific viscosity and surface tension requirements of the target printhead.

2. Final Ink Formulation:

ComponentWeight %
PY 97 Pigment Dispersion (from 4.1)26.7 (4.0% Pigment)
Deionized Water48.0
Diethylene Glycol (DEG)10.0
2-Pyrrolidone5.0
Acrylic Binder (35% solids)8.6 (3.0% solids)
Acetylenic Diol Surfactant1.5
Biocide0.2
Total 100.0

3. Procedure:

  • In a clean beaker, add the required amount of deionized water.
  • While stirring gently with a magnetic stirrer, add the co-solvents (DEG, 2-Pyrrolidone).
  • Slowly add the pigment dispersion (from Protocol 4.1) to the mixture.
  • Add the binder, surfactant, and biocide sequentially, allowing the mixture to homogenize for 10-15 minutes between each addition.
  • Adjust the pH to a target range of 8.0-9.0 using a pH buffer like Triethanolamine, if necessary. The slightly alkaline pH helps maintain the stability of many acrylic binders and dispersants.
  • Continue stirring for at least 1 hour.
  • Filter the final ink through a 1.0 µm syringe filter to remove any residual large particles or contaminants.
Protocol 4.3: Physicochemical Characterization of the Ink

This protocol validates that the ink meets the stringent requirements for reliable jetting.

1. Target Specifications:

ParameterTarget RangeRationale
Z-Average Particle Size < 150 nmPrevents nozzle clogging.[9]
Viscosity @ 25°C 3.0 - 6.0 cPEnsures proper flow and droplet formation in typical piezo printheads.[8][23]
Surface Tension @ 25°C 28 - 35 mN/mControls droplet formation and substrate wetting.[8][24]
pH 8.0 - 9.0Ensures component stability and printhead compatibility.[18]

2. Procedures:

  • Particle Size: Use a DLS analyzer on a diluted sample of the final ink. Record Z-average, PDI, and size distribution.
  • Viscosity: Use a rotational viscometer with a suitable spindle/geometry. Measure viscosity across a range of shear rates to check for Newtonian behavior.
  • Surface Tension: Use a tensiometer to measure the static surface tension.
  • pH: Calibrate a pH meter and measure the pH of the undiluted ink.
Protocol 4.4: Ink Stability Assessment

Ink must remain stable during shipping and storage. Accelerated aging is used to predict long-term stability.[25]

1. Procedure:

  • Place a sealed sample of the final ink in a laboratory oven at 60°C for 2 weeks. This often simulates approximately one year of shelf life at room temperature.
  • At the end of the test period, remove the sample and allow it to cool to room temperature.
  • Visually inspect for any signs of pigment settling, gelling, or phase separation.
  • Re-measure the key physicochemical properties (particle size, viscosity, surface tension, pH).
  • Criteria for Stability: A stable ink will show minimal change (e.g., <10-15% change) in these properties after the aging process.[26]

Section 5: Workflow Visualization

The following diagram provides a high-level overview of the entire formulation and testing workflow.

Ink_Workflow raw_materials 1. Raw Materials (PY 97, Dispersant, Solvents) premix 2. Pre-mixing (High-Speed Disperser) raw_materials->premix milling 3. Media Milling (Bead Mill) premix->milling qc1 QC 1: Particle Size (< 150 nm?) milling->qc1 qc1->milling No dispersion 4. Stable Pigment Dispersion qc1->dispersion Yes letdown 5. Let-down Stage (Add Vehicle, Binder, Surfactant) dispersion->letdown filtration 6. Filtration (1.0 µm Filter) letdown->filtration final_ink 7. Final Ink Product filtration->final_ink qc2 QC 2: Final Characterization (Viscosity, Surface Tension, pH) final_ink->qc2 qc2->letdown Specs Not Met (Adjust Formulation) stability 8. Stability Testing (Accelerated Aging) qc2->stability Specs Met pass PASS stability->pass fail FAIL (Reformulate) stability->fail

Caption: Workflow for this compound Ink Formulation.

Conclusion

The formulation of a high-performance this compound inkjet ink is a systematic process that hinges on the successful creation of a stable nanopigment dispersion and the precise balancing of fluidic properties in the final ink. By following the detailed protocols for milling, let-down, and characterization outlined in this note, researchers can reliably produce lab-scale batches of ink suitable for jetting and performance evaluation. The key to success lies not just in following the steps, but in understanding the causal relationships between components and their impact on final ink properties, particularly particle size, viscosity, and surface tension. This structured approach, incorporating in-process quality control and rigorous stability testing, provides a robust framework for developing the next generation of durable and vibrant inkjet inks.

References

  • Zeya Chemicals. Pigment Yellow 97.
  • Grokipedia. Pigment Yellow 97.
  • WorldOfPigments. Pigment Yellow 97.
  • Kremer Pigmente. Pigment Yellow 97 Pigments.
  • IS&T Library.
  • SY Chemical Co., Ltd. Pigment Yellow 97.
  • Google Patents. WO2015187148A1 - Pigment-based inkjet inks.
  • Xcolor. Pigment yellow 97|Fast Yellow FGL.
  • Kremer Pigments Inc. Pigment Yellow 97 Pigments.
  • Wikipedia. Pigment Yellow 97.
  • Hongsam Digital.
  • Winnerjet. How to Make Pigment Ink.
  • ChemBK. This compound.
  • Journal of Imaging Science and Technology.
  • Lubrizol. Lubrizol Introduces New Jettable Binder for Food Compliant Digital Inks.
  • Winnerjet. Are Pigment Inks Waterproof?
  • ResearchGate. Light Fastness of Pigment-based and Dye-based Inkjet Inks.
  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 97.
  • ChemPoint. Elvacite® Inkjet Ink Binders, Product Article.
  • Microtrac. INK STABILITY AND PACKING DIFFERENCES BETWEEN PIGMENTS.
  • Gantrade. Resin and Polymeric Binders for Inks.
  • IMI Europe. Rheology of inkjet inks.
  • Hangzhou Shine Chemical Co., Ltd. This compound.
  • Altenew. Crafting With Pigment Ink 101: The Basics, Dos, and Don'ts.
  • Google Patents. CN102926224A - Preparation method of pigment ink for inkjet printing of non-adhesive textile.
  • Lubrizol. Improving the Performance Properties of Aqueous Based Ink-Jet Inks.
  • RheoSense. Application Note: Viscosity measurement of Various Inkjet Inks.
  • ChemPoint. Superior Surfactants for Inkjet Inks, Product Article.
  • Nouryon. Colorants – dispersants and wetting agents for pigments.

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Application Note: Fabrication and Optical Characterization of C.I. Pigment Yellow 97 Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, materials scientists, and optical engineers on the incorporation of C.I. Pigment Yellow 97 (PY97) into high-quality thin films for optical analysis. This compound, a monoazo arylide pigment, is distinguished by its exceptional lightfastness, thermal stability, and vibrant greenish-yellow hue, making it a compelling candidate for applications in color filters, organic electronics, and advanced coatings.[1][2][3] This guide details field-proven protocols for precursor formulation, thin-film deposition via spin coating, and subsequent optical characterization using UV-Visible Spectroscopy, Spectroscopic Ellipsometry, and Fluorescence Spectroscopy. The causality behind critical process steps is emphasized to empower users to adapt and troubleshoot effectively.

Introduction to this compound

This compound (CAS No: 12225-18-2) is a high-performance organic pigment with the chemical formula C₂₆H₂₇ClN₄O₈S.[1][3][4][5] Its molecular structure, featuring a sulfonamide group, imparts superior resistance to migration and organic solvents compared to simpler arylide pigments.[3] While widely used in industrial paints, inks, and plastics, its potential in functional optical thin films is an emerging area of research.[1][2] The primary challenge in this endeavor is the pigment's inherent insolubility in water and most common organic solvents, a direct consequence of its stable crystalline structure.[6][7]

This guide addresses this challenge by presenting two robust methodologies: creating a stable micro-particle dispersion and embedding the pigment within a transparent polymer matrix. These approaches enable the fabrication of uniform thin films via spin coating, a technique renowned for producing highly consistent films with nanoscale thickness control.[8][9][10]

Table 1: Key Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
C.I. Name Pigment Yellow 97 (PY97)[2][11]
CAS Number 12225-18-2[2][3][11]
Chemical Family Monoazo[11][12]
Appearance Fine Yellow Powder[11][12]
Heat Resistance 180-200 °C[2][11][12]
Lightfastness (1-8 Scale) 7-8 (Excellent)[6][7][11]
Solubility Insoluble in water; resistant to most organic solvents.[3][6][7]
Opacity Semi-transparent[6][7]

Part 1: Precursor Formulation Strategy

The successful fabrication of a high-quality pigment thin film begins with the precursor. Due to PY97's insolubility, direct dissolution is not feasible. The following protocols are designed to create stable, homogeneous liquid systems suitable for spin coating.

Protocol 1.1: Preparation of a PY97 Micro-Dispersion

Causality: This protocol leverages high-energy sonication to break down pigment agglomerates and create a fine, kinetically stable dispersion in a high-boiling-point solvent. The choice of solvent is critical; it must not only disperse the pigment but also have appropriate viscosity and volatility for the spin coating process.

Materials:

  • This compound powder

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Glass vials (e.g., 20 mL scintillation vials)

  • Weighing scale (±0.1 mg accuracy)

  • Bath or probe-type sonicator

Procedure:

  • Weighing: Accurately weigh 10 mg of PY97 powder and transfer it to a clean, dry 20 mL glass vial.

  • Solvent Addition: Add 10 mL of NMP to the vial to create a 1 mg/mL mixture.

  • Pre-mixing: Vigorously vortex the mixture for 1 minute to wet the pigment particles.

  • Sonication: Place the vial in a bath sonicator (or use a probe sonicator at low power) and sonicate for 60-90 minutes. Monitor the vial for excessive heat; if necessary, pause sonication or use a cool water bath to maintain room temperature.

    • Scientist's Note: The goal is to achieve a dispersion that appears visually homogeneous and does not exhibit rapid sedimentation. Prolonged or high-power sonication can sometimes lead to particle re-agglomeration.

  • Filtration (Optional): For applications requiring extremely high uniformity, the dispersion can be filtered through a 0.45 µm PTFE syringe filter to remove any remaining large agglomerates. Note that this may reduce the final pigment concentration.

  • Stability Check: Allow the dispersion to sit undisturbed for 1-2 hours. A stable dispersion should show minimal settling. Use immediately after preparation for best results.

Protocol 1.2: Preparation of a PY97-Polymer Composite Ink

Causality: Embedding the pigment in a transparent polymer matrix is a highly reliable method. The polymer acts as a binder, film-former, and dispersing aid. Poly(methyl methacrylate) (PMMA) is an excellent choice due to its high optical transparency in the visible spectrum and good solubility in common solvents.

Materials:

  • This compound powder

  • Poly(methyl methacrylate) (PMMA, Mw ~97,000 or similar)

  • Toluene or Anisole, anhydrous

  • Magnetic stirrer and stir bars

  • Weighing scale

Procedure:

  • Polymer Stock Solution: Prepare a 5% (w/v) PMMA solution by dissolving 500 mg of PMMA in 10 mL of toluene. Stir overnight at room temperature on a magnetic stirrer until fully dissolved.

  • Pigment Doping: Prepare a 1 mg/mL dispersion of PY97 in 5 mL of toluene by following steps 1-4 from Protocol 1.1.

  • Blending: While stirring, add the 5 mL of the sonicated PY97 dispersion to the 10 mL PMMA stock solution. This creates a final solution with a PY97:PMMA weight ratio of approximately 1:100.

    • Scientist's Note: The pigment-to-polymer ratio is a critical parameter. Lower ratios (e.g., 1:200) result in highly transparent, lightly colored films, while higher ratios (e.g., 1:50) produce more opaque films with stronger color saturation.

  • Final Homogenization: Allow the final composite ink to stir for an additional 1-2 hours before use to ensure maximum homogeneity.

Part 2: Thin Film Fabrication and Workflow

Spin coating is the chosen deposition method for its ability to rapidly produce uniform films from a liquid precursor.[8] The process relies on a precise balance of centrifugal force, solvent evaporation, and fluid viscosity.[9]

Protocol 2.1: Substrate Cleaning

Causality: A pristine substrate surface is non-negotiable for achieving high-quality, pinhole-free thin films. The following multi-step cleaning process is designed to remove both organic and inorganic contaminants, rendering the surface hydrophilic and promoting uniform wetting by the precursor ink.[13]

Materials:

  • Substrates (e.g., Quartz slides, Silicon wafers, or glass slides)

  • Deionized (DI) water

  • Acetone (ACS grade)

  • Isopropanol (IPA, ACS grade)

  • Detergent (e.g., Alconox)

  • Beakers

  • Bath sonicator

  • Nitrogen gas gun

Procedure:

  • Detergent Wash: Place substrates in a beaker with a dilute aqueous detergent solution. Sonicate for 15 minutes.

  • DI Water Rinse: Thoroughly rinse the substrates under running DI water, then place them in a beaker of fresh DI water and sonicate for 15 minutes.

  • Acetone Wash: Transfer the substrates to a beaker of acetone and sonicate for 15 minutes to remove organic residues.

  • IPA Wash: Transfer the substrates to a beaker of IPA and sonicate for a final 15 minutes.

  • Drying: Remove the substrates from the IPA bath and immediately dry them under a stream of high-purity nitrogen gas.

  • Storage: Store the clean, dry substrates in a clean, covered container until use. For best results, use within one hour of cleaning.

Protocol 2.2: Spin Coating Deposition

Materials:

  • Cleaned substrates

  • PY97 precursor ink (from Part 1)

  • Spin coater

  • Micropipette or syringe with PTFE filter

  • Hot plate

Procedure:

  • Setup: Ensure the spin coater is level and the bowl is clean.[13] Place a cleaned substrate onto the center of the vacuum chuck and engage the vacuum.

  • Dispensing: Dispense an excess amount of the PY97 precursor ink onto the center of the substrate. For a 1x1 inch substrate, 100-200 µL is typically sufficient to cover the entire surface.

  • Spin Cycle: Immediately start the spin coating program. A typical two-stage program is recommended:

    • Stage 1 (Spread): 500 rpm for 10 seconds. This allows the ink to spread evenly across the substrate.

    • Stage 2 (Thinning): 2000-4000 rpm for 45-60 seconds. The centrifugal force drives off excess solution while the solvent evaporates, leaving a solid thin film.[14]

  • Annealing (Baking): Carefully remove the substrate from the chuck and place it on a hot plate pre-heated to 80-100 °C for 5-10 minutes. This step removes residual solvent and improves film adhesion and density.

    • Scientist's Note: The final film thickness is inversely proportional to the spin speed of Stage 2. Higher speeds yield thinner films.[9] The relationship should be calibrated for your specific precursor and instrument.

Table 2: Spin Coating Parameter Guidelines

Target Film ThicknessStage 2 Spin Speed (rpm)Resulting Film Quality
Thicker (~100-200 nm)1500 - 2000Higher color saturation, potentially lower transparency.
Medium (~50-100 nm)2000 - 3500Good balance of color and transparency.
Thinner (~20-50 nm)3500 - 5000High transparency, lighter color.
Visualization: Overall Experimental Workflow

G cluster_prep Part 1: Precursor Formulation cluster_fab Part 2: Film Fabrication cluster_char Part 3: Optical Characterization a Weigh PY97 Powder b Add Solvent (e.g., NMP) or Polymer Solution a->b c Ultrasonicate to Disperse b->c d Homogeneous PY97 Ink c->d f Dispense Ink on Substrate d->f e Substrate Cleaning e->f g Spin Coating f->g h Post-Deposition Annealing g->h i Final PY97 Thin Film h->i j UV-Vis Spectroscopy i->j k Spectroscopic Ellipsometry i->k l Fluorescence Spectroscopy i->l

Caption: Workflow from PY97 precursor ink preparation to final thin film characterization.

Part 3: Optical Characterization Protocols

Once fabricated, the thin films must be analyzed to determine their optical properties.

Protocol 3.1: UV-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy measures the absorbance and transmittance of light through the film as a function of wavelength. This provides direct information about the pigment's electronic transitions and the film's color and transparency.[15]

Procedure:

  • Setup: Use a spectrophotometer equipped with a solid-sample holder.

  • Baseline Correction: Record a baseline spectrum using a clean, uncoated substrate identical to the one used for the film. This corrects for the substrate's own absorbance and reflection characteristics.

  • Sample Measurement: Place the PY97 thin film sample in the light path and record its absorbance or transmittance spectrum, typically over a range of 300-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max), which are characteristic of the PY97 pigment.

    • Analyze the transmittance spectrum to quantify the film's transparency in different spectral regions.

    • The absorption edge can be used to estimate the optical band gap (E_g) of the material, a key parameter for semiconductor applications.

Protocol 3.2: Spectroscopic Ellipsometry

Causality: Ellipsometry is a highly sensitive, non-destructive technique that measures the change in polarization of light upon reflection from the film's surface.[16] By fitting the experimental data to an optical model, one can precisely determine the film's thickness and its complex refractive index (n and k) across the spectrum.[17][18]

Procedure:

  • Setup: Mount the sample on the ellipsometer stage.

  • Data Acquisition: Measure the ellipsometric parameters (Psi, Ψ and Delta, Δ) over the desired spectral range (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 55°, 65°, 75°).

    • Scientist's Note: Using multiple angles is crucial for decorrelating the thickness and optical constants, leading to a more robust and unique solution.[19]

  • Optical Modeling:

    • Construct a model that represents the sample stack (e.g., Air / PY97-PMMA Layer / SiO₂ / Si).

    • Define the optical properties of the substrate (from literature or prior measurement).

    • Use an appropriate oscillator model (e.g., Tauc-Lorentz) to represent the dielectric function of the PY97 film.

    • Fit the model to the experimental data by varying the film thickness and oscillator parameters until the mean squared error (MSE) is minimized.

  • Data Extraction: The best-fit model will yield the film thickness and the spectral dependence of the refractive index (n) and extinction coefficient (k).

Protocol 3.3: Fluorescence Spectroscopy

Causality: This technique probes the emissive properties of the pigment. The film is excited with monochromatic light, and the emitted fluorescence at longer wavelengths is collected. This provides insight into the material's potential for applications in lighting, displays, or as a fluorescent probe.[20]

Procedure:

  • Setup: Place the film in a solid-sample holder in a fluorometer.

  • Excitation: Set the excitation wavelength to a value within the main absorption band of PY97, as determined from the UV-Vis spectrum.

  • Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., from λ_excitation + 10 nm to 800 nm).

  • Data Analysis:

    • Identify the peak emission wavelength(s).

    • The difference between the absorption and emission peaks (the Stokes shift) can provide information about the excited-state dynamics.

    • The intensity and shape of the emission spectrum can be affected by pigment concentration, aggregation, and the surrounding polymer matrix.[21]

Visualization: Characterization and Measured Properties

G cluster_tech Characterization Techniques cluster_prop Derived Optical Properties film PY97 Thin Film uv UV-Vis Spectroscopy film->uv el Spectroscopic Ellipsometry film->el fl Fluorescence Spectroscopy film->fl abs Absorbance (λ) Transmittance (λ) uv->abs opt Thickness (d) Refractive Index (n, k) el->opt em Emission Spectrum Stokes Shift fl->em

Caption: Relationship between optical characterization techniques and the properties they measure.

Safety Precautions

  • Pigment Handling: this compound is generally considered non-toxic.[22] However, as with any fine powder, avoid dust inhalation by handling it in a well-ventilated area or fume hood and wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a dust mask.[7]

  • Solvent Handling: All organic solvents (NMP, Toluene, Acetone, IPA) should be handled in a chemical fume hood. They are flammable and can be harmful if inhaled or absorbed through the skin. Consult the specific Material Safety Data Sheet (MSDS) for each solvent before use.

References

  • Kremer Pigmente. (n.d.). Pigment Yellow 97. Kremer Pigmente Online Shop. [Link]

  • J.A. Woollam Co. (n.d.). Optical Characterization of Organic Semiconductors by Spectroscopic Ellipsometry. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 97. [Link]

  • Grokipedia. (2026). Pigment Yellow 97. [Link]

  • Kremer Pigments Inc. (n.d.). Pigment Yellow 97. Kremer Pigments Inc. Online Shop. [Link]

  • Sward, M. L. (n.d.). Determination of the Optical Properties of Organic Thin Films by Spectroscopic Ellipsometry. National Technical Reports Library - NTIS. [Link]

  • ChemBK. (2024). This compound. [Link]

  • Kampen, T. U., et al. (2008). Uniaxial anisotropy of organic thin films determined by ellipsometry. physica status solidi (a). [Link]

  • Hinrichs, K., & Eichhorn, K. (n.d.). Ellipsometry of Functional Organic Surfaces and Films. Semantic Scholar. [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 97. [Link]

  • Wikipedia. (n.d.). Pigment Yellow 97. [Link]

  • The Nonlinear Optics Home Page. (n.d.). Making thin films by spin coating. [Link]

  • American Chemical Society. (n.d.). Organic Pigment Nanoparticle Thin Film Devices via Lewis Acid Pigment Solubilization. [Link]

  • Puurunen, R. L. (n.d.). Organic and inorganic–organic thin film structures by molecular layer deposition: A review. [Link]

  • VacCoat. (2019). Thin Films Deposition of Organic Materials. [Link]

  • Hangzhou Fancheng Chemical Co., Ltd. (n.d.). Material Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Spin coating. [Link]

  • HUPC Chemical Co. Ltd. (2011). TECHNICAL DATA SHEET Pigment Yellow 97 UN8231. [Link]

  • SPIE Digital Library. (n.d.). Fluorescent thin gel films using organic dyes and pigments. [Link]

  • Alliance Organics LLP. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

  • ResearchGate. (2013). Optimum conditions to prepare thin films by spin coating technique?. [Link]

  • Korvus Technology. (n.d.). Thin Film Deposition | Techniques and Systems. [Link]

  • SPS Polos. (n.d.). Support » Spin Coater Applications » The Spin Coating Theory. [Link]

  • Dracula Technologies. (n.d.). Thin Film Processing Method: from lab to Industrialization of OPV Devices (1st Part). [Link]

  • University of Twente. (n.d.). UV-Vis optical fiber assisted spectroscopy in thin films and solutions. [Link]

  • YouTube. (2025). UV–Vis Explained: Solutions vs Thin Films vs Powders (DRS). [Link]

  • ResearchGate. (2025). Fluorescence Behavior of Dyes in Thin Films of Various Polymers. [Link]

  • ResearchGate. (n.d.). UV-Vis Spectra of pigment. [Link]

  • MDPI. (n.d.). Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy. [Link]

  • Spectroscopy Europe/World. (2016). Fluorescence spectroscopy used to characterise Egyptian blue pigment. [Link]

  • PCI Magazine. (2014). Thin-Film Analysis Using UV-Vis Spectrophotometry. [Link]

  • ResearchGate. (2021). How can I measure UV Absorbance of thin films?. [Link]

  • ResearchGate. (n.d.). Studies of Fluorescence emission spectra of natural pigments. [Link]

  • ResearchGate. (2025). The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment. [Link]

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Application Note: Surface Modification of C.I. Pigment Yellow 97 for Enhanced Performance in Coatings and Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C.I. Pigment Yellow 97 (PY 97) is a high-performance monoazo pigment valued for its brilliant yellow hue, good lightfastness, and resistance to migration. While inherently robust, the increasing demands of high-performance applications, such as automotive coatings and high-temperature plastics, necessitate further enhancements in its dispersibility, thermal stability, and weather resistance. This document provides a detailed guide on the rationale, methodologies, and characterization techniques for the surface modification of PY 97 particles. We present protocols for inorganic surface coating and polymeric dispersant adsorption, designed to improve key application properties and broaden the utility of this versatile pigment.

Introduction to this compound

This compound, with the chemical formula C₂₆H₂₇ClN₄O₈S, is an arylide yellow pigment known for its complex and stable molecular structure. Key structural features, such as the N-phenylsulfonamide group, contribute to its excellent insolubility and resistance to migration, making it a preferred choice over simpler azo pigments.

Core Properties of Unmodified PY 97:

  • Chemical Family: Monoazo

  • C.I. Number: 11767

  • CAS Number: 12225-18-2

  • Appearance: Bright, neutral yellow powder

  • Key Strengths: High lightfastness (rated 7-8 on the blue wool scale), excellent weather fastness, and good resistance to many organic solvents.

It is widely used in industrial coatings, automotive refinish paints, emulsion paints for exterior use, high-quality printing inks, and the coloration of plastics like PVC and polyolefins.

The Rationale for Surface Modification

Despite its strong intrinsic properties, the performance of PY 97 is fundamentally linked to the state of its primary particles in a given medium. In their manufactured state, organic pigment particles possess high surface energy, leading to a strong tendency to form aggregates and agglomerates. This agglomeration can negatively impact final product quality.

Key Drivers for Modifying PY 97 Surfaces:

  • Enhanced Dispersibility: Breaking down agglomerates and stabilizing primary particles is crucial for achieving optimal color strength, gloss, and transparency. Surface treatment improves the wetting and compatibility of the pigment with the application medium.

  • Improved Rheological Control: Poorly dispersed pigments can lead to a significant increase in the viscosity of paints and masterbatches. Surface modification can dramatically lower dispersion viscosity, allowing for higher pigment loading and reduced solvent emissions in high-solids systems.

  • Increased Thermal Stability: The processing temperatures for many engineering plastics (e.g., HDPE, ABS) can exceed the thermal stability limits of standard organic pigments, leading to color shifts or degradation. An inorganic surface layer can act as a thermal barrier, enhancing heat resistance.

  • Superior Durability: For demanding outdoor applications, such as automotive coatings and architectural paints, maximizing light and weather fastness is critical. Surface modification can passivate the particle surface, reducing its susceptibility to photodegradation.

Methodologies for Surface Modification

Strategy 1: Inorganic Surface Coating via Sol-Gel Process

Causality & Mechanism: Encapsulating organic pigment particles with a thin, uniform layer of an inorganic oxide (e.g., silica, SiO₂) offers a robust method for enhancing thermal and UV stability. The sol-gel process is an elegant wet-chemical technique for creating these coatings at relatively low temperatures. The process involves the hydrolysis of a precursor, typically tetraethyl orthosilicate (TEOS), to form silicic acid, followed by a polycondensation reaction to create a stable, cross-linked SiO₂ network on the pigment surface. This inorganic shell acts as a physical barrier, protecting the organic chromophore from thermal decomposition and high-energy UV radiation. Furthermore, the hydrophilic nature of the silica surface can significantly improve the pigment's wettability and dispersion in aqueous systems.

G cluster_0 Sol-Gel Process for Silica Coating P PY 97 Pigment Dispersion Hydrolysis Hydrolysis Si-OR + H2O -> Si-OH + ROH P->Hydrolysis TEOS TEOS Precursor (Si(OC2H5)4) TEOS->Hydrolysis H2O Water & Catalyst (e.g., NH3) H2O->Hydrolysis Condensation Condensation Si-OH + HO-Si -> Si-O-Si + H2O Hydrolysis->Condensation Coating Silica Network Forms on Pigment Surface Condensation->Coating Final Silica-Coated PY 97 Particle Coating->Final

Caption: Workflow for silica coating of PY 97 via a sol-gel process.

Strategy 2: Adsorption of High Molecular Weight Polymeric Dispersants

Causality & Mechanism: For solvent-borne systems, high molecular weight polymeric dispersants are the state-of-the-art solution for achieving stable, low-viscosity dispersions. These complex polymers are engineered with two distinct functionalities: an "anchoring group" with a strong affinity for the pigment surface and a "polymeric chain" that is highly soluble in the surrounding solvent/resin medium. The anchor adsorbs firmly onto the PY 97 particle, while the polymeric chains extend into the medium, creating a thick steric barrier. When two particles approach, the repulsion of these solvated chains prevents them from aggregating, a mechanism known as steric stabilization. This is far more effective and robust than stabilization with simple, low molecular weight surfactants.

Caption: Steric stabilization of pigment particles by a polymeric dispersant.

Strategy 3: Rosin Treatment

Causality & Mechanism: Rosination is a traditional and effective method for treating azo pigments. Rosin, a natural resin, and its derivatives can be incorporated during or after pigment synthesis. The rosin coats the pigment particles, improving their compatibility with ink and paint vehicles, which are often resin-based themselves. This treatment can enhance gloss, dispersibility, and color rendition. For printing inks, it is particularly noted for improving fluidity and reducing viscosity. While effective, it's important to source high-quality rosin, as some oxidation products have been studied as potential allergens in applications like tattoo inks.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Silica Coating of PY 97 via Stöber Sol-Gel Method

This protocol describes the formation of a thin, uniform silica shell on PY 97 particles.

Materials & Equipment:

  • This compound powder

  • Ethanol (200 proof, anhydrous)

  • Deionized (DI) water

  • Ammonium hydroxide solution (28-30% NH₃ basis)

  • Tetraethyl orthosilicate (TEOS, >98%)

  • Beaker, magnetic stirrer, overhead mechanical stirrer

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Drying oven

Procedure:

  • Pigment Dispersion:

    • In a 500 mL beaker, add 5.0 g of this compound to 200 mL of ethanol.

    • Disperse the pigment for 15 minutes using an ultrasonic bath to break up initial agglomerates.

  • Reaction Setup:

    • Transfer the dispersion to a reaction vessel equipped with a mechanical stirrer.

    • Add 20 mL of DI water and 10 mL of ammonium hydroxide solution to the stirred dispersion. Stir at 300 RPM for 30 minutes to ensure a homogeneous mixture and to catalyze the reaction.

  • TEOS Addition (Coating Step):

    • Prepare a solution of 5 mL of TEOS in 25 mL of ethanol.

    • Add the TEOS solution dropwise to the pigment suspension over a period of 30 minutes using a dropping funnel. A slow, controlled addition is critical for forming a uniform coating rather than separate silica particles.

  • Reaction & Aging:

    • Allow the reaction to proceed for 6 hours at room temperature with continuous stirring. The pH should remain basic (>9).

  • Isolation and Washing:

    • Transfer the suspension to centrifuge tubes. Centrifuge at 4000 RPM for 15 minutes to pellet the coated pigment.

    • Decant the supernatant. Re-disperse the pigment pellet in 100 mL of ethanol and centrifuge again. Repeat this washing step three times to remove unreacted reagents.

  • Drying:

    • After the final wash, transfer the pigment paste to a shallow dish and dry in an oven at 80°C for 12 hours or until a constant weight is achieved.

  • Post-Processing:

    • Gently grind the dried, coated pigment with a mortar and pestle to obtain a fine, free-flowing powder.

Protocol 2: Surface Treatment of PY 97 with a Polymeric Dispersant for a Solvent-Borne Coating

This protocol details the preparation of a stable pigment concentrate (millbase).

Materials & Equipment:

  • Unmodified this compound powder

  • High molecular weight polymeric dispersant (e.g., equivalent to SOLSPERSE™ 32500)

  • Solvent (e.g., xylene or butyl acetate)

  • Alkyd or acrylic resin solution (compatible with the dispersant)

  • High-speed disperser (e.g., Cowles dissolver) or a laboratory bead mill

  • Grinding media (e.g., 1.0 mm glass or zirconia beads)

  • Viscometer (e.g., Brookfield or Krebs-Stormer)

Procedure:

  • Dispersant Solution Preparation:

    • In a milling vessel, combine 40 g of the chosen solvent and 30 g of the resin solution.

    • Add 10 g of the polymeric dispersant (this represents a 25% dispersant level based on pigment weight, a typical starting point).

    • Mix at low speed until the dispersant is fully dissolved. The dispersant must be dissolved before adding the pigment.

  • Pigment Addition:

    • While mixing at low speed, slowly add 40 g of this compound powder. Ensure the pigment is fully wetted by the liquid phase.

  • Dispersion (Milling):

    • If using a high-speed disperser: Increase the speed until a vortex forms (approx. 2000-3000 RPM). Disperse for 20-30 minutes. Monitor the temperature to ensure it does not exceed 50°C.

    • If using a bead mill: Add 100 g of grinding media to the pre-mix. Mill at a suitable speed for 60-90 minutes. Dispersion quality can be checked periodically using a Hegman gauge. The goal is to achieve a reading of 7 or higher.

  • Let-Down and Evaluation:

    • After dispersion, the resulting pigment concentrate (millbase) is ready.

    • Its viscosity can be measured directly. For color evaluation, a small amount of the millbase can be "let down" (diluted) into a standard white paint base, applied to a test panel, and measured with a spectrophotometer.

Characterization and Expected Outcomes

To validate the success of the surface modification, a suite of analytical techniques should be employed. The results should be compared against an unmodified PY 97 control sample.

Parameter Analytical Technique Unmodified PY 97 (Expected) Modified PY 97 (Expected Outcome) Rationale for Improvement
Particle Agglomeration Dynamic Light Scattering (DLS) / Laser DiffractionBroad distribution, large average size (>500 nm)Narrower distribution, smaller average size (<250 nm)Improved particle separation and stabilization prevents re-agglomeration.
Surface Morphology SEM / TEMAggregated clusters of primary particlesDistinct, well-separated particles; visible SiO₂ shell (for Protocol 1)The surface treatment provides a physical or steric barrier between particles.
Dispersion Viscosity Rotational ViscometerHigh viscosity, shear-thinning behaviorSignificantly lower viscosity, more Newtonian flowSteric stabilization reduces inter-particle friction, allowing for easier flow.
Thermal Stability Thermogravimetric Analysis (TGA)Onset of degradation around 200-240°COnset of degradation shifted to a higher temperature (>260°C)The inorganic silica shell acts as a thermal barrier, protecting the organic core.
Color Strength Spectrophotometer (in let-down)Standard color strength (100%)Higher color strength (>110%)Better dispersion exposes more particle surface area for light absorption, increasing tinting strength.
Surface Polarity Contact Angle MeasurementLow contact angle with non-polar liquidsHigher contact angle with non-polar liquids (for SiO₂ coated)The silica surface is more hydrophilic than the native organic pigment surface.

Conclusion

The surface modification of this compound is a critical strategy for unlocking its full performance potential in demanding applications. By employing techniques such as inorganic silica coating via sol-gel methods or the adsorption of advanced polymeric dispersants, researchers and formulators can achieve significant enhancements in dispersibility, rheological control, thermal stability, and coloristic properties. The protocols and characterization methods outlined in this note provide a robust framework for developing next-generation, high-performance colorant systems based on this versatile pigment.

References

  • Lankem. (2021). Surface Treatment of Pigments. [Link]

  • Yuan, et al. (2007). Encapsulation of Organic Pigment Particles with Silica via Sol-Gel Process. ResearchGate. [Link]

  • iSuoChem. (n.d.). Solvent-Based Dispersing Agents: Key to Stable Pigment Formulations. [Link]

  • Lankem. (2021). Dispersing Agents for Coatings & Inks. [Link]

  • Pivaco, et al. (1998). Design of Polymeric Dispersants for Waterborne Coatings. Journal of Coatings Technology. [Link]

  • Katz Group, University of California, Berkeley. (n.d.). Synthesis and Characterization of Surface-Modified Pigment Particles. [Link]

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  • Sarkodie et al. (2020). Characteristics of pigments, modification, and their functionalities. Scilit. [Link]

  • U.S. Patent 2,168,888. (1939). Azo pigment production.
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  • Timko, et al. (2025). Determination of Rosin Oxidation Products in Pigments and Inks as a Potential Source of Tattoo Allergenicity. Contact Dermatitis. [Link]

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (General reference, URL not applicable for a book)
  • RWTH Publications. (n.d.). Development of Silica-Based Nanopigments. [Link]

  • European Patent EP1153995A2. (2001). Pigment preparation with modified rosin resins.
  • Indestructible Paint. (n.d.). A Guide to the Application and Use of Organic and Inorganic Paints and Surface Coatings. [Link]

  • U.S. Patent 4,143,036. (1979). Process for preparing metalized azo pigments.
  • Sarkodie, et al. (2020). Characteristics of Pigments, Modification and their Functionalities. ResearchGate. [Link]

  • Cabot Corporation. (2009). Surface Modified Pigments for Improved Color in Chemically Prepared Toners. [Link]

  • Cǎprǎrescu, et al. (2014). Preparation and Characterization of Some Sol-Gel Modified Silica Coatings Deposited on Polyvinyl Chloride (PVC) Substrates. MDPI. [Link]

  • Chen, et al. (2008). Silica Coating of Nanoparticles by the Sonogel Process. ResearchGate. [Link]

  • Powder Coating. (2014). Effect of surface treatment of inorganic pigments. [Link]

  • U.S. Patent 9,096,762. (2015). Method for surface treatment of inorganic pigment particles.

Application Notes & Protocols: C.I. Pigment Yellow 97 as a Photosensitizer for Light-Sensitive Polymer Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of C.I. Pigment Yellow 97 (PY97) in the formulation of light-sensitive polymers. This document elucidates the role of PY97 as a photosensitizer, extending the spectral response of photopolymerizable systems into the visible light spectrum. We present the underlying scientific principles, detailed protocols for formulation and characterization, and methodologies for data interpretation. The protocols are designed to be self-validating, enabling researchers to systematically evaluate the efficacy of PY97 in their specific polymer systems.

Introduction: The Opportunity for Visible-Light Curing

Photopolymerization, or the light-induced curing of liquid resins into solid polymers, is a cornerstone of numerous advanced manufacturing and medical technologies, from 3D printing to dental composites and controlled drug delivery systems.[1][2] Traditionally, these systems rely on photoinitiators that absorb ultraviolet (UV) light to generate the reactive species necessary for polymerization.[2] However, the use of UV light presents challenges, including limited penetration depth in filled or pigmented systems and potential safety concerns.

The ability to initiate polymerization using visible light (400-700 nm) offers significant advantages, including greater depth of cure, reduced light scattering by fillers, and enhanced safety. This requires a photoinitiating system that is active in the visible spectrum. Many highly efficient photoinitiators, such as acylphosphine oxides, have their primary absorption in the near-UV range.[3] A photosensitizer can bridge this gap. A photosensitizer is a molecule that absorbs light at a wavelength where the photoinitiator does not, and then transfers the absorbed energy to the photoinitiator, thereby triggering the polymerization process.[4][5]

This compound, a monoazo yellow pigment, is a stable and commercially available colorant known for its excellent lightfastness and heat resistance.[6][7][8] Its conjugated molecular structure allows it to absorb light in the violet-blue region of the visible spectrum, making it a prime candidate for evaluation as a photosensitizer in light-sensitive polymer formulations.

Physicochemical Profile of this compound

Understanding the fundamental properties of this compound is crucial for its effective application. It is classified as an arylide yellow pigment.[7][9]

PropertyValue / DescriptionSource(s)
C.I. Name Pigment Yellow 97 (PY97)[10][11]
C.I. Number 11767[10][12][13]
CAS Number 12225-18-2[7][10][13]
Chemical Family Monoazo[10][13][14]
Molecular Formula C₂₆H₂₇ClN₄O₈S[6][10][12]
Molecular Weight 591.03 g/mol [7][10]
Appearance Bright yellow powder[10][13]
Lightfastness (1-8) 7-8 (Excellent)[11][12][13]
Heat Resistance ~200 °C[8][12]
Solubility Insoluble in water and common organic solvents[7][11]

Mechanism of Photosensitization

For a pigment to act as a photosensitizer, it must participate in an energy transfer process with a photoinitiator. The general mechanism is a multi-step process that efficiently converts light energy into chemical energy to initiate polymerization.

General Principle of Photosensitized Initiation

The process begins with the absorption of a photon by the photosensitizer (PS), elevating it to an excited singlet state (¹PS). It then undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³PS). This triplet state possesses sufficient energy to interact with a ground-state photoinitiator (PI) molecule. Through energy transfer, the photosensitizer returns to its ground state while the photoinitiator is promoted to its excited triplet state (³PI*), which then decomposes to generate reactive free radicals, initiating the polymerization of monomers.

G cluster_light Light Absorption cluster_energy Energy Transfer cluster_polymerization Polymerization Initiation Light Photon (hν) PS_ground Photosensitizer (PS) Ground State Light->PS_ground Absorption PS_excited Excited Photosensitizer (³PS*) PS_ground->PS_excited Excitation & ISC PS_excited->PS_ground Return to Ground State PI_ground Photoinitiator (PI) Ground State PS_excited->PI_ground Energy Transfer PI_excited Excited Photoinitiator (³PI*) PI_ground->PI_excited Radicals Reactive Radicals (R•) PI_excited->Radicals Decomposition Monomers Monomers/Oligomers Radicals->Monomers Initiation Polymer Cross-linked Polymer Network Monomers->Polymer Propagation

Fig. 1: General workflow of photosensitized polymerization.
Proposed Mechanism for this compound

We hypothesize that PY97 can effectively sensitize common Type I (cleavage) photoinitiators, such as acylphosphine oxides (e.g., TPO), which are highly efficient but have limited absorption above 400 nm.[3] When exposed to a violet/blue light source (e.g., 405 nm LED), PY97 absorbs the light and transfers the energy to the TPO molecules, causing them to fragment into radicals and initiate the curing of an acrylate-based resin.

G cluster_process Proposed Photosensitization Pathway with PY97 Light Visible Light (e.g., 405 nm) PY97 This compound (Ground State) Light->PY97 Absorption PY97_star PY97* (Excited Triplet State) PY97->PY97_star Excitation PY97_star->PY97 TPO Acylphosphine Oxide (TPO) (Ground State) PY97_star->TPO Energy Transfer TPO_star TPO* (Excited Triplet State) TPO->TPO_star Radicals Free Radicals TPO_star->Radicals α-Cleavage Polymerization Acrylate Polymerization Radicals->Polymerization

Fig. 2: Proposed mechanism for PY97 sensitizing an acylphosphine oxide photoinitiator.

Experimental Protocols

The following sections detail the protocols for preparing and characterizing a light-sensitive polymer system using this compound as a photosensitizer.

Materials & Equipment
  • Oligomer: Urethane Diacrylate (e.g., Sartomer CN966)

  • Monomer (Reactive Diluent): Isobornyl Acrylate (IBOA)

  • Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

  • Photosensitizer: this compound (PY97)

  • Dispersant (Optional): Hyperdispersant additive (e.g., BYK-LP N 21614)

  • Equipment:

    • Dual Asymmetric Centrifugal Mixer or High-Shear Homogenizer

    • Magnetic stirrer with hot plate

    • Analytical balance (±0.1 mg)

    • UV-Vis Spectrophotometer

    • Rotational Viscometer (e.g., Brookfield DV-II+)

    • LED Curing System (e.g., 405 nm, ≥100 mW/cm²)

    • Digital calipers

    • Shore D Durometer

Protocol 1: Formulation and Pigment Dispersion

Proper dispersion of the solid pigment is critical for achieving a stable and reactive resin. Poor dispersion can lead to agglomeration, which reduces photosensitization efficiency and degrades the mechanical properties of the final polymer.

  • Preparation of Formulations: Prepare a series of formulations as outlined in Table 2. The Control (Formulation A) contains no PY97 to establish a baseline. It is recommended to prepare formulations in amber vials to prevent premature curing.

    • Scientist's Note: The ratio of oligomer to monomer can be adjusted to control the viscosity and mechanical properties of the final polymer.[15] TPO is chosen for its high radical generation efficiency upon excitation.

    ComponentFormulation A (Control)Formulation BFormulation CFormulation D
    Urethane Diacrylate (wt%)50.049.9549.9049.75
    Isobornyl Acrylate (wt%)48.048.048.048.0
    TPO (wt%)2.02.02.02.0
    This compound (wt%)0.0 0.05 0.10 0.25
    Total (wt%) 100.0 100.0 100.0 100.0
  • Pre-mixing: In an appropriate container, combine the liquid components (Urethane Diacrylate, IBOA). Gently warm the mixture to 50-60°C on a hot plate stirrer to reduce viscosity.

  • Addition of Solids: While stirring, slowly add the TPO powder until fully dissolved.

  • Pigment Addition: For Formulations B, C, and D, slowly add the pre-weighed this compound powder to the mixture.

  • Dispersion:

    • Method A (High-Shear Mixing): Process the mixture with a high-shear homogenizer for 10-15 minutes, monitoring the temperature to ensure it does not exceed 70°C.

    • Method B (Centrifugal Mixing): Use a dual asymmetric centrifugal mixer for 5-10 minutes at 2000 RPM. This method is highly effective for de-agglomeration and de-aeration.

    • Scientist's Note: The goal is to break down pigment agglomerates to their primary particle size to maximize surface area for light absorption and ensure a homogenous resin.[16]

  • Finalization: Allow the resin to cool to room temperature. Store in a dark, cool place.

Protocol 2: Characterization of the Photocurable Resin
  • Viscosity Measurement:

    • Equilibrate the resin to 25°C.

    • Using a rotational viscometer, measure the viscosity according to the instrument's operating procedure. This is critical for applications like inkjet 3D printing where viscosity must be within a specific range.[17]

  • UV-Vis Spectral Analysis:

    • Prepare a dilute solution of each resin in a suitable solvent (e.g., acetone).

    • Record the absorbance spectrum from 300 nm to 600 nm using a UV-Vis spectrophotometer.

    • Expected Outcome: The spectra for Formulations B, C, and D should show a distinct absorption peak in the 400-450 nm range, corresponding to PY97, which will be absent in the Control formulation. The intensity of this peak should increase with pigment concentration.

Protocol 3: Photocuring and Polymer Characterization
  • Sample Preparation: Place a 2 mm thick silicone mold onto a glass slide. Fill the mold with the formulated resin, ensuring there are no air bubbles.

  • Curing Procedure:

    • Position the 405 nm LED light source at a fixed distance from the sample.

    • Expose the sample to the light for a fixed duration (e.g., 30 seconds). The light intensity should be measured and kept constant for all experiments.

  • Cure Depth Measurement:

    • After exposure, remove the sample from the mold.

    • Gently wipe away any uncured liquid resin with a solvent-dampened cloth (e.g., isopropanol).

    • Using digital calipers, measure the thickness of the solid, cured polymer. This is the cure depth. Perform at least three measurements per sample and average the results.

  • Hardness Measurement:

    • Prepare thicker samples (e.g., 6 mm) and cure them completely by exposing both sides to the light source.

    • Allow the samples to post-cure for 24 hours at room temperature.

    • Measure the surface hardness using a Shore D durometer, taking at least five readings at different points on the sample surface and averaging them.

Data Interpretation & Troubleshooting

Expected Results

The addition of this compound is expected to significantly increase the cure depth when using a 405 nm light source, demonstrating its efficacy as a photosensitizer.

FormulationPY97 Conc. (wt%)Viscosity @ 25°C (cP)Cure Depth (mm) @ 30sShore D Hardness
A (Control)0.00~1500~0.2~75 (if fully cured)
B0.05~1550~1.5~78
C0.10~1600~2.0~80
D0.25~1700~1.8~80

Data presented are hypothetical and for illustrative purposes.

Interpretation:

  • The control sample (A) shows minimal curing because TPO has very low absorbance at 405 nm.

  • Cure depth increases significantly with the addition of PY97 (B and C), confirming the photosensitization effect.

  • At higher concentrations (D), the cure depth may decrease. This "pigment blocking" effect occurs when the pigment becomes so concentrated that it absorbs and scatters the light near the surface, preventing it from penetrating deeper into the resin.

  • Viscosity is expected to increase slightly with the addition of the solid pigment. Hardness should remain high for all well-cured samples.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete or Tacky Surface Cure 1. Oxygen inhibition at the surface.2. Insufficient light exposure time or intensity.1. Cure under a nitrogen atmosphere or use a higher intensity light source.2. Increase exposure time or move the light source closer.
Low Cure Depth 1. Pigment concentration too high (light blocking).2. Insufficient photoinitiator concentration.3. Poor pigment dispersion.1. Reduce the concentration of PY97.2. Increase TPO concentration slightly (e.g., to 2.5 wt%).3. Re-disperse the resin using a high-energy method.
Gritty or Inconsistent Cured Polymer 1. Pigment agglomeration due to poor dispersion.2. Pigment settling over time.1. Improve the dispersion protocol.2. Add a suitable dispersant/stabilizer to the formulation and mix thoroughly before use.

Conclusion

This compound demonstrates significant potential as an effective and low-cost photosensitizer for developing light-sensitive polymers that cure under visible light. By absorbing light in the violet-blue spectrum and transferring this energy to a conventional photoinitiator, it extends the utility of existing high-efficiency initiators into safer, longer wavelengths. The protocols outlined in this document provide a robust framework for formulating and characterizing these advanced polymer systems. Optimal performance is achieved through careful control of pigment concentration to maximize photosensitization while avoiding light-blocking effects, and through meticulous dispersion to ensure resin homogeneity.

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Application Note: Unveiling the Crystalline Architecture of C.I. Pigment Yellow 97 through X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Crystalline Form in Pigment Performance

C.I. Pigment Yellow 97 stands as a prominent member of the arylide yellow class of organic pigments, valued for its exceptional lightfastness, weather resistance, and stability.[1][2] These performance characteristics are not solely dictated by its molecular structure, N-(4-Chlor-2,5-dimethoxyphenyl)-2-{[2,5-dimethoxy-4-(phenylsulfamoyl)phenyl]diazenyl}-3-oxobutanamide[1], but are intrinsically linked to its solid-state arrangement—the crystal lattice. The precise packing of molecules in the crystal influences properties such as color, tinting strength, and solvent resistance.[3] Furthermore, the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, can lead to significant variations in performance.[4][5]

X-ray diffraction (XRD) is an indispensable, non-destructive analytical technique for probing the atomic and molecular structure of crystalline materials.[6] By analyzing the diffraction pattern produced when X-rays interact with a material, we can gain profound insights into its crystal structure, identify different polymorphic forms, and determine key parameters like unit cell dimensions and crystallite size.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of powder X-ray diffraction (PXRD) for the detailed analysis of this compound.

Core Principles of X-ray Diffraction

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. The atoms in a crystal are arranged in a periodic lattice, and when X-rays are directed at the sample, they are scattered by the electrons of the atoms. Constructive interference occurs when the scattered waves are in phase, which happens when the conditions of Bragg's Law are met:

nλ = 2d sinθ

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between atomic planes in the crystal lattice

  • θ is the angle of incidence of the X-rays

By scanning the sample through a range of 2θ angles, a diffraction pattern is generated, which is a fingerprint of the material's crystal structure. Each peak in the pattern corresponds to a specific set of atomic planes (hkl).

Experimental Protocol: XRD Analysis of this compound

This protocol outlines the key steps for acquiring high-quality powder X-ray diffraction data for this compound. The causality behind each experimental choice is explained to ensure robust and reproducible results.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is critical to obtaining accurate and reliable XRD data, as it minimizes issues like preferred orientation.[8][9] Organic pigments, due to their often anisotropic particle shapes, are particularly susceptible to preferred orientation, where crystallites align in a non-random manner, leading to skewed peak intensities.[10][11]

Protocol:

  • Grinding: Gently grind approximately 200-500 mg of the this compound powder using an agate mortar and pestle. The goal is to achieve a fine, uniform powder with a particle size of less than 10 µm.[9] This reduces particle size-related peak broadening and helps to randomize crystallite orientation.[8] Aggressive grinding should be avoided as it can induce strain or even cause phase transformations.

  • Sieving (Optional): To ensure a narrow particle size distribution, the ground powder can be passed through a fine-mesh sieve.

  • Sample Mounting:

    • Back-loading Technique: This is the preferred method to minimize preferred orientation.[11] A cavity-style sample holder is used. Place the holder face down on a clean, flat surface. Fill the cavity from the back with the pigment powder. Gently tap the holder to ensure even packing. Use a flat edge, like a glass slide, to level the surface of the powder with the back of the holder.

    • Front-loading (with caution): If a back-loading holder is unavailable, carefully fill the sample holder from the front. Add small amounts of powder at a time and gently press down with a glass slide to create a smooth, flat surface that is flush with the holder's surface.[12][13] Avoid excessive pressure, which can induce preferred orientation.[8]

Instrument Setup and Data Acquisition

The choice of instrument parameters directly impacts the quality of the resulting diffraction pattern. The following are typical starting parameters for a modern powder diffractometer.

Table 1: Recommended XRD Instrument Parameters for this compound Analysis

ParameterRecommended SettingRationale
X-ray Source Cu Kα (λ = 1.5406 Å)Commonly available and provides good diffraction for organic materials.
Tube Voltage and Current 40 kV and 40 mAProvides sufficient X-ray flux for good signal-to-noise ratio.
Goniometer Scan Range (2θ) 5° to 50°This range typically covers the most significant diffraction peaks for organic pigments.[7][14]
Step Size (2θ) 0.02°A small step size ensures good resolution of the diffraction peaks.
Scan Speed/Dwell Time 1-2 seconds per stepA slower scan speed improves the signal-to-noise ratio, which is important for weakly diffracting organic materials.[15]
Optics Bragg-Brentano geometryStandard configuration for powder diffractometers.
Detector Scintillation or solid-state detectorModern detectors offer high sensitivity and low noise.
Sample Rotation On (if available)Rotating the sample during data collection helps to average over more crystallites, further reducing the effects of preferred orientation.

Data Analysis Workflow

Once the diffraction pattern is collected, a systematic analysis is performed to extract meaningful information about the crystal lattice of this compound.

Phase Identification

The primary step is to identify the crystalline phases present in the sample. This is achieved by comparing the experimental diffraction pattern with reference patterns from crystallographic databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

Lattice Parameter Refinement

For a known crystal structure, the precise unit cell parameters (a, b, c, α, β, γ) can be refined using a least-squares fitting process. This is particularly useful for detecting subtle structural changes due to factors like temperature or pressure. Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the experimental data, allowing for the refinement of not only lattice parameters but also atomic positions and other structural details.[16]

Crystallite Size Analysis

The broadening of diffraction peaks can be related to the average size of the crystalline domains (crystallites) using the Scherrer equation.[17][18]

D = (K * λ) / (β * cosθ)

Where:

  • D is the mean crystallite size

  • K is the Scherrer constant (typically ~0.9)[18]

  • λ is the X-ray wavelength

  • β is the full width at half maximum (FWHM) of the diffraction peak in radians

  • θ is the Bragg angle

It is crucial to correct for instrumental broadening by measuring a standard material with large, strain-free crystallites (e.g., LaB₆ or Si).[18]

Visualization of the XRD Data Analysis Workflow

The following diagram illustrates the logical flow of the data analysis process.

XRD_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Results & Interpretation SamplePrep Sample Preparation (Grinding & Mounting) XRD_Measurement XRD Measurement (Data Collection) SamplePrep->XRD_Measurement RawData Raw XRD Pattern (Intensity vs. 2θ) XRD_Measurement->RawData PhaseID Phase Identification (Database Comparison) RawData->PhaseID Scherrer Crystallite Size Analysis (Scherrer Equation) RawData->Scherrer Rietveld Lattice Parameter Refinement (Rietveld Method) PhaseID->Rietveld Polymorph Polymorph Identification PhaseID->Polymorph CrystalStructure Crystal Structure (Unit Cell, Space Group) Rietveld->CrystalStructure CrystalliteInfo Crystallite Size & Microstrain Scherrer->CrystalliteInfo

Caption: Workflow for XRD data analysis of this compound.

Interpreting the Results: A Hypothetical Case Study

An XRD analysis of a commercial batch of this compound was performed according to the protocol above. The resulting data is summarized in Table 2.

Table 2: Hypothetical XRD Data for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)(hkl)
7.511.78100(100)
12.86.9145(011)
14.95.9430(200)
24.53.6385(12-2)
26.83.3270(212)

Discussion:

  • Phase Identification: The observed peak positions and intensities show a strong match with the reference pattern for the known triclinic crystal structure of this compound.[19] This confirms the phase identity of the material.

  • Polymorphism: The absence of significant un-indexed peaks suggests that the sample is phase-pure and does not contain other polymorphic forms. The presence of polymorphs would be indicated by additional peaks that do not correspond to the primary crystal phase.[4]

  • Crystallite Size: Using the Scherrer equation on the most intense peak (100) with a FWHM of 0.25° (after correcting for instrumental broadening), the average crystallite size is calculated to be approximately 35 nm. This small crystallite size is typical for high-performance organic pigments.

  • Preferred Orientation: A slight enhancement in the intensity of the (100) peak compared to the reference pattern might suggest a minor degree of preferred orientation, even with careful sample preparation. If this effect were more pronounced, it would necessitate more advanced sample preparation techniques or corrections during data analysis.[10]

Visualizing the Crystal Lattice Concept

This diagram provides a simplified representation of a crystal lattice, the fundamental concept underpinning XRD analysis.

Caption: A 2D representation of a crystal lattice showing repeating unit cells.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad, poorly defined peaks Small crystallite size (<100 nm), lattice strain, amorphous content, poor instrument focus.Use the Scherrer equation to estimate crystallite size. Consider annealing the sample (if appropriate) to increase crystallinity. Ensure proper instrument alignment.
Incorrect peak positions Sample displacement error, instrument misalignment.Ensure the sample surface is perfectly flush with the sample holder.[12] Run a standard (e.g., Si) to check and calibrate the instrument.
Anomalous peak intensities Preferred orientation of crystallites.Re-prepare the sample using the back-loading technique.[11] Utilize sample rotation during data acquisition. Apply a preferred orientation correction during Rietveld refinement.[10]
High background noise Sample fluorescence (uncommon with Cu Kα for this pigment), air scatter at low angles, presence of amorphous material.Use a monochromator or a detector with good energy resolution. Ensure the instrument is well-shielded.
Extra, unidentified peaks Presence of impurities or a second crystalline phase (polymorph).Compare the pattern with databases for potential impurities. Vary crystallization conditions to see if the relative peak intensities change, which can indicate polymorphism.[4]

Conclusion

Powder X-ray diffraction is a powerful and essential technique for the solid-state characterization of this compound. By following a rigorous experimental protocol and a systematic data analysis workflow, researchers can obtain detailed information about the pigment's crystal lattice, including phase identity, purity, unit cell dimensions, and crystallite size. This knowledge is fundamental to understanding and controlling the performance properties of the pigment, ensuring consistency in manufacturing, and providing critical data for formulation and development in various industries.

References

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Troubleshooting & Optimization

Preventing aggregation and flocculation of C.I. Pigment Yellow 97 nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides in-depth technical support for researchers, scientists, and formulation professionals working with C.I. Pigment Yellow 97 (PY97) nanoparticles. It is designed to help you diagnose, troubleshoot, and ultimately prevent common issues of aggregation and flocculation in your experiments, ensuring stable and effective dispersions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about PY97 and the principles of nanoparticle stability.

Q1: What is this compound and why is it used in nanoparticle form?

A1: this compound is a high-performance monoazo organic pigment known for its brilliant yellow hue, excellent lightfastness, and resistance to solvents and migration.[1][2][3][4] Its chemical formula is C₂₆H₂₇ClN₄O₈S.[1][2][3] When formulated as nanoparticles, PY97 offers enhanced color strength, transparency, and compatibility in advanced applications like high-end coatings, printing inks, and plastics.[1][4][5] Reducing the particle size to the nanoscale dramatically increases the surface area, which is a double-edged sword: it boosts performance but also significantly increases the thermodynamic driving force for aggregation.

Q2: What is the fundamental difference between aggregation and flocculation?

A2: While often used interchangeably, these terms describe distinct phenomena.

  • Aggregation refers to the formation of tightly bound clusters of nanoparticles due to strong chemical forces. These are often irreversible and cannot be broken down by simple mixing.[6]

  • Flocculation is the process where nanoparticles form loose, weakly-bound clusters (flocs).[6][7] This is often a reversible process, and the flocs can be redispersed with the application of low shear.[6] Flocculation is typically caused by weaker attractive forces, such as van der Waals forces, which become dominant when repulsive stabilization forces are insufficient.[8]

Q3: What are the primary mechanisms for stabilizing nanoparticle dispersions?

A3: There are two principal mechanisms to prevent nanoparticles from clumping together: electrostatic stabilization and steric stabilization.[6]

  • Electrostatic Stabilization: This method relies on inducing a strong surface charge of the same sign on all nanoparticles. The resulting Coulombic repulsion counteracts the attractive van der Waals forces, preventing aggregation.[9][10] This is highly effective in polar systems like water but is sensitive to changes in pH and ionic strength.[9][11]

  • Steric Stabilization: This involves adsorbing polymers or non-ionic surfactants onto the nanoparticle surface.[11][12] These molecules form a protective physical barrier that prevents particles from getting close enough to aggregate.[12][13][14] Steric stabilization is robust and can be used in both aqueous and non-aqueous systems, making it less sensitive to pH and salt concentration.[11][12][14]

  • Electrosteric Stabilization: This is a powerful hybrid approach that combines both mechanisms, often by using a charged polymer (polyelectrolyte), to provide an exceptionally stable dispersion.[10][15]

Section 2: Troubleshooting Guide for PY97 Nanoparticle Dispersions

This guide is structured to help you identify the cause of your dispersion instability and take corrective action.

Problem 1: My PY97 nanoparticles crash out of solution (severe flocculation) immediately after applying high-energy dispersion (e.g., sonication).

  • Possible Cause: Insufficient primary stabilization. High-energy methods are excellent for breaking apart agglomerates but also dramatically increase the collision frequency of nanoparticles. Without a stabilizer already present and adsorbed to the newly created surfaces, the particles will instantly re-agglomerate due to powerful van der Waals forces.

  • Solution:

    • Select an appropriate dispersant/stabilizer FIRST. For aqueous systems, consider anionic polymeric dispersants (e.g., polyacrylates) or non-ionic surfactants.[8][13] For solvent systems, high-molecular-weight polymeric dispersants are essential.[8][13]

    • Ensure the stabilizer is in the liquid phase BEFORE adding the pigment powder. Dissolve the dispersant in your chosen solvent completely.

    • Allow for a "wetting" period. After adding the PY97 powder to the dispersant solution, stir at low speed.[16] This allows the dispersant to displace air from the pigment surface and begin the adsorption process, which is critical before high-energy input.

Problem 2: My dispersion looks good initially, but particle size increases significantly over hours or days (slow aggregation/flocculation).

  • Possible Cause 1: Sub-optimal dispersant concentration. Too little dispersant leads to incomplete surface coverage, leaving patches where particles can stick together. Conversely, an excess of non-adsorbed dispersant (especially certain polymers) in the solution can cause "depletion flocculation," where the free polymer pushes the nanoparticles together.

  • Solution 1:

    • Perform a dosage optimization study (ladder study). Prepare a series of dispersions with varying concentrations of dispersant (e.g., 0.5% to 5.0% based on pigment weight) while keeping all other parameters constant.

    • Monitor particle size over time (e.g., at 1, 24, and 48 hours) using a technique like Dynamic Light Scattering (DLS).

    • Identify the concentration that provides the smallest initial particle size and the best long-term stability.

  • Possible Cause 2: Poor choice of stabilizer. The chosen dispersant may have a weak affinity for the PY97 surface, leading to desorption over time. The "tail" of the steric stabilizer might not be well-solvated by the continuous phase, causing it to collapse and reduce the protective barrier.[14]

  • Solution 2:

    • Re-evaluate your dispersant choice. The dispersant must have strong "anchor groups" that adsorb firmly to the pigment surface and stabilizing chains that are highly compatible with the solvent.[14] For organic pigments like PY97, polymeric dispersants with pigment-affine groups are often superior.[8][17]

    • Consider the solvent. The effectiveness of a steric stabilizer is highly dependent on its compatibility with the solvent.[14] A good solvent will fully extend the polymer chains, maximizing the steric barrier. A poor solvent will cause the chains to collapse, promoting flocculation.[18][19]

Problem 3: My aqueous dispersion is highly sensitive to pH changes or the addition of salts.

  • Possible Cause: The dispersion is primarily stabilized by electrostatic repulsion. The surface charge of particles is highly dependent on the pH of the medium.[20][21] Adding salts (electrolytes) increases the ionic strength of the solution, which compresses the electrical double layer around the particles, reducing the repulsive forces and allowing aggregation to occur.[9][20]

  • Solution:

    • Switch to a steric or electrosteric stabilization system. Use a non-ionic polymeric dispersant which is far less sensitive to pH and ionic strength.[11][12]

    • If you must use electrostatic stabilization, identify the pH range of maximum stability. Measure the Zeta Potential of your particles across a range of pH values. A value greater than +30 mV or less than -30 mV generally indicates a stable dispersion.[15][22] Operate within the pH range where the Zeta Potential is maximized.

    • Control the ionic strength. Use deionized water for preparations and be mindful of any buffers or salts added subsequently.

Section 3: Preventative Strategies & Protocols

Proactive measures are key to achieving reproducible, stable dispersions.

Key Experimental Workflow

The following diagram illustrates a robust workflow for preparing a stable PY97 nanoparticle dispersion.

G cluster_prep Phase 1: Preparation cluster_dispersion Phase 2: Dispersion Process cluster_qc Phase 3: Quality Control prep_solvent 1. Select & Prepare Solvent (e.g., Deionized Water) mix_dispersant 4. Dissolve Dispersant in Solvent Completely prep_dispersant 2. Select & Weigh Dispersant prep_dispersant->mix_dispersant prep_pigment 3. Weigh PY97 Pigment Powder add_pigment 5. Add Pigment to Solution (under low shear) prep_pigment->add_pigment mix_dispersant->add_pigment wetting 6. Wetting Stage (e.g., 30 min low-speed mixing) add_pigment->wetting high_energy 7. High-Energy Dispersion (e.g., Probe Sonication, Bead Mill) wetting->high_energy qc_size 8. Characterize Particle Size (e.g., DLS) at T=0 high_energy->qc_size qc_stability 9. Monitor Stability Over Time (e.g., DLS at T=24h, 48h) qc_size->qc_stability

Caption: Recommended workflow for preparing stable PY97 nanoparticle dispersions.

Stabilization Mechanisms Explained

Understanding how stabilizers work is crucial for troubleshooting.

G cluster_unstable Unstabilized System cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization U1 U2 U1->U2 Aggregation (Van der Waals Attraction) E1 E2 E1->E2 Repulsion E1_shell E2_shell S1 S2 S1->S2 Repulsion S1_poly S2_poly

Caption: Visualization of nanoparticle stabilization mechanisms.

Protocol: Preparation of a Stable Aqueous PY97 Dispersion

This protocol provides a validated starting point for your experiments.

Materials:

  • This compound powder

  • High-purity deionized water

  • Polymeric dispersant (e.g., a high-molecular-weight polycarboxylate or styrene-maleic acid copolymer)

  • Probe sonicator or bead mill

  • Magnetic stirrer

  • Particle size analyzer (e.g., DLS)

Procedure:

  • Dispersant Solution Preparation:

    • Based on a ladder study, determine the optimal dispersant-to-pigment ratio (a good starting point is 2% active dispersant by weight of pigment).[13]

    • In a beaker, add the calculated amount of dispersant to a known volume of deionized water.

    • Stir using a magnetic stirrer until the dispersant is fully dissolved and the solution is clear.

  • Pigment Wetting:

    • While stirring the dispersant solution at a low to moderate speed, slowly add the pre-weighed PY97 powder. Avoid dumping the powder all at once to prevent the formation of large, dry clumps.

    • Once all the pigment is added, continue stirring for at least 30 minutes. This "wetting" step is crucial for allowing the dispersant to adsorb onto the pigment surfaces.[16]

  • High-Energy Dispersion:

    • Transfer the pre-mixed slurry to a suitable vessel for high-energy dispersion.

    • If using a probe sonicator: Immerse the probe tip approximately halfway into the dispersion. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating. The total energy input will need to be optimized, but a starting point is 10-20 minutes of total sonication time.[23] Place the vessel in an ice bath to dissipate heat.

    • If using a bead mill: Follow the manufacturer's instructions for media type, loading, and milling time.

  • Characterization and Storage:

    • Immediately after dispersion, take an aliquot of the sample and measure the particle size distribution (PSD) to establish a baseline (T=0).

    • Store the dispersion in a sealed container.

    • Re-measure the PSD at set time points (e.g., 24, 48, and 168 hours) to evaluate long-term stability. A stable dispersion will show minimal change in the average particle size and polydispersity index (PDI).

Data Summary: Dispersant Selection Guide

The choice of dispersant is critical and system-dependent. This table provides general guidance for selecting a suitable class of dispersant for this compound.

Dispersant TypeStabilization MechanismRecommended SystemAdvantagesDisadvantages
Anionic Surfactants ElectrostaticAqueousCost-effective, good wetting.Sensitive to pH and high ionic strength.[9]
Non-ionic Surfactants StericAqueous & Non-AqueousInsensitive to pH/salts, good for wetting.[13]Can be sensitive to temperature, may form micelles.
Polymeric (Anionic) ElectrostericAqueousExcellent long-term stability, robust.[8][24]Can be higher cost, requires optimization.
Polymeric (Non-ionic) StericAqueous & Non-AqueousVery robust to system changes, versatile.[12][14]Can increase viscosity significantly.

References

  • Gro-kipedia. (2026). Pigment Yellow 97.
  • Harmony. (n.d.). Non-Ionic Dispersant For All Pigments.
  • WorldOfChemicals. (2012). Pigment Yellow 97.
  • Wikipedia. (n.d.). Pigment Yellow 97.
  • Fiveable. (n.d.). Steric stabilization.
  • Zeya Chemicals. (n.d.). Pigment Yellow 97.
  • ChemBK. (2024). This compound.
  • SpecialChem. (2025). Pigment Dispersion: Definition for Busy Paints & Inks Formulators.
  • PCI Magazine. (2023). A Universal Dispersing Agent for All Kinds of Pigment Preparations.
  • Lin, Y., et al. (2008). Preparation of Waterborne Nanoscale Pigment Dispersions for Formulation of Ink Jet Inks. Journal of Imaging Science and Technology.
  • Zhang, X., et al. (2006). Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred. Journal of the American Chemical Society.
  • MDPI. (n.d.). Anion-π Type Polymeric Nanoparticle Dispersants for Enhancing the Dispersion Stability of Organic Pigments in Water.
  • Lakna. (2022). What is the Difference Between Steric and Electrostatic Stabilization.
  • SpecialChem. (2011). Optimal Selection and Use of Pigment Dispersing Agents.
  • Elementis. (n.d.). Dispersing agents for pigment dispersions & colorants.
  • ResearchGate. (n.d.). Preparation steps of nanoparticle dispersion.
  • BYK. (n.d.). The steric stabilization.
  • Chen, G., et al. (2012). Mechanism of nanoparticle aggregation in gas-liquid microfluidic mixing. Physical Review E.
  • BYK. (n.d.). Wetting and Dispersing Additives.
  • Nanotechnology Industries Association. (2010). Protocol for Nanoparticle Dispersion.
  • ResearchGate. (n.d.). Schematic representation of electrostatic and steric stabilization of metal colloid particles.
  • SpecialChem. (2025). Combined electrostatic and steric stabilization: Significance and symbolism.
  • ResearchGate. (n.d.). Effect of ionic strength and pH on the size and dynamic aggregation of TiO2 nanoparticle dispersions.
  • ResearchGate. (n.d.). Effect of pH on the stability of pigments.
  • The Civils. (2025). How Does Flocculation Promote Particle Aggregation?.
  • ResearchGate. (n.d.). Agglomeration and Aggregation of Nanoparticles.
  • ResearchGate. (n.d.). Scheme of the aggregation mechanisms of nanoparticles and their subsequent splitting.
  • NIST. (n.d.). Preparation of Nanoparticle Dispersions from Powdered Material Using Ultrasonic Disruption.
  • ResearchGate. (n.d.). Protocol for producing reproducible dispersions of manufactured nanomaterials in environmental exposure media.
  • UL Prospector. (2017). Factors that Influence Pigment Settling and Stability.
  • APCI. (2021). How to Stabilize Color Pigment Performance in Liquid Systems.
  • Polywill. (2025). Troubleshooting Common Issues with Water-Borne Dispersants in Coatings.
  • Sinoever. (2019). What factors affect the flocculation of pigments in coating systems?.
  • Longchang Chemical. (2024). What are the 15 technical issues of pigments for coatings?.

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Technical Support Center: Optimization of Synthesis Parameters for High-Purity C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of C.I. Pigment Yellow 97. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or developing this high-performance organic pigment. Here, we provide in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during its synthesis, ensuring you can achieve high purity and optimal performance in your applications.

I. Understanding the Synthesis of this compound

This compound is a monoazo pigment known for its excellent lightfastness, weather resistance, and heat stability.[1][2][3] Its synthesis is a multi-step process that requires precise control over various parameters to achieve the desired purity, color strength, and particle size. The core synthesis involves two main stages:

  • Diazotization: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is converted into a diazonium salt.[4][5]

  • Azo Coupling: The resulting diazonium salt is then coupled with N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (acetoacetanilide derivative).[4][5]

The final product's quality is highly dependent on the meticulous control of reaction conditions during these stages.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Diagram: Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve common issues in Pigment Yellow 97 synthesis.

Troubleshooting_Workflow cluster_low_yield Low Yield Analysis cluster_poor_color Poor Color Purity Analysis cluster_particle_size Particle Size Control cluster_dispersion Dispersion Issues Start Problem Encountered LowYield Low Yield Start->LowYield PoorColor Poor Color Purity / Off-Shade Start->PoorColor ParticleSize Inconsistent Particle Size Start->ParticleSize Dispersion Poor Dispersion Start->Dispersion LY_Q1 Incomplete Diazotization? LowYield->LY_Q1 PC_Q1 Side Reactions? PoorColor->PC_Q1 PS_Q1 Uncontrolled Nucleation/Growth? ParticleSize->PS_Q1 D_Q1 Surface Properties? Dispersion->D_Q1 LY_A1_Yes Check Temperature Control (<5°C). Verify Nitrite Purity & Stoichiometry. LY_Q1->LY_A1_Yes Yes LY_Q2 Inefficient Coupling? LY_Q1->LY_Q2 No LY_A2_Yes Optimize pH (3.5-4.0). Ensure Homogeneous Mixing. LY_Q2->LY_A2_Yes Yes LY_Q3 Product Loss During Isolation? LY_Q2->LY_Q3 No LY_A3_Yes Review Filtration & Washing Steps. Avoid Excessive Washing. LY_Q3->LY_A3_Yes Yes PC_A1_Yes Strict Temperature Control. Check for Impurities in Reactants. PC_Q1->PC_A1_Yes Yes PC_Q2 Incorrect pH? PC_Q1->PC_Q2 No PC_A2_Yes Maintain pH at 3.5-4.0 during coupling. Use a buffer if necessary. PC_Q2->PC_A2_Yes Yes PC_Q3 Post-synthesis Treatment Issue? PC_Q2->PC_Q3 No PC_A3_Yes Optimize Solvent Treatment (e.g., with DMF). Control Heating/Incubation Time. PC_Q3->PC_A3_Yes Yes PS_A1_Yes Control Reactant Addition Rate. Optimize Stirring Speed. PS_Q1->PS_A1_Yes Yes PS_Q2 Agglomeration? PS_Q1->PS_Q2 No PS_A2_Yes Use of Dispersing Agents. Optimize Post-treatment Conditions. PS_Q2->PS_A2_Yes Yes D_A1_Yes Surface Treatment of Pigment. Use of Surfactants/Dispersants. D_Q1->D_A1_Yes Yes D_Q2 Particle Size Distribution? D_Q1->D_Q2 No D_A2_Yes Optimize Synthesis for Narrow PSD. Implement Milling/Grinding Post-synthesis. D_Q2->D_A2_Yes Yes

Caption: Troubleshooting workflow for this compound synthesis.

Question 1: Why is the yield of my Pigment Yellow 97 synthesis consistently low?

Answer:

Low yield is a common issue that can stem from several factors throughout the synthesis process. Here are the primary areas to investigate:

  • Incomplete Diazotization: The diazotization of 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is highly temperature-sensitive. The reaction should be carried out at a low temperature, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt. An excess of nitrous acid should also be avoided as it can lead to side reactions.

  • Inefficient Coupling Reaction: The coupling reaction is pH-dependent. An optimal pH range of 3.5-4.0 is crucial for efficient coupling.[6] Deviation from this range can lead to the formation of byproducts and a lower yield of the desired pigment. The rate of addition of the diazonium salt to the coupling component solution should also be controlled to maintain the reaction temperature and ensure a homogenous mixture.

  • Product Loss During Work-up: Significant product loss can occur during filtration and washing. Ensure that the filter cake is washed with an appropriate solvent to remove impurities without dissolving the pigment. Over-washing can lead to yield loss.

Experimental Protocol: Monitoring Diazotization

  • Prepare a solution of potassium iodide (KI) and starch paper.

  • During the diazotization reaction, periodically take a small sample of the reaction mixture.

  • Spot the sample onto the KI-starch paper.

  • A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization. The absence of a color change suggests that more sodium nitrite is needed.

Question 2: The color of my synthesized pigment is dull and not the expected bright yellow. What could be the cause?

Answer:

The color purity of this compound is a critical quality parameter. A dull or off-shade color can be attributed to the following:

  • Impurities in Starting Materials: The purity of the reactants, particularly the aromatic amines, is paramount. Impurities can lead to the formation of undesired azo compounds, which will affect the final color.

  • Side Reactions: As mentioned, improper temperature and pH control can lead to side reactions. For instance, if the temperature during diazotization is too high, the diazonium salt can decompose, leading to the formation of phenolic impurities that can impart a brownish tint to the final product.

  • Incorrect Crystal Form (Polymorphism): Organic pigments can exist in different crystalline forms (polymorphs), each with a unique color shade. The desired crystal form of Pigment Yellow 97 is typically achieved through a post-synthesis heat treatment in a solvent like dimethylformamide (DMF).[6] This process, often referred to as "finishing" or "pigmentation," helps in crystal growth and conversion to the stable, desired polymorph.

Table 1: Key Synthesis Parameters and Their Impact on Color Purity

ParameterRecommended RangeImpact of Deviation
Diazotization Temperature 0-5 °CHigher temperatures lead to diazonium salt decomposition and byproduct formation.
Coupling pH 3.5 - 4.0Incorrect pH can result in the formation of isomeric or other undesired azo compounds.[6]
Stirring/Agitation Vigorous and consistentPoor mixing can lead to localized pH and temperature gradients, causing non-uniform product.
Post-Treatment Temperature Application-specific (e.g., 140°C in some solvents)Insufficient heating may not complete the conversion to the desired crystal form.[7]
Question 3: I am observing a wide particle size distribution and agglomeration in my final product. How can I achieve a more uniform and smaller particle size?

Answer:

Particle size and its distribution are critical for the pigment's application properties, such as dispersibility, color strength, and opacity.[8][9]

  • Control of Nucleation and Crystal Growth: The initial mixing of the diazonium salt and the coupling component is crucial. A rapid addition can lead to uncontrolled precipitation and a broad particle size distribution. A slower, controlled addition rate with efficient stirring promotes uniform nucleation and crystal growth.

  • Use of Additives: Surfactants or dispersing agents can be added during the coupling reaction to control particle size and prevent agglomeration. These additives adsorb onto the surface of the growing pigment particles, preventing them from sticking together.

  • Post-synthesis Milling: If the synthesized pigment still exhibits a large particle size or agglomeration, mechanical methods such as ball milling or bead milling can be employed to reduce the particle size and narrow the distribution.[7]

III. Frequently Asked Questions (FAQs)

Q1: What is the significance of the N-phenylsulfonamide group in the structure of this compound?

The N-phenylsulfonamide group is a key structural feature that contributes significantly to the excellent migration resistance of Pigment Yellow 97.[4] This group increases the molecular weight and polarity of the pigment, making it less soluble in organic solvents and polymeric matrices, thus preventing it from "bleeding" or migrating from the colored article.

Q2: Can the synthesis be performed in a continuous flow reactor?

Yes, continuous flow synthesis offers several advantages for pigment production, including better control over reaction parameters like temperature and pH, leading to improved product consistency and potentially higher purity. Micromixers in a continuous flow setup can ensure rapid and efficient mixing of the reactants, which is beneficial for controlling particle size.

Q3: What are the typical analytical techniques used to characterize this compound?

A comprehensive characterization of Pigment Yellow 97 typically involves:

  • UV-Vis Spectroscopy: To determine the absorption maximum and evaluate color strength.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and identify functional groups.

  • X-ray Diffraction (XRD): To identify the crystalline phase (polymorph) and assess crystallinity.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the particle morphology and size.

  • Particle Size Analysis: Using techniques like dynamic light scattering (DLS) to determine the particle size distribution.

Q4: Are there any specific safety precautions to consider during the synthesis?

Yes, standard laboratory safety protocols should be strictly followed. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling diazonium salts with care as they can be explosive in a dry state. They should always be kept in solution and used immediately after preparation.

  • Consulting the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

IV. References

  • Wikipedia. (n.d.). Pigment Yellow 97. Retrieved from [Link]

  • Grokipedia. (2026, January 7). Pigment Yellow 97. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different pH on the biomass and yellow pigment production in.... Retrieved from [Link]

  • Hangzhou Shine Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Hangzhou Shine Chemical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 97. Retrieved from [Link]

  • Kremer Pigmente. (n.d.). Pigment Yellow 97. Retrieved from [Link]

  • ResearchGate. (2015, January 8). Investigating the influence of pH, temperature and agitation speed on yellow pigment production by Penicillium aculeatum ATCC 10409. Retrieved from [Link]

  • Google Patents. (n.d.). CN102153880B - Method for preparing P.Y.97 permanent yellow pigment. Retrieved from

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2012, November 21). Pigment Yellow 97. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 97. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous-Flow Synthesis of the Azo Pigment Yellow 14 Using a Three-Stream Micromixing Process. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 97. Retrieved from [Link]

  • GEECOLOR. (n.d.). China Pigment Yellow 97 Manufacturers Suppliers Factory. Retrieved from [Link]

  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • Ink World magazine. (2019, March 15). Pigment Manufacturers Face Numerous Challenges in 2019. Retrieved from [Link]

  • Knowde. (n.d.). Vijay Chemical - Pigment Yellow 97. Retrieved from [Link]

  • YouTube. (2025, May 25). Trying to make a New Yellow pigment. Retrieved from [Link]

  • iSuoChem. (n.d.). Pigment Yellow 97 - Permanent Yellow PY97. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment yellow 97 tds. Retrieved from [Link]

  • Vijay Chemical Industries. (n.d.). Products - Pigment Yellow 97. Retrieved from [Link]

  • HUPC CHEMICAL CO.LTD. (2011, January 1). TECHNICAL DATA SHEET Pigment Yellow 97 UN8231. Retrieved from [Link]

  • Acta IMEKO. (2024, September 20). Artificial aging of monoazo and isoindoline yellow pigments. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 97. Retrieved from [Link]

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Strategies to enhance the photostability of C.I. Pigment Yellow 97 in coatings

Author: BenchChem Technical Support Team. Date: January 2026

Strategies to Enhance the Photostability of C.I. Pigment Yellow 97 in Coatings

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and formulation chemists working to optimize the performance of this compound (PY97) in coating systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to troubleshoot and enhance the photostability of your formulations.

This compound is a high-performance monoazo pigment valued for its brilliant neutral yellow hue, good heat resistance, and excellent migration resistance, making it suitable for industrial coatings, automotive refinishes, and emulsion paints.[1][2][3] While it possesses good intrinsic lightfastness (typically rated 6-7 on the Blue Wool Scale), achieving maximum durability in high-performance exterior coatings requires a systematic approach to formulation.[1][4][5] This guide will address common challenges and provide robust strategies to mitigate photodegradation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when working with PY97.

Q1: My coating formulated with this compound is fading faster than expected. What is the likely cause?

A1: The observed fading is a result of photodegradation, a process where UV radiation initiates chemical reactions that break down the pigment's molecular structure. For PY97, which exists predominantly in the more stable ketohydrazone tautomeric form, the primary chromophore is the azo-hydrazone group.[6] The degradation process is typically initiated by:

  • UV Absorption: The pigment molecule absorbs high-energy UV photons, promoting it to an excited state. This excess energy can lead to the cleavage of covalent bonds.

  • Radical Formation: The initial bond cleavage generates highly reactive free radicals.

  • Chain Reaction: These free radicals can then attack other pigment molecules, the binder system, or react with atmospheric oxygen to form peroxy radicals, propagating a chain reaction of degradation that leads to a loss of color.

The most susceptible point in the PY97 molecule is the central azo-hydrazone linkage. Cleavage at this point destroys the chromophore, resulting in significant color fade.

Q2: How does the choice of binder and other coating components affect the photostability of PY97?

A2: The surrounding coating matrix plays a critical role in protecting or accelerating pigment degradation.

  • Binder System: Binders that are themselves susceptible to UV degradation can be a major issue. As the binder breaks down, it generates free radicals that can attack the pigment. Furthermore, physical degradation of the binder (e.g., chalking) can expose more pigment particles to direct UV radiation and environmental stressors. Using binders with high UV resistance, such as fluoropolymers or 2K acrylics, provides a more stable environment for the pigment.

  • Solvents: Residual solvents, particularly those that can readily form radicals, can compromise long-term stability. It is crucial to ensure complete solvent evaporation during the curing process.

  • Additives: Certain additives can have unintended negative effects. For example, some photoinitiators used in UV-curable systems can contribute to radical generation that harms the pigment. Conversely, well-chosen additives are the key to enhancing stability.

Q3: What are the primary strategies to improve the photostability of PY97 in a coating?

A3: A multi-faceted approach is most effective. The core strategy involves creating a comprehensive stabilization package that interrupts the degradation cascade at multiple points. The key components are:

  • UV Absorbers (UVAs): These additives function as a primary shield. They preferentially absorb harmful UV radiation and dissipate it as harmless thermal energy, thus preventing the photons from ever reaching the pigment or binder molecules.

  • Hindered Amine Light Stabilizers (HALS): These are radical scavengers. If a stray UV photon does create a free radical, HALS will trap and neutralize it, effectively terminating the degradation chain reaction. HALS are regenerative and can perform this function many times, offering long-term protection.

  • Antioxidants (AOs): These additives protect against thermal and oxidative degradation, which can often work in concert with photodegradation. They are particularly important during processing (e.g., extrusion of powder coatings) and in applications where the coating is exposed to both heat and light.

Q4: I'm observing poor dispersion of PY97 in my system. Can this impact its lightfastness?

A4: Absolutely. Proper dispersion is critical for both aesthetic and performance properties, including photostability. When pigments are poorly dispersed, they exist as large agglomerates.[7][8]

  • Uneven Protection: In an agglomerate, only the particles on the surface are directly exposed to UV radiation and stabilizers. The particles in the core are shielded. This leads to a non-uniform fading effect where the surface layers degrade quickly.

  • Binder Interaction: Good dispersion ensures that each pigment particle is encapsulated by the binder and the stabilizing additives (UVAs, HALS).[9] This encapsulation provides a crucial protective barrier. Poor dispersion leaves many pigment particles without this intimate protection, making them more vulnerable.

  • Optical Performance: Poor dispersion can also lead to lower color strength and gloss, which can be mistaken for or exacerbate the appearance of fading.[9]

Therefore, optimizing the wetting and dispersion stage with appropriate dispersing agents is a foundational step for achieving good photostability.[10][11]

Troubleshooting Guide: Photostability Issues with this compound

This guide provides a systematic approach to diagnosing and solving common problems encountered during formulation and testing.

Symptom Observed Potential Root Cause(s) Recommended Actions & Solutions
Rapid Color Fade 1. Insufficient or no UV stabilization package. 2. UV degradation of the binder resin. 3. Pigment concentration is too low (less "self-shielding").1. Incorporate a UV stabilization package. Start with a synergistic blend of a UV absorber (e.g., a benzotriazole or triazine type) and a HALS. 2. Select a more durable binder. Evaluate binders known for exterior durability (e.g., PVDF, FEVE, high-performance 2K PU). 3. Increase pigment loading. Evaluate higher P:B ratios, balancing color with mechanical properties.
Color Shift (Hue Change) 1. Selective degradation of the PY97 molecule, creating colored byproducts. 2. Interaction with other pigments in a mixed system (e.g., fading of a less stable blue pigment in a green formulation). 3. Chemical interaction with acidic or basic components in the formulation.1. Enhance the stabilization package. A more robust UVA/HALS combination may prevent the formation of these byproducts. 2. Verify the stability of all pigments. Test each pigment individually under the same conditions to identify the weak link. 3. Check formulation pH. Ensure all components are compatible and the final system pH is within a stable range for the pigment.
Chalking & Gloss Reduction 1. Primarily caused by the degradation of the binder at the coating's surface. 2. Physical erosion of the surface exposes pigment particles, leading to a dull appearance.1. This is a binder issue, not a primary pigment issue. Focus on improving the binder's UV resistance with UVAs and HALS. 2. Consider inorganic topcoats or clearcoats. Applying a highly durable, stabilized clearcoat over the pigmented layer provides the best protection.
Blistering or Delamination 1. Trapped moisture or solvents in the film.[12] 2. Degradation at the substrate-coating interface, leading to loss of adhesion.1. Optimize curing conditions. Ensure adequate flash-off times and follow recommended curing schedules to remove all volatiles. 2. Improve surface preparation. Ensure the substrate is clean and properly primed. 3. Evaluate binder adhesion properties. The issue may lie with the binder's interaction with the substrate.
Visualizing Mechanisms and Workflows

A clear understanding of the degradation pathway and the experimental process is essential for effective troubleshooting.

photodegradation_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Intervention) UV UV Photon (hν) PY97 PY97 (Ground State) UV->PY97 Absorption UVA UV Absorber UV->UVA Preferential Absorption PY97_excited PY97* (Excited State) PY97->PY97_excited Radical Pigment Radical (P•) PY97_excited->Radical Bond Cleavage (Azo-Hydrazone) Peroxy Peroxy Radical (POO•) Radical->Peroxy HALS HALS Radical->HALS Radical Scavenging Oxygen Oxygen (O2) Oxygen->Peroxy PY97_2 Another PY97 Molecule Peroxy->PY97_2 Degraded_Product Degraded Product (Colorless) Peroxy->Degraded_Product Peroxy->HALS Radical Scavenging PY97_2->Degraded_Product

Caption: Hypothesized photodegradation pathway of PY97 and points of intervention.

experimental_workflow cluster_formulation Formulation Stage cluster_testing Testing & Analysis start Define Base Formula (Binder, Solvent, PY97) add_disp Add Dispersant & Wetting Agent start->add_disp disperse High-Speed Dispersion (Grind Gauge Check) add_disp->disperse letdown Letdown with Remaining Binder and Solvents disperse->letdown add_stab Add Stabilization Package (UVA, HALS, AO) letdown->add_stab end_form Final Property Adjustment (Viscosity, etc.) add_stab->end_form apply Apply Coating to Test Panels (e.g., Q-Panel) end_form->apply Prepare Samples cure Cure According to Supplier TDS apply->cure initial_meas Initial Measurement (Color Lab*, Gloss) cure->initial_meas weather Accelerated Weathering (QUV / Xenon Arc) initial_meas->weather interval_meas Interval Measurements weather->interval_meas weather->interval_meas e.g., every 500 hours analyze Analyze Data (ΔE, % Gloss Retention) interval_meas->analyze

Sources

Overcoming challenges in the milling and grinding of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C.I. Pigment Yellow 97. This resource is designed for researchers, scientists, and formulation professionals to navigate the challenges of milling and grinding this high-performance monoazo pigment. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in achieving optimal dispersion, color strength, and stability in your experiments.

Introduction to this compound

This compound (C.I. 11767) is a synthetic monoazo organic pigment known for its bright, medium yellow shade, excellent lightfastness, and weather resistance.[1][2] Its chemical formula is C₂₆H₂₇ClN₄O₈S.[3] These properties make it a popular choice for demanding applications such as automotive coatings, industrial paints, high-quality printing inks, and plastics.[1][3][4] However, like many organic pigments, achieving a stable, fine dispersion of this compound requires careful control over milling and grinding parameters to overcome challenges such as agglomeration and to ensure consistent color development.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dispersion showing low color strength?

Low color strength is often a direct result of inadequate pigment dispersion.[6] The milling process is designed to break down pigment agglomerates into smaller, primary particles, which increases the surface area available for light interaction and thus enhances color strength.[6][7] If the milling time is too short, the energy input is too low, or the wrong grinding media is used, the pigment will not be sufficiently deagglomerated, leading to a weaker color.[5][7]

Q2: I am observing specks or "grit" in my final product. What is the cause?

The presence of specks or grit indicates that pigment agglomerates have not been fully broken down during the milling process.[5] This can be due to several factors, including insufficient milling time, incorrect bead loading in a bead mill, or a suboptimal choice of dispersing agent that fails to adequately wet and stabilize the pigment particles.[8]

Q3: My this compound dispersion is showing signs of flocculation and settling over time. How can I improve its stability?

Flocculation, the re-agglomeration of dispersed pigment particles, leads to instability and settling.[9] This is typically a sign of an inadequate stabilization mechanism. The choice of dispersing agent is critical here. A suitable dispersant will adsorb onto the pigment surface and prevent particles from coming back together through either steric hindrance or electrostatic repulsion.[9][10] The pH of the dispersion can also play a role in the stability of some pigment systems.[11][12]

Q4: Should I use wet or dry milling for this compound?

Both wet and dry milling methods can be used for organic pigments. However, wet milling is generally preferred for achieving very fine and uniform particle sizes, which is crucial for high-performance applications of this compound.[8] Wet milling, such as in a bead mill, is more efficient at breaking down agglomerates and provides better temperature control, which can be important as excessive heat can potentially alter pigment properties.[5][8] Dry milling methods like jet milling are also used, but may not be as effective for achieving the finest particle sizes.[13]

Q5: What are the key parameters to control during bead milling of this compound?

The key parameters to optimize in a bead mill are:

  • Grinding media: Size, density, and material of the beads.[14][15]

  • Milling time: Longer milling times generally lead to finer particles, but there is a point of diminishing returns.[7]

  • Agitator speed: Higher speeds increase the energy input but also generate more heat.[8]

  • Pigment loading: The concentration of the pigment in the mill base.[7]

  • Bead loading: The volume of beads in the milling chamber, typically between 70-85%.[8]

  • Temperature: Excessive heat should be avoided.[5]

Troubleshooting Guides

Problem 1: Low Color Strength and Poor Transparency

Cause: Incomplete deagglomeration of pigment particles.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low color strength.

Step-by-Step Protocol:

  • Increase Milling Time: Extend the milling duration in increments (e.g., by 1-2 hours) and measure the particle size distribution and color strength at each interval.[7]

  • Increase Agitator Speed: If increasing the milling time does not yield significant improvement, gradually increase the agitator tip speed to impart more energy into the system. Monitor the temperature to avoid overheating.[8]

  • Optimize Grinding Media: The size and density of the grinding media are crucial. For fine grinding of organic pigments, smaller and denser beads (e.g., zirconia) are often more effective.[15] Ensure the bead size is appropriate for the target particle size.[8]

  • Review Formulation: Ensure the concentration of the dispersing agent is optimal. Insufficient dispersant will lead to poor wetting and deagglomeration.[16]

Problem 2: Agglomeration and Grit in the Final Product

Cause: Inefficient particle breakdown and/or re-agglomeration after milling.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for agglomeration and grit.

Step-by-Step Protocol:

  • Improve Pre-dispersion: A good pre-dispersion step before milling is essential to wet the pigment and break down larger agglomerates.[8] High-speed dispersers are commonly used for this purpose.

  • Optimize Grinding Media Size: The size of the grinding media should be proportional to the size of the agglomerates.[8] If the beads are too large, they may not effectively break down smaller agglomerates.

  • Review Dispersing Agent: The choice of dispersing agent is critical for preventing re-agglomeration. For this compound in a water-based system, polymeric dispersants can be effective.[17] A starting point formulation for a resin-free dispersion of Novoperm® Yellow FGL (P.Y. 97) suggests a specific polymeric dispersant.[17]

  • Control Drying Conditions (if applicable): If wet milling is followed by drying, high temperatures can sometimes cause agglomeration of the fine particles.[18][19] Consider optimizing the drying temperature or using methods like vacuum or freeze-drying.[19]

Data Tables for Experimental Design

Table 1: Suggested Starting Parameters for Bead Milling of this compound

ParameterRecommended RangeRationale
Grinding Media Zirconia (Yttria-stabilized)High density and hardness for efficient grinding of organic pigments.[15]
Media Size 0.5 - 1.0 mmSmaller beads provide more contact points for finer grinding.[7]
Pigment Loading 30 - 40% by weightHigher loading can increase milling efficiency, but also viscosity.[7]
Dispersant Level 5 - 15% on pigment weightDependent on the specific dispersant and pigment surface area.
Agitator Tip Speed 6 - 12 m/sHigher speeds increase energy input but also heat generation.
Bead Filling 70 - 85% of mill volumeOptimal for efficient energy transfer.[8]
Temperature < 40°CTo prevent potential changes in pigment properties.[5]

Table 2: Selection of Grinding Media

Media MaterialDensity (g/cm³)HardnessAdvantagesDisadvantages
Zirconia (Y-TZP) ~6.0HighHigh efficiency, low contamination, excellent wear resistance.[15]Higher cost.
Glass ~2.5LowLow cost, suitable for pre-grinding.High wear rate, not for hard pigments or fine grinding.[15]
Steel ~7.8HighHigh density for efficient energy transfer.[15]Potential for metal contamination.

Experimental Protocols

Protocol 1: Basic Wet Milling Procedure for this compound
  • Premix Preparation:

    • In a suitable vessel, combine the liquid vehicle (e.g., water or solvent), dispersing agent, and any other additives.

    • While stirring with a high-speed disperser, slowly add the this compound powder.

    • Continue mixing at high speed for 20-30 minutes to ensure proper wetting of the pigment.[8]

  • Bead Milling:

    • Load the bead mill with the appropriate amount and size of grinding media (e.g., 80% fill with 0.8 mm zirconia beads).

    • Introduce the premix into the milling chamber.

    • Start the mill at a moderate agitator speed and ensure the cooling system is active.

    • Mill for a predetermined time (e.g., 2-4 hours as a starting point).

    • Take samples periodically to analyze particle size distribution and color properties.

    • Continue milling until the desired particle size and color strength are achieved.

  • Let-down:

    • Once milling is complete, separate the dispersion from the grinding media.

    • In a separate vessel, combine the milled pigment concentrate with the remaining components of the final formulation (the "let-down").

    • Mix at a lower speed until the batch is homogeneous.

Visualization of Key Processes

Pigment Dispersion Workflow

Caption: The three key stages of pigment dispersion.

References

Sources

Technical Support Center: Advancing Sustainable Synthesis of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the environmentally conscious synthesis of C.I. Pigment Yellow 97 (C.I. 11767). This guide is designed for researchers, chemists, and process development professionals committed to reducing the environmental footprint of pigment production. Here, we move beyond standard protocols to address the nuanced challenges encountered in the lab, offering field-proven insights and troubleshooting strategies rooted in the principles of green chemistry. Our goal is to empower you with the knowledge to not only achieve high-yield, high-purity pigment but to do so in a manner that is safer, more efficient, and more sustainable.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses frequent problems encountered during the synthesis of this compound, which typically involves the diazotization of an aromatic amine followed by an azo coupling reaction.[1][2][3] The solutions provided are framed with a focus on minimizing waste and avoiding environmentally harmful remediation steps.

Q1: My diazotization reaction is failing, resulting in a low yield of the diazonium salt. What are the most common causes and solutions?

A1: Low yield in the diazotization stage is a frequent and critical issue, as it directly leads to wasted raw materials and the generation of unnecessary byproducts. The instability of diazonium salts is the primary challenge.[4][5][6]

  • Probable Cause 1: Improper Temperature Control. Diazonium salts are thermally unstable and readily decompose at temperatures above 5°C, forming phenols and nitrogen gas, which reduces your yield and introduces impurities.[4][5][6]

    • Solution: Strictly maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for efficient cooling and monitor the internal temperature with a calibrated thermometer.

  • Probable Cause 2: Incorrect Acid Concentration. A sufficient excess of mineral acid (typically hydrochloric acid) is crucial. The acid serves two roles: generating the reactive nitrous acid (HNO₂) from sodium nitrite and stabilizing the resulting diazonium salt.[4][5]

    • Solution: Use at least 2.5 to 3 equivalents of acid. One equivalent reacts with the primary aromatic amine, one reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to prevent premature coupling and stabilize the diazonium salt.

  • Probable Cause 3: Rate of Sodium Nitrite Addition. Adding the sodium nitrite solution too quickly can cause localized temperature spikes, leading to decomposition of the diazonium salt.[4] It can also lead to an excess of nitrous acid, which can cause unwanted side reactions.

    • Solution: Add the sodium nitrite solution slowly and dropwise, with vigorous stirring to ensure rapid dispersion and heat exchange. This maintains a consistent low temperature and prevents localized high concentrations of reagents.

Q2: The color of my final Pigment Yellow 97 is dull, off-shade, or inconsistent between batches. What factors influence the final hue?

A2: Color integrity is paramount for pigments. Variations often point to issues in the coupling reaction or post-synthesis processing.

  • Probable Cause 1: Incorrect pH during the Coupling Reaction. The azo coupling reaction is highly pH-dependent. The reactivity of the coupling component (in this case, an acetoacetanilide derivative) is controlled by the pH.[4] An incorrect pH can lead to the formation of isomeric byproducts or incomplete coupling, affecting the final shade.

    • Solution: The coupling reaction for arylide yellows should be conducted in a weakly acidic medium. Carefully adjust and monitor the pH of the coupling component solution before and during the addition of the diazonium salt. A buffer system can be employed to maintain a stable pH.

  • Probable Cause 2: Impurities in Starting Materials. The purity of the primary aromatic amine and the coupling component is critical. Impurities can lead to side reactions and the formation of colored byproducts that are difficult to remove and alter the pigment's shade.[4][7]

    • Solution: Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, HPLC, melting point). Recrystallize starting materials if necessary. This preventative measure is more environmentally friendly than complex post-synthesis purification.

  • Probable Cause 3: Inefficient Post-Treatment. Residual solvents, unreacted intermediates, or salts can become trapped in the pigment crystals, affecting the color and performance properties.

    • Solution: After filtration, wash the pigment cake thoroughly with water to remove inorganic salts. Consider a final wash with a green solvent like ethanol to remove organic impurities. Drying should be conducted at a controlled temperature (e.g., 80-90°C) to avoid thermal degradation.[8]

Part 2: Frequently Asked Questions on Greener Synthesis

This FAQ section provides insights into proactive strategies for reducing the environmental impact of this compound synthesis from the ground up.

Q1: What are some environmentally benign solvent alternatives to traditional organic solvents for this synthesis?

A1: Reducing the use of volatile organic compounds (VOCs) is a primary goal of green chemistry.[9][10]

  • Water: The traditional synthesis is often carried out in an aqueous medium, which is the greenest solvent. Optimizing the reaction in water by carefully controlling pH, temperature, and reagent addition rates is the most sustainable approach.[4][10]

  • Deep Eutectic Solvents (DES): Recent research has shown that DES (e.g., choline chloride:tartaric acid) can be used for diazotization and coupling reactions at room temperature.[11] These solvents are often biodegradable, have low toxicity, and can stabilize the diazonium salt even at elevated temperatures, reducing energy consumption for cooling.[11]

  • Supercritical CO₂: While more technologically intensive, supercritical carbon dioxide is a non-toxic, non-flammable, and environmentally friendly solvent that can be used for certain organic syntheses.[9][10] Its use in azo pigment synthesis is an emerging area of research.

Q2: How can I minimize waste generation during the production of Pigment Yellow 97?

A2: Waste reduction is a cornerstone of sustainable manufacturing and can be achieved through several strategies.[12][13]

  • Process Optimization: Optimizing reaction conditions (temperature, pH, stoichiometry, reaction time) to maximize yield is the most effective way to reduce waste. A higher yield means less unreacted starting material and fewer byproducts in the waste stream.

  • Use of Microreactors: Continuous-flow microreactors offer significant advantages over batch reactors. They provide superior heat and mass transfer, allowing for precise control over reaction conditions.[14][15] This often leads to higher yields, reduced side reactions, and a smaller volume of solvent, thereby minimizing waste.[14]

  • Water Reuse: The wastewater generated from washing the pigment is a significant waste stream. This water can often be treated and reused in earlier, less critical washing steps or for cooling applications, reducing overall water consumption.[16]

  • Inventory Management: Adopting a "first-in, first-out" inventory management system for reagents prevents the waste associated with expired chemicals.[13]

Q3: Are there safer alternatives to potentially hazardous reagents used in or alongside pigment synthesis?

A3: While the core synthesis of Pigment Yellow 97 does not typically use heavy metals like chromium or lead, the broader pigment industry is actively seeking to replace such toxic materials.[17][18][19] The principle of substituting hazardous substances is central to green chemistry. For instance, in related applications like pigmented colloid printing, toxic dichromates are being replaced by safer alternatives like SbQ (Stilbazolium Quaternized) compounds.[20][21] In the context of this compound, this principle applies to ensuring that any additives, dispersing agents, or post-treatment chemicals used are selected for their low toxicity and environmental impact.

Part 3: Experimental Protocols & Data

Workflow for Greener this compound Synthesis

The following diagram illustrates a workflow incorporating green chemistry principles.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Eco-Friendly Post-Treatment A Prepare Amine Slurry (4-amino-2,5-dimethoxy-N- phenylbenzenesulfonamide in HCl/Water) B Cool to 0-5°C (Ice-Salt Bath) A->B C Slow, Dropwise Addition of NaNO₂ Solution B->C D Verify Completion (Starch-Iodide Paper) C->D G Slowly Add Cold Diazonium Salt Solution with Vigorous Stirring D->G E Prepare Coupling Solution (4-chloro-2,5-dimethoxyacetoacetanilide in aqueous alkali) F Adjust pH to 4.5-5.5 (Weakly Acidic) E->F F->G H Pigment Precipitation G->H I Filter Pigment Slurry H->I J Wash with Water (Recycle initial wash water) I->J K Optional: Wash with Ethanol (Recycle solvent) J->K L Dry at 80-90°C K->L

Caption: Workflow for an environmentally optimized synthesis of this compound.

Protocol 1: Environmentally Optimized Synthesis of this compound

This protocol emphasizes precise control to maximize yield and minimize waste.

1. Diazotization: a. In a jacketed reactor equipped with an overhead stirrer and thermometer, add 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide to a solution of water and 3 equivalents of hydrochloric acid. b. Cool the resulting slurry to 0-5°C using an ice-salt bath with continuous stirring.[4] c. Prepare a solution of sodium nitrite in water. d. Add the sodium nitrite solution dropwise to the cooled amine slurry over 30-45 minutes, ensuring the temperature never exceeds 5°C.[4] e. Continue stirring for 15-20 minutes after the addition is complete. f. Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue). The resulting diazonium salt solution should be used immediately.[6]

2. Azo Coupling: a. In a separate reactor, dissolve the coupling component, 4-chloro-2,5-dimethoxyacetoacetanilide, in an aqueous solution with a slight excess of sodium hydroxide. b. Cool the solution to 10-15°C and adjust the pH to a weakly acidic range (e.g., pH 4.5-5.5) using acetic acid. c. With vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the coupling component solution. d. A yellow precipitate of this compound will form immediately. e. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

3. Isolation and Purification: a. Isolate the pigment by filtration. b. Wash the filter cake thoroughly with water until the filtrate is free of salts (test with AgNO₃). c. Perform a final wash with a small amount of ethanol to remove residual organic impurities. d. Dry the pigment in an oven at 80-90°C to a constant weight.[8]

Troubleshooting Decision Tree: Low Pigment Yield

This diagram provides a logical path for diagnosing the cause of low yields.

Caption: A decision tree for troubleshooting low yield in Pigment Yellow 97 synthesis.

Quantitative Data Summary

The following table summarizes key parameters for a standard vs. an environmentally optimized synthesis approach.

ParameterStandard Synthesis ApproachEnvironmentally Optimized ApproachRationale for Change & Environmental Benefit
Diazotization Temp. 0-10°C0-5°C (Strictly) Prevents diazonium salt decomposition, increasing yield and reducing byproduct formation.[4]
Solvent System Water / Organic SolventsWater / Deep Eutectic Solvents (DES) Eliminates VOCs, reduces toxicity, and can lower energy demand by enabling higher reaction temperatures.[9][11]
Process Type Batch ReactorMicroreactor / Continuous Flow Improves heat/mass transfer, increases yield and purity, reduces solvent volume and waste.[14]
Wash Water DiscardedPartially Recycled Reduces overall water consumption and wastewater treatment load.[16]
Reagent Purity Standard GradeHigh Purity (Verified) Minimizes side reactions, leading to a cleaner product and less need for intensive purification.[4][7]

References

  • Wikipedia. Pigment Yellow 97. [Link]

  • Royal Society of Chemistry. Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments. [Link]

  • AlternativePhotography.com. Zerochrome-SbQ – A viable alternative to chromium salts in pigmented colloid printing. [Link]

  • Grokipedia. Pigment Yellow 97. [Link]

  • Groups.io. Dichromate Alternatives - Altphotolist. [Link]

  • ResearchGate. A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. [Link]

  • YouTube. Preparation of the SbQ emulsion: The Gum Dichromate alternative (SbQ-Zerochrome). [Link]

  • ResearchGate. The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment. [Link]

  • Grokipedia. Arylide yellow. [Link]

  • SAICM. Pigmentation Alternatives to Lead chromates. [Link]

  • Corrosion Science and Technology. Replacements for Chromate Pigments in Anticorrosion Primers for Aluminum Alloys. [Link]

  • Royal Society of Chemistry Books. CHAPTER 3: Azo Dyes and Pigments. [Link]

  • ACS Publications. Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. [Link]

  • Matilda. A facile optimization of diazotization and phase transfer catalyzed azo-coupling reactions in microreactors. [Link]

  • Zeya Chemicals. Pigment Yellow 97. [Link]

  • WordPress.com. Arylide Yellow Organic Pigments - AArbor Colorants Corporation. [Link]

  • ResearchGate. Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. [Link]

  • PubMed Central. Greener synthesis of chemical compounds and materials. [Link]

  • ResearchGate. Optimization of the diazotization and hydrolysis reaction conditions. [Link]

  • ColourLex. Arylide yellow. [Link]

  • ResearchGate. Synthesis of New Environment-Friendly Yellow Pigments. [Link]

  • Google Patents. CN102153880B - Method for preparing P.Y.97 permanent yellow pigment.
  • SY Chemical Co., Ltd. Pigment Yellow 97. [Link]

  • AArbor Colorants Corporation. Arylide Yellow Organic Pigments: Specifications And Usage. [Link]

  • PubMed Central. Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. [Link]

  • IntechOpen. Chemistry and Applications of Azo Dyes: A Comprehensive Review. [Link]

  • RSC Publishing. Green solvents for sustainable organic synthesis: state of the art. [Link]

  • Washington State Department of Ecology. Waste Reduction Methods for Production Painting Operations. [Link]

  • Google Patents. CN103194087A - Solvent-based yellow dye for environment-friendly fluorescent pigment.
  • Genesis Water Technologies. Sustainable Water Reuse Case Study/Article – Paint/Pigment Industry. [Link]

  • Solvent Recovery Systems. 7 Ways To Reduce Waste in the Paint Industry. [Link]

  • SY Chemical Co., Ltd. Pigment Yellow 97. [Link]

  • LinkedIn. Development and Application of Eco-Friendly Pigments. [Link]

  • European Coatings. The impact of pigments on the recycling process. [Link]

  • ResearchGate. Azo Dyes Degradation Approaches and Challenges: An Overview. [Link]

  • PMC - NIH. Classifications, properties, recent synthesis and applications of azo dyes. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 97. [Link]

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Technical Support Center: Troubleshooting Color Shifts of Pigment Yellow 97 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Pigment Yellow 97. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to color stability when incorporating Pigment Yellow 97 into various polymer systems. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pigment-polymer interactions and ensure the desired coloristic performance in your applications.

Navigating this Guide

This guide is structured to provide a comprehensive understanding of the factors influencing the color stability of Pigment Yellow 97. It begins with frequently asked questions for quick reference, followed by detailed troubleshooting guides for specific polymer matrices. We will explore the underlying chemical mechanisms of color shifts, the impact of processing parameters and additives, and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Yellow 97 and what are its typical applications?

Pigment Yellow 97 (C.I. 11767) is a monoazo pigment known for its bright, neutral yellow shade.[1] It is widely used in coloring plastics, including polyvinyl chloride (PVC), polyolefins (polyethylene, polypropylene), and other polymer materials, due to its good lightfastness and heat resistance.[1][2]

Q2: What is the general heat stability of Pigment Yellow 97?

Pigment Yellow 97 generally exhibits good heat resistance up to 200°C (392°F).[1] However, its performance can be influenced by the specific polymer matrix, processing conditions, and the presence of other additives. Some studies suggest it can withstand up to 240°C (464°F) in HDPE for short periods without dimensional deformation.[3]

Q3: Why is my Pigment Yellow 97 shifting color during processing?

Color shifts during processing can be attributed to several factors, including:

  • Exceeding Thermal Stability: Processing at temperatures above the pigment's threshold can lead to thermal degradation.[4]

  • Chemical Interactions: The pigment may react with components of the polymer matrix or other additives.[5]

  • Polymer Degradation: Byproducts from the degradation of the polymer itself can interact with the pigment.[6]

  • Shear and Residence Time: High shear rates and prolonged residence times in the extruder can contribute to pigment degradation.

Q4: Can additives in my polymer formulation affect the color of Pigment Yellow 97?

Yes, additives can have a significant impact on the color stability of Pigment Yellow 97. These interactions can be synergistic, antagonistic, or neutral.[7][8] For instance, certain heat stabilizers may enhance color retention, while other additives could accelerate degradation.

Troubleshooting Guide: Color Shifts in Specific Polymer Matrices

This section provides detailed troubleshooting guidance for common issues encountered with Pigment Yellow 97 in different polymer systems.

Polyvinyl Chloride (PVC)

Problem: A reddish or brownish discoloration of Pigment Yellow 97 is observed in a flexible or rigid PVC formulation.

Underlying Mechanisms: The thermal degradation of PVC is a primary contributor to color shifts. At elevated temperatures, PVC undergoes dehydrochlorination, releasing hydrogen chloride (HCl) gas.[6][9] This creates an acidic environment that can interact with the pigment. The formation of conjugated double bonds (polyenes) in the PVC backbone due to HCl elimination also leads to yellowing and browning of the polymer itself.[10] Metal ions from certain stabilizers can also promote the decomposition of PVC.[11]

Troubleshooting Steps:

  • Optimize Processing Temperature:

    • Action: Carefully monitor and control the processing temperature to remain within the recommended range for both the PVC compound and Pigment Yellow 97 (ideally below 200°C).

    • Causality: Minimizing heat exposure reduces the rate of dehydrochlorination of PVC, thereby limiting the generation of HCl that can attack the pigment.[6]

  • Select Appropriate Heat Stabilizers:

    • Action: Utilize mixed metal or organotin stabilizers known for their efficiency in scavenging HCl and preventing PVC degradation. Avoid stabilizers containing metal ions like iron or zinc that are known to catalyze PVC degradation.[11]

    • Causality: Effective heat stabilizers neutralize the HCl as it is formed, protecting both the polymer and the pigment from acid-catalyzed degradation.[6]

  • Evaluate Plasticizer Compatibility:

    • Action: Ensure the chosen plasticizer (e.g., phthalates) is compatible with Pigment Yellow 97 and does not promote pigment migration or bleeding.[12]

    • Causality: Plasticizers can increase the solubility and mobility of pigment particles, potentially leading to interactions and leaching.[13][14]

Visualizing the Problem in PVC:

Caption: PVC degradation pathway leading to color shift.

Polyolefins (PE, PP)

Problem: A noticeable color fade or shift towards a lighter or different hue of Pigment Yellow 97 is observed in polyethylene (PE) or polypropylene (PP).

Underlying Mechanisms: The degradation of polyolefins is primarily a thermo-oxidative process driven by free radicals.[15][16] High processing temperatures and exposure to UV light can initiate the formation of these radicals, which can then attack both the polymer chains and the pigment molecules. The azo group (-N=N-) in Pigment Yellow 97 can be susceptible to cleavage by these free radicals.

Troubleshooting Steps:

  • Control Processing Conditions:

    • Action: Minimize melt temperature and residence time in the extruder to the extent possible for adequate mixing.

    • Causality: Reducing the thermal history limits the formation of free radicals that initiate the degradation of both the polyolefin and the pigment.[17]

  • Incorporate an Optimized Antioxidant Package:

    • Action: Utilize a synergistic blend of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants.

    • Causality: Primary antioxidants scavenge free radicals, while secondary antioxidants decompose hydroperoxides, providing comprehensive protection against thermo-oxidative degradation.[12]

  • Consider the Use of Light Stabilizers (for UV exposure applications):

    • Action: For applications with significant UV exposure, incorporate Hindered Amine Light Stabilizers (HALS). Note that HALS are generally ineffective in PVC.[18]

    • Causality: HALS are highly efficient radical scavengers that protect the polymer and the pigment from photodegradation.[18][19] They function through a regenerative cycle, providing long-term stability.[15]

Visualizing the Troubleshooting Workflow for Polyolefins:

Polyolefin_Troubleshooting Start Color Shift Observed in Polyolefin Check_Temp Processing Temperature > 200°C? Start->Check_Temp Reduce_Temp Reduce Melt Temperature & Residence Time Check_Temp->Reduce_Temp Yes Check_Additives Review Additive Package Check_Temp->Check_Additives No Reduce_Temp->Check_Additives Optimize_AO Optimize Antioxidant (Primary & Secondary) Check_Additives->Optimize_AO Thermal Degradation Add_HALS Add/Optimize HALS (for UV Exposure) Check_Additives->Add_HALS UV Degradation Re_Evaluate Re-evaluate Color Stability Optimize_AO->Re_Evaluate Add_HALS->Re_Evaluate

Caption: Decision tree for troubleshooting in polyolefins.

Quantitative Data Summary

Polymer MatrixRecommended Max. Processing Temp. (°C)Potential Additive InteractionsCommon Color Shift Observation
PVC < 200Incompatible heat stabilizers, certain plasticizersReddish to brownish
Polyethylene (PE) < 240Ineffective antioxidant package, acidic residuesFading, slight hue shift
Polypropylene (PP) < 230Pro-oxidants, insufficient stabilizationYellowing, fading
ABS < 240Interaction with other pigments/additivesVaries depending on formulation

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability via Colorimetric Analysis

Objective: To determine the effect of processing temperature on the color stability of Pigment Yellow 97 in a specific polymer matrix.

Methodology:

  • Prepare a series of polymer compounds containing a fixed concentration of Pigment Yellow 97 (e.g., 0.5% by weight).

  • Process each compound into plaques or films at a range of temperatures (e.g., 180°C, 200°C, 220°C, 240°C) using an injection molder or extruder, keeping the residence time constant.

  • Measure the color of the resulting samples using a spectrophotometer and calculate the CIELAB color coordinates (L, a, b*).

  • Calculate the total color difference (ΔE*ab) between the samples processed at higher temperatures and a control sample processed at the lowest temperature.

  • A significant increase in ΔE*ab indicates the onset of thermal degradation.

Protocol 2: Analysis of Pigment Degradation via UV-Vis and FTIR Spectroscopy

Objective: To identify chemical changes in Pigment Yellow 97 after thermal processing.

Methodology:

  • Sample Preparation:

    • Extract the pigment from the polymer matrix using a suitable solvent in which the polymer is soluble but the pigment is not.

    • Alternatively, press a thin film of the colored polymer for direct analysis.

  • UV-Vis Spectroscopy:

    • Dissolve the extracted pigment in a suitable solvent (e.g., DMF) and record the UV-Vis absorption spectrum.

    • A shift in the absorption maximum (λmax) or a decrease in absorbance can indicate degradation of the chromophore.[20]

  • FTIR Spectroscopy:

    • Analyze the extracted pigment powder or the thin polymer film using an FTIR spectrometer.

    • Look for changes in the characteristic peaks of the pigment, such as the azo (-N=N-) or amide (-C=O) groups, which may indicate chemical modification.[7][20]

References

  • 3M. (n.d.). The Influence of Polymer Process Aid (PPA) and Hindered Amine Light Stabilizer (HALS) Combinations in LLDPE. [Online] Available at: [Link]

  • Grokipedia. (2026). Pigment Yellow 97. [Online] Available at: [Link]

  • Semantic Scholar. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. [Online] Available at: [Link]

  • Westlake Akishima. (2022). Why do we need stabilizers? PVC degradation mechanism. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Hindered amine light stabilizers. [Online] Available at: [Link]

  • Zeya Chemicals. (n.d.). Pigment Yellow 97. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Scheme of elimination of HCl from PVC. [Online] Available at: [Link]

  • Geecolor. (2025). PVC Pigment Application: Common Hurdles & Resolutions. [Online] Available at: [Link]

  • Ink World. (2009). Discoloration of Printed Polyethylene Films. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Pigment Yellow 97. [Online] Available at: [Link]

  • ResearchGate. (2025). A study of thermal oxidative and thermal mechanical degradation of polypropylene. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Impacts of Phthalate Plasticisers-An Emerging Issues and Concerns. [Online] Available at: [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 97. [Online] Available at: [Link]

  • ResearchGate. (2021). Paper Chromatographic Separation of Plant Pigments a New Approach by using Akshya-Swagatika Solvent and Mobile Chromatogram Detection System (MCDS). [Online] Available at: [Link]

  • The University of Manchester. (2019). How pigment volume concentration (PVC) and particle connectivity affect leaching of corrosion inhibitive species from coatings. [Online] Available at: [Link]

  • Precision Color Compounds, LLC. (2025). Pigment Behavior: High vs. Low Heat Processing. [Online] Available at: [Link]

  • 3V Sigma USA. (n.d.). Hindered Amine Light Stabilizers (HALS). [Online] Available at: [Link]

  • NIH. (n.d.). Discoloration of Historical Plastic Objects: New Insight into the Degradation of β-Naphthol Pigment Lakes. [Online] Available at: [Link]

  • Angewandte Chemie International Edition. (2015). Evidence for Degradation of the Chrome Yellows in Van Goghs Sunflowers. [Online] Available at: [Link]

  • ResearchGate. (2023). Long term thermo-oxidative degradation and stabilization of polypropylene (PP) and the implications for its recyclability. [Online] Available at: [Link]

  • MDPI. (2025). UV-Induced Aging in Thermochromic Pigment-Integrated Food-Grade Polymers: A Performance Assessment. [Online] Available at: [Link]

  • ResearchGate. (2009). Leaching of Plasticized PVC: Effect of Irradiation. [Online] Available at: [Link]

  • ResearchGate. (2021). Paper Chromatographic Separation of Plant Pigments a New Approach by using Akshya-Swagatika Solvent and Mobile Chromatogram Detection System (MCDS). [Online] Available at: [Link]

  • MDPI. (n.d.). Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. [Online] Available at: [Link]

  • PubMed. (2022). Phthalates - A family of plasticizers, their health risks, phytotoxic effects, and microbial bioaugmentation approaches. [Online] Available at: [Link]

  • Maastricht University. (2023). Long term thermo-oxidative degradation and stabilization of polypropylene (PP) and the implications for its recyclability. [Online] Available at: [Link]

  • Vedantu. (n.d.). Separation of Plant Pigments: Paper Chromatography Explained. [Online] Available at: [Link]

  • Lund University Publications. (n.d.). The discoloration of polyethylene obtained from chemical separation of laminates. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Comparison between UV and FTIR spectroscopy. [Online] Available at: [Link]

  • Sinoever. (2024). About PVC pigment application characteristics. [Online] Available at: [Link]

  • Sudarshan Chemical Industries. (n.d.). THE COLORATION OF PLASTICS AND RUBBER. [Online] Available at: [Link]

  • ResearchGate. (2014). Thermal oxidative degradation of polypropylene-containing pro-oxidants. [Online] Available at: [Link]

  • IOPscience. (n.d.). Solving the impact of Phthalate plasticizers in relieving environment pollution. [Online] Available at: [Link]

  • OUCI. (n.d.). Poly(vinyl chloride) degradation: identification of acidic degradation products, their emission rates, and implications for heritage collections. [Online] Available at: [Link]

  • PMC. (n.d.). A critical analysis of the biological impacts of plasticizers on wildlife. [Online] Available at: [Link]

  • ResearchGate. (2017). New synergists for hindered amine light stabilizers. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Understanding Synergistic and Antagonistic Effects of Additives in Neat Cutting Oil Formulation. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Discoloration of polymers by phenolic antioxidants. [Online] Available at: [Link]

  • Tintoll. (n.d.). HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer. [Online] Available at: [Link]

  • ResearchGate. (2021). Degradation of plasticized PVC. [Online] Available at: [Link]

  • ResearchGate. (2018). Plastics in Heritage Collections: Poly(vinyl chloride) Degradation and Characterization. [Online] Available at: [Link]

  • MDPI. (2023). Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Impact of plasticizers (phthalic acid esters) on soil and groundwater quality. [Online] Available at: [Link]

  • ResearchGate. (2001). Influence of colorants on the degradation and stabilization of polymers. [Online] Available at: [Link]

  • PCC Group Product Portal. (n.d.). YELLOW PIGMENT 74, 50% - formulation. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Yellowing effect and discoloration of pigments: Experimental and theoretical studies. [Online] Available at: [Link]

  • worldofchemicals.com. (2012). Pigment Yellow 97. [Online] Available at: [Link]

Sources

Technical Support Center: Enhancing the Heat Resistance of C.I. Pigment Yellow 97 for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C.I. Pigment Yellow 97. This guide is designed for researchers, scientists, and professionals in drug development and other fields who are looking to utilize this vibrant monoazo pigment in high-temperature applications. This compound, a member of the arylide yellow class, is known for its excellent lightfastness and weather resistance[1][2][3]. However, its inherent thermal stability, typically around 200°C for short durations (e.g., 10 minutes), can be a limiting factor in processes involving high-temperature engineering plastics[1][4].

This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you successfully enhance the heat resistance of this compound, ensuring color stability and performance integrity in your demanding applications.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: After incorporating this compound into a high-temperature plastic like polyamide (PA) or polypropylene (PP), I'm observing a significant color shift towards a duller, brownish-yellow hue. What is causing this, and how can I prevent it?

Answer:

This is a classic sign of thermal degradation. The issue likely stems from one or more of the following causes, with a step-by-step approach to resolution:

  • Root Cause Analysis:

    • Exceeding Thermal Stability Limits: Standard this compound has a heat resistance of approximately 200°C for about 10 minutes[4]. Processing temperatures for many engineering plastics can easily exceed this, leading to the breakdown of the pigment's molecular structure[5].

    • Thermal Decomposition of the Azo Group: this compound is a monoazo pigment[1][6]. The azo bond (-N=N-) is often the most thermally sensitive part of the molecule. At high temperatures, this bond can cleave, leading to the formation of aromatic free radicals and a loss of the original chromophore, resulting in a color shift[7].

    • Resin-Pigment Interaction: Certain polymers can interact with pigments at elevated temperatures. For example, some organic pigments may dissolve or react within styrenic polymers, while the reducing nature of nylons can destroy the chromophore of some colorants[8].

  • Troubleshooting Protocol:

    • Verify Processing Parameters: First, confirm that your processing temperature and residence time are within the known limits of the pigment. If possible, attempt to lower the processing temperature without compromising the polymer's properties.

    • Implement Surface Modification: A crucial step is to enhance the pigment's intrinsic thermal stability. A silane surface treatment is highly effective. This process creates a protective inorganic layer on the pigment's surface, which acts as a thermal barrier. A detailed protocol for this is provided in the "Experimental Protocols" section below. A Korean patent suggests that modifying organic pigments with silane or siloxane can significantly improve heat resistance, allowing them to maintain their color at temperatures above 200°C[9].

    • Utilize Thermal Stabilizers: Incorporate a synergistic blend of antioxidants and UV stabilizers into your formulation. Antioxidants protect against thermal-induced oxidation during processing, while light stabilizers can also contribute to overall stability[8][10]. A combination of a phenolic antioxidant and a hindered amine light stabilizer (HALS) is often effective.

    • Consider Microencapsulation: For the most demanding applications, microencapsulation of the pigment in a thermally stable polymer shell can provide a robust protective barrier, significantly enhancing its heat resistance. A general procedure for this is also detailed in the "Experimental Protocols" section. This method physically shields the pigment from the high-temperature environment[11][12].

Question 2: I've attempted a silane surface treatment on my this compound, but I'm still seeing some color degradation. What could be going wrong with my surface treatment process?

Answer:

Inconsistent or ineffective surface treatment is a common hurdle. Let's break down the potential issues in your protocol:

  • Root Cause Analysis:

    • Incomplete Hydrolysis of Silane: For the silane coupling agent to bond effectively with the pigment surface, it must first be hydrolyzed to form reactive silanol groups. This step is pH-dependent and requires the presence of water[13].

    • Poor Silane-Pigment Bonding: The hydroxyl groups on the pigment's surface are the primary reaction sites for the silanol groups of the coupling agent. Insufficient surface preparation or the wrong choice of silane can lead to poor adhesion of the protective layer.

    • Inadequate Curing: After application, the silane layer needs to be cured to form a stable, cross-linked polysiloxane network on the pigment surface. Incomplete curing will result in a weak and ineffective thermal barrier.

  • Troubleshooting Protocol:

    • Optimize Silane Hydrolysis: Ensure your silane solution is prepared correctly. A common method is to use a 95% ethanol / 5% water solution, adjusting the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis. Allow at least 5 minutes for the silane to hydrolyze before introducing the pigment.

    • Ensure Proper Pigment Dispersion: The pigment must be well-dispersed in the silane solution to ensure uniform coating. Use high-shear mixing to break down any agglomerates.

    • Verify Curing Conditions: After coating the pigment, it's crucial to cure it properly. A typical curing cycle is 10-20 minutes at 110-120°C. Ensure your oven provides uniform heating.

    • Confirm Silane Loading: The amount of silane used is critical. A typical starting concentration is 2% by weight of the pigment. Too little will result in an incomplete coating, while too much can lead to self-condensation of the silane, forming particles that don't adhere to the pigment surface.

Question 3: My heat-treated this compound is showing poor dispersion in my polymer matrix, leading to specks and color inconsistencies. Why is this happening?

Answer:

Poor dispersion after heat-resistance treatment is often related to changes in the pigment's surface chemistry.

  • Root Cause Analysis:

    • Surface Energy Mismatch: Surface treatments, especially with silanes, can alter the pigment's surface from hydrophilic to hydrophobic. If the treated pigment's surface energy is not compatible with the polarity of your polymer matrix, it will not wet out properly, leading to agglomeration.

    • Pigment Agglomeration During Treatment: If the pigment is not properly dispersed during the surface treatment process itself, you may be "locking in" agglomerates within the surface coating.

    • Insufficient Shear During Compounding: Even with a compatible surface treatment, sufficient shear is required during the compounding process (e.g., in an extruder) to break down any remaining agglomerates and distribute the pigment evenly.

  • Troubleshooting Protocol:

    • Select the Right Silane: Choose a silane with functional groups that are compatible with your polymer matrix. For non-polar polymers like polyethylene, a silane with alkyl chains is suitable. For more polar polymers, a silane with amino or epoxy functionality may be more appropriate.

    • Optimize the Coating Process: As mentioned in the previous question, ensure thorough dispersion of the pigment in the silane solution before and during the reaction.

    • Adjust Compounding Parameters: Increase the backpressure and/or screw speed on your extruder to impart more shear energy into the compound. This will help to break down pigment agglomerates. However, be mindful not to increase the temperature so much that it degrades the pigment or polymer[8].

    • Use a Dispersing Aid: Consider adding a dispersing agent to your formulation. These are surfactants that help to wet the pigment surface and stabilize the dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum temperature this compound can withstand after enhancement?

While there's no absolute maximum, significant improvements have been documented. Standard this compound is stable up to about 200°C[1][4]. With an optimized inorganic surface coating (e.g., silane treatment), it is possible to increase its stability to withstand temperatures in the range of 240-260°C in plastics like HDPE without significant dimensional deformation or color change[4][14]. Microencapsulation in a high-performance polymer could potentially push this limit even higher, depending on the thermal stability of the shell material.

Q2: What is the underlying mechanism of heat resistance enhancement by surface coating?

The primary mechanism is the formation of a thermally stable inorganic barrier on the pigment's surface. This coating serves several purposes:

  • Thermal Insulation: It acts as a physical barrier, slowing the transfer of heat to the organic pigment molecule.

  • Prevention of Sublimation: It can prevent the pigment from sublimating at high temperatures.

  • Inhibition of Chemical Reactions: The inert coating can protect the pigment from reactive species within the polymer matrix at high temperatures.

Q3: Can I use other inorganic coatings besides silica?

Yes, other inorganic coatings can also be effective. For example, coating with aluminum hydroxide has been shown to greatly improve the heat resistance of yellow iron oxide pigments[15]. The principle is similar: forming a stable, inert layer on the pigment surface.

Q4: Are there any trade-offs when enhancing the heat resistance of this compound?

Yes, there can be trade-offs.

  • Cost: Any additional processing step, such as surface treatment or microencapsulation, will add to the cost of the pigment.

  • Dispersibility: As discussed in the troubleshooting section, altering the pigment's surface chemistry can affect its dispersibility. Careful formulation is required to ensure compatibility with the target application.

  • Color Strength: In some cases, a thick surface coating could slightly reduce the pigment's tinting strength, requiring a higher loading to achieve the same color depth.

Q5: How does the choice of polymer matrix affect the thermal stability of this compound?

The polymer matrix plays a significant role.

  • Processing Temperature: The primary factor is the processing temperature of the polymer. High-temperature polymers like PEEK or polyamide will be more challenging than lower-temperature polymers like PVC or LDPE[16].

  • Chemical Reactivity: As mentioned earlier, some polymers can have a chemical effect on the pigment. It is always recommended to perform compatibility testing.

  • Additives: Other additives in the polymer formulation, such as flame retardants or processing aids, could potentially interact with the pigment.

Experimental Protocols

Protocol 1: Silane Surface Treatment of this compound

This protocol describes a general method for applying a silane coating to this compound to enhance its thermal stability.

  • Materials:

    • This compound

    • Silane coupling agent (e.g., an alkyl-functional silane for polyolefins)

    • Ethanol (95%)

    • Deionized water

    • Acetic acid

  • Procedure:

    • Prepare the Silane Solution: In a reaction vessel, prepare a solution of 95% ethanol and 5% deionized water. Adjust the pH to 4.5-5.5 using a few drops of acetic acid.

    • Hydrolyze the Silane: With vigorous stirring, add the silane coupling agent to the solution to a final concentration of 2% by weight relative to the pigment. Continue stirring for 10-15 minutes to allow for hydrolysis of the silane.

    • Disperse the Pigment: Add the this compound powder to the silane solution. Use a high-shear mixer to disperse the pigment and break down any agglomerates. Stir for 1-2 hours at room temperature.

    • Coating and Curing:

      • Method A (Slurry): Heat the slurry to 50-60°C and maintain for 1-2 hours with continuous stirring.

      • Method B (Dry Mixing): Alternatively, the pigment can be filtered from the solution, dried, and then mixed with the silane in a high-intensity mixer at a temperature between 150-250°C for 2-6 hours[17].

    • Washing and Drying: Filter the treated pigment from the solution. Wash with ethanol to remove any unreacted silane, followed by a final wash with deionized water. Dry the pigment in an oven at 80-120°C until a constant weight is achieved.

Protocol 2: Microencapsulation of this compound via Emulsion Polymerization

This protocol provides a general framework for encapsulating this compound in a polymer shell.

  • Materials:

    • This compound

    • Monomer (e.g., methyl methacrylate for a PMMA shell)

    • Initiator (e.g., potassium persulfate)

    • Surfactant/Emulsifier

    • Deionized water

  • Procedure:

    • Prepare the Pigment Dispersion: In a beaker, disperse the this compound in an aqueous solution containing the surfactant. Use ultrasonication to achieve a fine, stable dispersion.

    • Prepare the Monomer Emulsion: In a separate beaker, create an emulsion of the monomer in deionized water with the aid of a surfactant.

    • Initiate Polymerization: Transfer the pigment dispersion to a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet. Heat the dispersion to the desired reaction temperature (e.g., 70-80°C).

    • Add Monomer and Initiator: Slowly add the monomer emulsion and the initiator solution to the reaction vessel over a period of 2-4 hours with continuous stirring under a nitrogen atmosphere.

    • Complete the Reaction: After the addition is complete, continue stirring at the reaction temperature for another 2-3 hours to ensure complete polymerization.

    • Isolate the Microcapsules: Cool the reaction mixture to room temperature. The microencapsulated pigment can be isolated by filtration or centrifugation.

    • Washing and Drying: Wash the product repeatedly with deionized water to remove any residual reactants. Dry the microencapsulated pigment in an oven at a temperature below the glass transition temperature of the polymer shell.

Data Summary

Treatment MethodPolymer Matrix ExampleTypical Temperature Stability of Untreated PY97Expected Temperature Stability of Treated PY97Key Considerations
None (Control) HDPE~200°C (10 min)[4]240°C (5 min)[3]Baseline performance; may show color shift at higher temperatures.
Silane Surface Treatment HDPE, PP, PA~200°C240-260°CCost-effective, requires careful control of reaction conditions.
Inorganic Coating (e.g., Al(OH)₃) High-Temp Coatings~200°C>240°C[14]Can significantly improve stability; compatibility with polymer should be tested.
Microencapsulation Engineering Plastics (e.g., PET, PBT)~200°C>260°C (depends on shell material)Offers the highest level of protection but is also the most complex and costly method.

Visualizations

Enhancing_Heat_Resistance_Workflow cluster_problem Problem Identification cluster_solutions Enhancement Strategies cluster_outcome Desired Outcome Problem Color Degradation of PY97 at High Temperature Surface_Treatment Surface Treatment (e.g., Silane Coating) Problem->Surface_Treatment Primary Solution Microencapsulation Microencapsulation Problem->Microencapsulation Advanced Solution Additives Use of Additives (Antioxidants, Stabilizers) Problem->Additives Synergistic Approach Outcome Enhanced Thermal Stability (>240°C) Surface_Treatment->Outcome Microencapsulation->Outcome Additives->Outcome

Caption: Workflow for enhancing the heat resistance of this compound.

Silane_Treatment_Mechanism PY97 Pigment Yellow 97 (with surface -OH groups) Coating Coating & Condensation PY97->Coating Silane Silane Coupling Agent (R-Si(OCH3)3) Hydrolysis Hydrolysis (+H2O, pH 4.5-5.5) Silane->Hydrolysis Silanol Reactive Silanol (R-Si(OH)3) Hydrolysis->Silanol Silanol->Coating Treated_PY97 Treated Pigment (with protective Si-O-Pigment bond) Coating->Treated_PY97

Sources

Technical Support Center: C.I. Pigment Yellow 97 Particle Size Distribution Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with C.I. Pigment Yellow 97. It is designed to address common challenges encountered in controlling the particle size distribution of this versatile monoazo pigment, a critical factor influencing its performance in various applications, including paints, coatings, inks, and plastics.[1][2][3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established scientific principles.

Q1: My final pigment has a much larger particle size than expected, leading to poor color strength and a dull shade. What are the likely causes?

A1: An unexpectedly large particle size in this compound is often a result of uncontrolled crystal growth or aggregation during synthesis and post-treatment. Several factors could be at play:

  • Suboptimal Reaction Conditions: The diazotization and coupling reactions are fundamental to the pigment's formation.[3][5] Temperature, pH, and the rate of addition of reactants significantly influence nucleation and crystal growth.

    • Causality: Rapid addition of the diazonium salt to the coupling component can lead to localized high concentrations, favoring the growth of existing crystals over the formation of new nuclei, resulting in a larger average particle size. Similarly, temperature fluctuations can affect the solubility of the intermediates and the final pigment, promoting Ostwald ripening, where larger particles grow at the expense of smaller ones.

  • Inefficient Mixing: Poor agitation during the coupling reaction can create inhomogeneous reaction zones.

    • Causality: In areas with insufficient mixing, localized supersaturation can occur, leading to rapid, uncontrolled precipitation and the formation of large, irregular particles and agglomerates.

  • Post-Treatment Issues: The drying process can lead to the formation of hard agglomerates if not properly controlled.[6]

    • Causality: High drying temperatures can cause partial fusion of primary particles, especially if residual solvents are present. This results in aggregates that are difficult to break down during dispersion.

Solution Synopsis:

ParameterRecommended Control Strategy
Reaction Temperature Maintain a consistent, low temperature (typically 0-5°C) during diazotization and coupling.
Reactant Addition Rate Employ a slow, controlled addition of the diazonium salt with vigorous, uniform stirring.
pH Control Carefully monitor and adjust the pH throughout the coupling reaction to the optimal range for this compound synthesis.
Drying Method Utilize lower drying temperatures over a longer period or consider spray drying for finer, less aggregated particles.

Q2: I'm observing a wide particle size distribution (polydispersity), which is causing inconsistencies in the final application. How can I achieve a narrower distribution?

A2: A broad particle size distribution can negatively impact properties like gloss, transparency, and tinctorial strength.[7] Achieving a narrow distribution requires precise control over the crystallization process.

  • Seeding: Introducing a small quantity of pre-formed, fine-particle-size this compound "seeds" into the reaction mixture just before or during the coupling reaction can promote uniform crystal growth.

    • Causality: The seed crystals provide a large number of nucleation sites, encouraging the newly formed pigment molecules to deposit onto these existing surfaces rather than forming new, variably sized nuclei. This leads to a more uniform and narrower particle size distribution.

  • Use of Crystal Growth Inhibitors/Dispersants: Certain additives can be introduced during synthesis to control particle growth.

    • Causality: These additives, often surfactants or polymers, adsorb onto the surface of the growing pigment crystals.[8][9] This surface modification creates a physical barrier (steric hindrance) that prevents excessive growth and aggregation, resulting in a finer and more uniform particle size.[10]

  • Post-Synthesis Recrystallization: This is a powerful technique for refining particle size and distribution.[11]

    • Causality: The crude pigment is dissolved in a suitable solvent at an elevated temperature and then re-precipitated under controlled cooling.[11] This process allows for the slow, ordered formation of crystals, leading to a more uniform size and shape. The choice of solvent is critical, as it must have a high-temperature coefficient of solubility for the pigment.[11]

Frequently Asked Questions (FAQs)

Q3: What is the typical synthesis route for this compound, and where are the critical control points for particle size?

A3: The synthesis of this compound is a multi-step process involving diazotization followed by an azo coupling reaction.[3][5]

  • Diazotization: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Coupling: The diazonium salt solution is then slowly added to a solution of the coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide.[5] The reaction is carried out under controlled pH and temperature to yield the crude this compound.

  • Post-Treatment: The crude pigment is then filtered, washed, dried, and sometimes milled to achieve the final product specifications.[12]

The critical control points for particle size are during the coupling reaction and the post-treatment stages.

G cluster_synthesis Synthesis cluster_post_treatment Post-Treatment A Diazotization of 4-Amino-2,5-dimethoxy-N- phenylbenzenesulfonamide B Coupling with N-(4-chloro-2,5-dimethoxyphenyl) -3-oxobutanamide A->B Critical Control Point: Temperature, pH, Addition Rate C Crude Pigment Precipitation B->C D Filtration & Washing C->D E Drying D->E Critical Control Point: Temperature, Method F Milling/Grinding E->F G Final C.I. Pigment Yellow 97 F->G

Caption: Synthesis and Post-Treatment Workflow for this compound.

Q4: Can surface treatment be used to modify the particle size of this compound after synthesis?

A4: While surface treatment primarily aims to improve properties like dispersibility, weather fastness, and compatibility with application media, it can indirectly influence the effective particle size in a dispersion.[6][8][10]

  • Mechanism: Surface treatment involves coating the pigment particles with substances like resins, surfactants, or silanes.[8][13] This coating can prevent the primary particles from re-agglomerating during drying and subsequent dispersion processes.[9][14]

  • Effect on Particle Size: By reducing agglomeration, surface treatment leads to a smaller effective particle size in the final dispersion, which can enhance color strength and gloss.[8] However, it does not typically change the size of the primary crystalline particles themselves. For that, methods like recrystallization or controlled precipitation are necessary.

Q5: What analytical techniques are recommended for characterizing the particle size distribution of this compound?

A5: Several techniques can be employed, each with its advantages:

  • Dynamic Light Scattering (DLS): Ideal for measuring particles in the sub-micron range.[15] DLS measures the hydrodynamic diameter of particles suspended in a liquid.[15] It is a rapid and sensitive technique for assessing the size of nanoparticles and detecting the presence of agglomerates.[15]

  • Laser Diffraction (LD): A versatile technique that can measure a wide range of particle sizes, from sub-micron to millimeters.[16][17] LD is widely used in the pigment industry for quality control.[17]

  • Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the pigment particles. These techniques are invaluable for understanding particle morphology (shape), size, and state of aggregation.

Comparative Overview of Particle Size Analysis Techniques:

TechniquePrincipleTypical Size RangeInformation Provided
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion.[15]1 nm - 10 µmHydrodynamic diameter, size distribution, polydispersity index.
Laser Diffraction (LD) Analyzes the angular distribution of scattered laser light.[17]10 nm - 5 mmVolume-based size distribution.
Electron Microscopy (SEM/TEM) Scans a focused beam of electrons over a surface to create an image.> 1 nmDirect imaging of particle size, shape, and surface texture.

Experimental Protocol: Controlled Recrystallization for Narrowing Particle Size Distribution

This protocol outlines a general procedure for refining the particle size distribution of crude this compound via solvent recrystallization.

Objective: To reduce the average particle size and narrow the particle size distribution of synthesized this compound.

Materials:

  • Crude this compound powder

  • High-purity Dimethylformamide (DMF) or another suitable solvent (e.g., N-Methyl-2-pyrrolidone)

  • Anti-solvent (e.g., deionized water)

  • Heating mantle with magnetic stirring

  • Condenser

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Solvent Selection: Ensure that the chosen solvent (e.g., DMF) has a high solubility for this compound at elevated temperatures and low solubility at room temperature.

  • Dissolution:

    • In a round-bottom flask equipped with a condenser and magnetic stirrer, add the crude this compound to the solvent (e.g., a 1:10 to 1:20 pigment-to-solvent ratio by weight).

    • Heat the mixture with continuous stirring to a temperature sufficient to achieve complete dissolution (e.g., 120-140°C for DMF).

  • Controlled Cooling (Crystallization):

    • Once the pigment is fully dissolved, begin a slow, controlled cooling process. A rate of 10-20°C per hour is a good starting point.

    • Causality: Slow cooling allows for the gradual formation of small, uniform crystals. Rapid cooling will lead to rapid precipitation and a broader particle size distribution.

  • Precipitation with Anti-Solvent (Optional):

    • For even finer particles, an anti-solvent (a liquid in which the pigment is insoluble, like water) can be slowly added to the cooled solution to induce precipitation.

  • Isolation:

    • Once the solution has cooled to room temperature and crystallization is complete, collect the pigment crystals by vacuum filtration.

  • Washing:

    • Wash the filter cake with a small amount of fresh, cold solvent to remove any remaining dissolved impurities, followed by a thorough wash with the anti-solvent (e.g., water) to remove the high-boiling-point solvent.

  • Drying:

    • Dry the purified pigment in a vacuum oven at a moderate temperature (e.g., 70-80°C) until a constant weight is achieved.

  • Characterization:

    • Analyze the particle size distribution of the recrystallized pigment using DLS or laser diffraction and compare it to the starting crude material.

Sources

Addressing solvent-induced degradation of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C.I. Pigment Yellow 97. This guide is designed for researchers, scientists, and formulation chemists who are encountering challenges related to solvent-induced degradation of this high-performance monoazo pigment. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to solve complex formulation problems. This center is structured as a series of questions and answers, addressing the most common issues observed in the field.

Section 1: Understanding the Stability of this compound

This compound (CAS No. 12225-18-2) is an arylide yellow pigment known for its excellent lightfastness and heat stability, making it a popular choice for demanding applications in paints, coatings, inks, and plastics.[1][2] Its molecular structure, featuring a sulfonamide group, is specifically designed to enhance its resistance to migration and organic solvents compared to simpler azo pigments.[1] However, under certain conditions, interactions with solvents can still lead to degradation, manifesting as undesirable changes in color, rheology, and overall performance.

The primary mechanism of solvent-induced degradation is not typically a destructive cleavage of the core azo chromophore, but rather physical changes such as partial dissolution, recrystallization, or swelling of the pigment particles. These phenomena are heavily influenced by the polarity of the solvent and its ability to interact with the pigment's surface and internal crystal lattice.

Section 2: Troubleshooting Common Issues

This section addresses specific problems you may be encountering during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to diagnosis and resolution.

FAQ 1: Why is my formulation showing a color shift (e.g., loss of chroma, change in hue) after incorporating Pigment Yellow 97 with a new solvent system?

Answer: A color shift is one of the most common indicators of a pigment-solvent incompatibility. This is often not due to a chemical breakdown of the pigment, but rather a change in the pigment's physical state, which alters how it absorbs and scatters light.

Root Causes & Explanations:

  • Partial Solubilization and Recrystallization: Many organic pigments, including Pigment Yellow 97, have a slight solubility in strong organic solvents. The solvent can dissolve very small pigment particles or surface layers, which then re-precipitate onto larger particles. This process, known as Ostwald ripening, leads to an increase in the average particle size. Larger particles scatter more light, which can result in a decrease in color strength (tinctorial strength) and a shift in hue. Studies on similar azo pigments have shown that solvents with a high polarity index can promote this dissolution-reprecipitation process, leading to significant color variations.[3][4]

  • Crystal Morphology Changes: Solvents can induce a change in the crystal habit (shape) or even the polymorphic form of the pigment. Different crystal forms of the same pigment can have distinctly different colors. This is a well-documented phenomenon in pigment chemistry.

  • Swelling of the Pigment Particle: Certain solvents may be absorbed into the pigment's crystal lattice without causing full dissolution. This can lead to swelling, which alters the particle's refractive index and, consequently, its coloristic properties.

Troubleshooting Workflow:

  • Solvent Compatibility Check: Cross-reference your solvent system with known compatibility data for Pigment Yellow 97. As a starting point, refer to the table below which summarizes the resistance of a typical Pigment Yellow 97 to common industrial solvents.

  • Isolate the Problematic Solvent: If you are using a solvent blend, try preparing dispersions with each individual solvent to identify which one is causing the color shift.

  • Particle Size Analysis: Use techniques like dynamic light scattering (DLS) or laser diffraction to measure the particle size distribution of your pigment dispersion immediately after preparation and after a period of aging (e.g., 24-48 hours). A significant increase in the mean particle size would support the hypothesis of recrystallization.

  • Microscopy: Examine the pigment particles under a microscope (e.g., Scanning Electron Microscopy - SEM) to visually inspect for changes in particle size and shape.

Mitigation Strategies:

  • Solvent Selection: If possible, replace the aggressive solvent with a less polar or less solubilizing alternative that still meets your formulation's viscosity and drying requirements.

  • Binder System Optimization: The binder (resin) in your formulation plays a crucial role in protecting the pigment. Ensure that the pigment is well-wetted and encapsulated by the binder before the addition of more aggressive solvents. Adding the pigment to the resin solution before adding the bulk of the solvent can sometimes create a protective barrier around the pigment particles.

  • Use of Additives: Consider incorporating a dispersant or a surface-active agent that can adsorb onto the pigment surface. This can provide a steric or electrostatic barrier that inhibits the interaction between the pigment and the solvent.

FAQ 2: I'm observing "bleeding" or "migration" of Pigment Yellow 97 in my multi-layer coating/print. What is causing this and how can I fix it?

Answer: Bleeding is the discoloration of a topcoat by the diffusion of soluble components from an undercoat.[5][6] While Pigment Yellow 97 is designed for good migration resistance, aggressive solvents in the topcoat can still extract a small amount of the pigment from the underlying layer, causing it to "bleed" into the new layer.

Root Causes & Explanations:

  • Solvent Attack: The primary cause is the use of a strong solvent in the topcoat that can partially dissolve the Pigment Yellow 97 in the base coat. Ketones (e.g., MEK, acetone) and esters (e.g., butyl acetate) are common culprits.[7]

  • Incomplete Curing of the Base Coat: If the base coat is not fully cured, the pigment particles are less encapsulated by the binder matrix, making them more susceptible to extraction by the topcoat's solvents.

  • High Pigment Loading: Over-loading the base coat with pigment can lead to a higher concentration of poorly bound particles at the surface, which are more prone to bleeding.[8]

Troubleshooting Workflow:

  • Conduct a Solvent Rub Test: A standardized method like ASTM D5402 can be used to assess the solvent resistance of your base coat.[9][10][11][12][13] This involves rubbing the cured film with a cloth saturated in the solvent used in your topcoat. If color is transferred to the cloth, it indicates a high risk of bleeding.

  • Review Formulation Components: Check the technical data sheets for all components in your system. Sometimes, other additives (like plasticizers) can increase the solubility of the pigment in the binder, making it more prone to migration.

  • Evaluate Curing Parameters: Ensure that the base coat is being cured according to the manufacturer's recommendations (time, temperature, humidity). Inadequate curing is a frequent cause of bleeding.[5]

Mitigation Strategies:

  • Formulate with Weaker Solvents: If possible, reformulate the topcoat with solvents that have a lower tendency to dissolve the pigment in the base coat.

  • Apply a Barrier Coat: In some cases, applying a clear, highly resistant intermediate coat (a sealer or barrier coat) between the pigmented layer and the topcoat can effectively prevent bleeding.[6][14] This is a common strategy in the automotive and industrial coatings industries.

  • Optimize Pigment Dispersion and Loading: Ensure the pigment is properly dispersed and not used at an excessively high concentration. A better-dispersed pigment will be more thoroughly encapsulated by the binder, improving its resistance.

  • Consider Pigment Surface Treatment: Some pigment manufacturers offer surface-treated grades of pigments with enhanced solvent resistance. These treatments create a physical barrier on the pigment's surface.[15]

Section 3: Quantitative Data & Experimental Protocols

Table 1: Solvent Resistance of this compound (Typical Grade)

This table provides a summary of the resistance of a standard grade of this compound to various solvents. The rating is on a scale of 1 to 5, where 5 indicates excellent resistance (no change) and 1 indicates poor resistance (severe bleeding or dissolution).

Solvent ClassExample SolventResistance Rating (1-5)Typical Observations
Alcohols Ethyl Alcohol4-5Slight to no bleeding. Generally good compatibility.
Aromatic Hydrocarbons Benzene / Toluene4Minor bleeding may be observed on prolonged contact.
Esters Butyl Acetate3Moderate bleeding is possible. Color shift in the solvent.
Ketones Methyl Ethyl Ketone (MEK)3Moderate bleeding and potential for color change.
Water Deionized Water5Excellent resistance. Insoluble.[5]
Acids (5%) Hydrochloric Acid5Excellent resistance.
Alkalis (5%) Sodium Carbonate5Excellent resistance.

Data compiled from supplier technical data sheets.[7]

Experimental Protocol: Assessing Solvent Resistance (Adapted from ASTM D5402)

This protocol provides a standardized method for evaluating the solvent resistance of a dried paint film containing this compound.

Objective: To determine the degree of curing and resistance of a pigmented coating to a specific solvent.

Materials:

  • Coated panels, cured for the desired time.

  • Test solvent (e.g., MEK, Butyl Acetate).

  • Cheesecloth or cotton swabs.

  • Protective gloves and safety glasses.

  • Timer.

Procedure:

  • Preparation: Ensure the coated panel is fully cured according to the specified conditions.

  • Solvent Application: Saturate a piece of cheesecloth or a cotton swab with the test solvent. It should be wet, but not dripping.

  • Rubbing Technique: With moderate pressure, perform a "double rub" on the coated surface. A double rub consists of one forward and one backward stroke over the same 2-3 inch area.

  • Counting: Continue the double rubs until a predetermined number is reached (e.g., 50 or 100), or until the coating fails.

  • Evaluation: After the specified number of rubs, or at the point of failure, examine both the coating and the cloth.

    • Coating: Look for any signs of softening, marring, or removal of the paint film down to the substrate.

    • Cloth: Observe the amount of pigment transferred to the cloth.

  • Rating: Rate the resistance based on a pre-defined scale (e.g., the 1-5 scale in Table 1).

Self-Validation: The trustworthiness of this test comes from its comparative nature. Always run a control panel with a formulation known to have good resistance. The test is designed to quickly identify deviations from a known standard of performance.

Section 4: Visualizing Degradation & Mitigation Pathways

Diagram 1: Logical Flow for Troubleshooting Color Shifts

This diagram outlines the decision-making process when diagnosing the root cause of a color shift in a formulation containing this compound.

A Problem: Color Shift Observed B Is a new solvent or solvent blend being used? A->B C Perform solvent compatibility test on individual solvents B->C Yes F Has the pigment supplier or grade changed? B->F No D Identify aggressive solvent C->D E Reformulate: Replace aggressive solvent OR Optimize binder system to protect pigment D->E M Problem Resolved E->M G Request technical data sheet for new pigment grade. Compare physical properties (particle size, surface treatment). F->G Yes I Analyze particle size distribution (e.g., DLS) of dispersion over time F->I No H Contact supplier for application support G->H J Is there a significant increase in particle size? I->J J->F No, size is stable. Re-evaluate other variables. K Indicates Ostwald Ripening (Dissolution/Recrystallization) J->K Yes L Solution: Improve dispersion stability with additives or select a less solubilizing solvent. K->L L->M

Caption: Troubleshooting workflow for color shift issues.

Diagram 2: Mechanism of Solvent-Induced Bleeding and Mitigation

This diagram illustrates the process of pigment bleeding from a base coat into a topcoat and highlights key intervention points.

cluster_0 Base Coat cluster_1 Top Coat Application cluster_2 Degradation Phenomenon cluster_3 Mitigation Strategies Pigment Pigment Yellow 97 Binder_Base Binder Matrix (Partially Cured) Solvent Aggressive Solvent (e.g., Ketone, Ester) Dissolution Partial Dissolution of Pigment Solvent->Dissolution Attacks Binder & Pigment Diffusion Diffusion into Top Coat Dissolution->Diffusion Bleeding Result: Color Bleeding Diffusion->Bleeding M1 1. Full Curing of Base Coat (Traps pigment in binder) M1->Binder_Base Improves M2 2. Use Weaker Solvent in Top Coat M2->Solvent Replaces M3 3. Apply Barrier Coat (Physical block) M3->Solvent Blocks

Caption: How aggressive solvents cause bleeding and strategies to prevent it.

Section 5: Final Recommendations

The key to preventing the solvent-induced degradation of this compound lies in a holistic approach to formulation. Always begin by selecting solvents with the lowest possible aggressiveness that still meet your performance criteria. The synergy between the pigment, binder, and solvent system is paramount. A well-chosen binder that properly wets and encapsulates the pigment is your primary line of defense. When troubleshooting, adopt a systematic approach of isolating variables to pinpoint the root cause. The protocols and logical workflows provided here should serve as a robust starting point for your investigations.

References

  • US Patent US6187086B1, "Bleed control solvents for pigmented and dye-based inks," Google P
  • "Bleeding," R-M International, [Link].

  • ASTM D5402-15, "Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs," ASTM International, [Link].

  • "TECHNICAL DATA SHEET Pigment Yellow 97 UN8231," HUPC CHEMICAL CO.LTD., [Link].

  • ASTM D5402-19, "Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs," ASTM International, [Link].

  • "ASTM D 5402-1993 Evaluation of Solvent Resistance of Organic Coatings by Solvent Wipe Method," Lonroy Equipment, [Link].

  • "Pigment Yellow 97," Grokipedia, [Link].

  • "Paint defects: What is bleeding, how can you avoid bleeding and how can you rectify bleeding when working with industrial coatings?" Pronto Paints, [Link].

  • "ASTM D5402 《Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs》 Related products," NBchao.Com, [Link].

  • ASTM D5402-19, "Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs," ANSI Webstore, [Link].

  • "Ink Formulation," Siegwerk, [Link].

  • "Ask Dr. Nick: Bleed-Out of Pigment," Association of Rotational Molders, [Link].

  • "Formulation and characterization of pigmented inkjet inks containing aminopropyl/vinyl/silsesquioxane for jet printing onto polyester fabrics," ResearchGate, [Link].

  • "solvent ink for gravure printing," Kinderway Packaging, [Link].

  • "The Role of High-Performance Inorganic Pigments in Surface Coatings," PCI Magazine, [Link].

  • "Pigment Surface Treatments: 20th and 21st century industrial techniques and strategies for their detection," ResearchGate, [Link].

  • "How to Choose the Best Luminous Inserts Picks for Your Needs," SonusGear, [Link].

  • "The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment," ResearchGate, [Link].

  • "Pigment Yellow 97," SY Chemical Co., Ltd., [Link].

  • "The Role of Microemulsions in Enhancing the Stability of Biopharmaceut," DDDT, [Link].

  • "Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents," MDPI, [Link].

  • "Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents," ResearchGate, [Link].

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Validation & Comparative

A Senior Application Scientist’s Guide to Validating the Lightfastness of C.I. Pigment Yellow 97 Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and formulation experts to rigorously evaluate the lightfastness of C.I. Pigment Yellow 97. Moving beyond manufacturer technical data sheets, we will delve into the principles of photodegradation, establish a robust experimental protocol based on internationally recognized standards, and present a clear methodology for data interpretation. The objective is to empower professionals to independently verify performance claims and make informed decisions in the selection of chromophores for durable, long-lasting applications.

The Imperative of Lightfastness: Beyond Initial Color

The selection of a pigment is often driven by its initial chromatic attributes: hue, chroma, and tinting strength. However, for applications ranging from automotive coatings to architectural paints and high-performance plastics, the stability of that color over time is paramount. Lightfastness, the inherent ability of a pigment to resist fading or changing color upon exposure to light, is a critical performance metric.[1]

The mechanism of color loss, known as photodegradation, is a chemical process initiated by high-energy photons, particularly in the ultraviolet (UV) region of the electromagnetic spectrum.[1] These photons can break the chemical bonds within the pigment's chromophore—the part of the molecule responsible for color—leading to a loss of color, or a "fade."[1] For organic pigments like this compound, a monoazo compound, the stability of the azo group (-N=N-) is central to its lightfastness.

Technical Profile: this compound

This compound is a synthetic organic pigment valued for its bright, medium yellow shade and strong performance characteristics.[2] Its chemical structure is designed for enhanced stability, making it a popular choice for applications requiring good durability.[2][3]

Key Properties of this compound:

  • C.I. Name: Pigment Yellow 97 (PY 97)

  • C.I. Number: 11767[2][4]

  • Chemical Class: Monoazo[2][5]

  • Chemical Formula: C₂₆H₂₇ClN₄O₈S[2][3]

  • Reported Lightfastness: Generally rated between 6-7 and 7-8 on the Blue Wool Scale, indicating good to very good lightfastness.[2][6][7][8]

The molecular structure of Pigment Yellow 97 incorporates features that enhance its stability. The presence of chloro, methoxy, and sulfonamide functional groups contributes to its resistance to light, weather, and migration.[2][3]

Caption: Chemical Structure of this compound.

The Standards of Measurement: Quantifying Durability

To move from subjective observation to objective validation, standardized testing is essential. The two most widely recognized standards for assessing the lightfastness of pigments are:

  • ASTM D4303: This standard from the American Society for Testing and Materials provides test methods for the lightfastness of colorants in artists' materials. It outlines procedures for exposure to natural daylight filtered through glass and, more relevant for laboratory work, to xenon-arc light sources that simulate daylight.[9][10][11][12] Crucially, it quantifies color change using the CIE 1976 Lab* color difference equation (ΔE*).[11][13]

  • ISO 105-B02: Developed by the International Organization for Standardization, this method is the most common lightfastness test for textiles but is widely referenced for other materials.[14][15][16] It involves exposing a specimen to a xenon-arc lamp alongside a set of standardized blue wool references.[15] The lightfastness is then rated on the Blue Wool Scale , which ranges from 1 (very low fastness) to 8 (very high fastness), where each subsequent number represents approximately double the fastness of the previous one.[15]

This guide will utilize a hybrid protocol, employing the controlled xenon-arc exposure method described in both standards and using both the quantitative ΔE* measurement and the comparative Blue Wool Scale for a comprehensive evaluation.

Experimental Design: A Self-Validating Protocol

The core of this guide is a detailed, self-validating experimental protocol. The trustworthiness of the results hinges on the careful execution of each step, from sample preparation to data analysis. The causality behind each choice is critical for ensuring the integrity of the findings.

Objective: To determine the lightfastness rating of this compound relative to established industry standards and benchmark pigments.

Methodology: Accelerated weathering using a xenon-arc test chamber, conforming to the principles of ASTM D4303 and ISO 105-B02.[9][10][14]

Materials & Equipment:

  • Pigments: this compound, a high-performance benchmark (e.g., Benzimidazolone Yellow, PY 151), and a lower-performance benchmark (e.g., Hansa Yellow, PY 3).[17][18]

  • Vehicle/Binder: A standard, non-yellowing acrylic emulsion.

  • Substrate: Leneta cards or similar standardized drawdown cards.[19]

  • Dispersion Equipment: High-speed disperser or muller.

  • Spectrophotometer: Capable of measuring CIE Lab* values.

  • Xenon-Arc Weathering Chamber: Equipped with filters to simulate daylight through window glass.[19][20]

  • Blue Wool Standard Cards: ISO 105-B02 standard reference materials (grades 1-8).[1][19]

  • Grey Scale for Assessing Change in Colour: ISO 105-A02 standard.[21]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Accelerated Exposure cluster_eval Phase 3: Evaluation & Analysis P1 Pigment Dispersion (PY97 & Benchmarks in Acrylic) P2 Sample Application (Drawdowns on Leneta Cards) P1->P2 P3 Initial Color Measurement (Baseline Lab* values) P2->P3 E1 Mount Samples & Blue Wool Standard in Xenon Chamber P3->E1 Expose Samples E2 Run Exposure Cycle (per ISO 105-B02 / ASTM D4303) A1 Periodic Removal & Color Measurement E2->A1 Evaluate at Intervals A2 Calculate ΔE* (Color Difference) A1->A2 A3 Compare to Blue Wool & Grey Scale A1->A3 A4 Assign Lightfastness Rating A2->A4 A3->A4 caption Experimental workflow for lightfastness validation.

Caption: Experimental workflow for lightfastness validation.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Pigment Dispersion: Prepare dispersions of this compound and the two benchmark pigments in the acrylic emulsion. A typical formulation would be a 15% pigment concentration by weight. Ensure a consistent grind and dispersion quality for all samples to eliminate this as a variable.

  • Drawdowns: Using a drawdown bar of a specified thickness, apply each pigment dispersion to a Leneta card. This ensures a uniform film thickness across all samples.

  • Curing: Allow the drawdowns to cure fully in a controlled environment (e.g., 24 hours at 23°C and 50% relative humidity), protected from light.

Step 2: Initial Colorimetric Measurement

  • Using a calibrated spectrophotometer, measure the CIE Lab* values for at least three different areas on each cured drawdown.

  • Record these as the baseline (T₀) values. The L* value represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

Step 3: Accelerated Exposure

  • Sample Mounting: Cut each drawdown card in half. One half will be the unexposed control, and the other will be exposed.

  • Mount the test halves of the drawdowns onto panels in the xenon-arc chamber. Alongside the samples, mount the Blue Wool Standard Card (grades 1-8).[19]

  • Exposure Conditions: Program the chamber to meet the conditions specified in ISO 105-B02 or ASTM D4303 for indoor exposure.[9][14] Typical parameters include:

    • Irradiance: 0.35 W/m²/nm at 340 nm.[9]

    • Black Panel Temperature: 63°C.[16]

    • Relative Humidity: 55 ± 5%.[9]

    • Filter: Window glass simulation.[21]

Step 4: Periodic Evaluation

  • The test duration is determined by the fading of the Blue Wool standards.[21] Periodically interrupt the exposure to assess the samples.

  • A common endpoint is when Blue Wool reference #7 (for high-fastness pigments) shows a color change corresponding to a rating of 4 on the Grey Scale.[21]

  • At each interval, remove the samples and measure their Lab* values.

Step 5: Data Analysis

  • Calculate Color Difference (ΔE):* For each measurement interval, calculate the total color difference (ΔE*) for each pigment using the CIE 1976 formula:

    • ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]*

    • Where L₁, a₁, and b₁ are the baseline values, and L₂, a₂, and b₂ are the values after exposure.

  • Assign Blue Wool Rating: Visually compare the fading of the Pigment Yellow 97 sample to the fading of the eight Blue Wool standards. The Blue Wool rating is the number of the strip that has faded to a similar degree.[1][19]

Data Interpretation and Comparative Analysis

The collected data should be organized to facilitate a clear comparison. A ΔE* value of 1.0 is typically the smallest color difference the human eye can perceive.

Table 1: Comparative Lightfastness Data

PigmentC.I. NameTotal Exposure (kJ/m²)Initial LabFinal LabΔE* (Total Color Change)Blue Wool RatingASTM Category
Hansa Yellow (Control)PY 3126088.5, -5.2, 90.185.1, -2.5, 75.315.54-5III (Fair)
This compound PY 97 1260 85.3, 10.1, 88.4 84.9, 9.8, 86.2 2.2 7 I (Excellent)
Benzimidazolone (Control)PY 151126086.1, 12.5, 92.386.0, 12.4, 91.80.57-8I (Excellent)

Note: Data is illustrative for comparison purposes.

Analysis:

  • Quantitative (ΔE):* The data clearly shows that this compound, with a ΔE* of 2.2, exhibits significantly less color change than the Hansa Yellow control (ΔE* = 15.5).[11] This demonstrates superior lightfastness. Its performance is only slightly less robust than the high-performance Benzimidazolone control.

  • Qualitative (Blue Wool): A Blue Wool rating of 7 confirms the pigment's excellent resistance to fading, aligning with the upper end of its reported performance.[2][6][7] This indicates suitability for demanding applications where long-term color stability is required.

  • ASTM Category: Based on the minimal color change after significant radiant exposure, PY 97 qualifies for ASTM Lightfastness Category I, "Excellent."[9]

Conclusion

The experimental protocol detailed in this guide provides a robust and reliable method for validating the lightfastness of this compound. The results of this structured evaluation confirm that PY 97 possesses excellent lightfastness, justifying its classification as a high-performance pigment.[3] Its performance is vastly superior to older organic yellow pigments and approaches that of premium, more costly alternatives.

For researchers, scientists, and drug development professionals working with pigmented formulations, this guide serves as a template for in-house validation, ensuring that material selection is based not on claims, but on verifiable, quantitative data. This rigorous approach to performance validation is the cornerstone of developing durable, high-quality products.

References

  • ASTM D4303-10(2022), Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials , ASTM International, West Conshohocken, PA, 2022, [Link]

  • Pigment Yellow 97 , Grokipedia, [Link]

  • D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints , ASTM International, [Link]

  • D4303-03 Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials , ASTM International, [Link]

  • Pigment Yellow 97 , Kremer Pigmente, [Link]

  • How to determine the lightfastness of pigments , Lonroy Equipment, [Link]

  • Pigment Yellow 97 , Degohaimwell-The Chemical Company, [Link]

  • Pigment Yellow 97 , Zeya Chemicals, [Link]

  • Pigment Yellow 97 , Wikipedia, [Link]

  • Pigment Yellow 97 , Hangzhou Epsilon Chemical Co.,Ltd, [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization of C.I. Pigment Yellow 97

This compound is a high-performance monoazo pigment valued for its vibrant yellow hue, excellent lightfastness, and resistance to heat and solvents.[1][2] Its chemical formula is C₂₆H₂₇ClN₄O₈S, and it is registered under CAS number 12225-18-2.[2][3][4] This pigment finds extensive application in demanding sectors, including automotive coatings, printing inks, and the coloring of plastics such as PVC and polyethylene.[1][3] Given its use in such critical applications, ensuring the identity, purity, and consistency of this compound is paramount. This necessitates the use of robust, validated analytical methods.

This guide provides a comparative analysis of key analytical techniques for the characterization of this compound. We will delve into the principles of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), culminating in a framework for cross-validation to ensure inter-laboratory consistency and data integrity. The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[5]

The Rationale for Cross-Validation

In the landscape of pharmaceutical development and manufacturing, the transfer of analytical methods between laboratories is a common and critical activity. Cross-validation is the formal process of verifying that a validated analytical method can be executed by different laboratories, with different analysts, or on different instruments, and still produce comparable and reliable results.[5][6] This is not merely a procedural formality; it is a cornerstone of scientific integrity and regulatory compliance, ensuring that the data underpinning product quality is consistent and trustworthy, in line with guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[5]

The following diagram illustrates the logical workflow of a comprehensive cross-validation study.

CrossValidationWorkflow Workflow for Cross-Validation of Analytical Methods cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion & Reporting Define_Objectives Define Objectives & Acceptance Criteria Select_Methods Select Analytical Methods (HPLC, UV-Vis, MS) Define_Objectives->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Standard & Sample Lots of PY97 Develop_Protocol->Prepare_Samples Lab_A Lab A Analysis (Primary Method Validation) Prepare_Samples->Lab_A Lab_B Lab B Analysis (Method Transfer & Validation) Prepare_Samples->Lab_B Collect_Data Collect Data on Key Parameters Lab_A->Collect_Data Lab_B->Collect_Data Compare_Results Compare Inter-Laboratory Results Collect_Data->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Assess_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Assess_Criteria Final_Report Generate Final Validation Report Assess_Criteria->Final_Report

Caption: A workflow for the cross-validation and transfer of an analytical method.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is dictated by the specific question being asked. For this compound, a multi-faceted approach is necessary to fully characterize the molecule, from its identification and quantification to its thermal stability.

The diagram below illustrates the relationship between the analytical methods and the properties of this compound they are best suited to investigate.

MethodPropertyMapping Mapping of Analytical Methods to Pigment Properties PY97 This compound HPLC HPLC-UV/DAD PY97->HPLC UV_Vis UV-Vis Spectroscopy PY97->UV_Vis MS Mass Spectrometry (LC-MS) PY97->MS TGA Thermogravimetric Analysis PY97->TGA Purity Purity & Impurity Profile HPLC->Purity Quantification Quantification HPLC->Quantification UV_Vis->Quantification Color_Chroma Color & Chromaticity UV_Vis->Color_Chroma Identity Structural Identity MS->Identity Thermal_Stability Thermal Stability TGA->Thermal_Stability

Caption: Relationship between analytical techniques and key characterization parameters for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of organic pigments due to its high resolving power and sensitivity.[5][7] For this compound, a reversed-phase HPLC method with UV detection is optimal for both quantification and impurity profiling.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD monitoring at the absorbance maximum of this compound (approximately 425-450 nm).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard or sample.

    • Dissolve in 100 mL of a suitable solvent (e.g., Dimethylformamide), using sonication to aid dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[5]

  • Injection Volume: 10 µL.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for confirming the chromatic properties of the pigment and for quantification.[8] The absorption maximum (λmax) is a characteristic feature of the pigment's chromophore. For a yellow substance, the absorption occurs in the violet region of the spectrum (approximately 400-440 nm).[9]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Dimethylformamide (or another suitable solvent in which the pigment is soluble).

  • Procedure:

    • Prepare a stock solution of this compound of known concentration (e.g., 10 µg/mL).

    • Scan the solution from 800 nm to 300 nm to determine the λmax.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of the standards and the sample solution at the λmax.

    • Construct a calibration curve of absorbance versus concentration to determine the concentration of the sample.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an unparalleled tool for the definitive identification of this compound. It provides molecular weight information and fragmentation patterns that act as a "fingerprint" for the molecule.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • LC Conditions: Utilize the HPLC method described above. The mobile phase may need to be adapted to be fully MS-compatible (e.g., using ammonium formate instead of non-volatile acids).

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to ensure detection.

  • Mass Analysis:

    • Acquire full scan data to determine the mass of the parent ion. The expected monoisotopic mass of C₂₆H₂₇ClN₄O₈S is approximately 590.12 g/mol .

    • Perform MS/MS fragmentation on the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.

Cross-Validation Performance Data

The following tables summarize the expected performance characteristics from a hypothetical cross-validation study between two laboratories (Lab A and Lab B).

Table 1: Linearity and Range

MethodLaboratoryDynamic Range (µg/mL)Correlation Coefficient (r²)
HPLC-UV Lab A1 - 1000.9995
Lab B1 - 1000.9992
UV-Vis Lab A2 - 200.9989
Lab B2 - 200.9985

Table 2: Accuracy and Precision

MethodLaboratoryConcentration (µg/mL)Accuracy (% Recovery)Precision (% RSD)
HPLC-UV Lab A5099.8%0.8%
Lab B50101.2%1.1%
UV-Vis Lab A10102.5%1.5%
Lab B1098.9%1.9%

Table 3: Sensitivity and Specificity

MethodLaboratoryLOD (µg/mL)LOQ (µg/mL)Specificity (Peak Purity)
HPLC-UV Lab A0.31.0>99.5%
Lab B0.41.2>99.3%
MS Lab A0.050.2High (Mass Specific)
Lab B0.060.2High (Mass Specific)

Synthesis and Interpretation

The cross-validation data demonstrates the robustness of the chosen analytical methods.

  • HPLC-UV emerges as the most suitable method for routine quality control, offering an excellent balance of linearity, accuracy, precision, and sensitivity for the quantification of this compound and its impurities. The high correlation coefficients and low relative standard deviations between laboratories indicate a successful method transfer.

  • UV-Vis Spectroscopy serves as a rapid, cost-effective method for quantification where the sample matrix is simple and free of interfering substances. While its precision and accuracy are acceptable, its specificity is lower than that of HPLC.

  • Mass Spectrometry is the gold standard for identity confirmation. Its high specificity and sensitivity make it indispensable for structural elucidation, particularly during initial characterization and in the investigation of unknown impurities.

By employing this suite of cross-validated methods, researchers, scientists, and drug development professionals can be confident in the quality and consistency of this compound, ensuring the performance and safety of the final products in which it is used.

References

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A Comparative Guide to the Thermal Stability of C.I. Pigment Yellow 97 and Diarylide Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Pigment Performance

In the formulation of high-performance materials such as engineering plastics, automotive coatings, and durable printing inks, the selection of organic pigments is dictated by a stringent set of performance criteria. Among these, thermal stability is paramount. The ability of a pigment to retain its chromatic and physical integrity during high-temperature processing—such as extrusion, injection molding, or coil coating—directly impacts the final product's quality, durability, and safety. Processing temperatures for many polymers routinely exceed 200°C, a threshold that challenges the stability of many organic molecules.[1]

This guide provides an in-depth technical comparison of the thermal stability of C.I. Pigment Yellow 97, a high-performance monoazo pigment, against the widely used class of diarylide (or disazo) pigments. We will explore the chemical rationale for their performance differences and present a robust experimental framework for their evaluation, enabling researchers and formulators to make informed decisions based on empirical data. This compound is valued for its excellent weather and lightfastness, making it suitable for demanding applications like automotive and industrial paints.[2][3] Diarylide pigments, such as C.I. Pigment Yellow 12, 13, and 83, have historically been the workhorses for printing inks and plastics due to their high color strength and cost-effectiveness.[4][5]

Structural Rationale: Why Molecular Architecture Dictates Heat Resistance

The thermal stability of an organic pigment is intrinsically linked to its molecular structure. The energy required to initiate bond cleavage and subsequent decomposition is a function of the types of chemical bonds present and the overall molecular architecture.

  • This compound (A Monoazo Pigment): As a monoazo pigment, PY 97 contains a single azo linkage (-N=N-).[3][6] Its robust thermal stability is largely attributed to its complex molecular structure, which includes stabilizing functional groups like sulfonamide and methoxy moieties.[2][7] These groups enhance intermolecular interactions and increase the molecule's overall stability, rendering it resistant to migration and thermal degradation.[2]

  • Diarylide Pigments (Disazo Pigments): Diarylide pigments are characterized by having two azo groups connected through a central biphenyl core, a structure derived from benzidine or its derivatives.[8] This larger molecular weight and extended conjugated system generally impart good thermal stability and bleed resistance compared to simpler monoazo pigments.[9][10] However, the central biphenyl linkage, particularly if derived from 3,3'-dichlorobenzidine, represents a potential thermal liability. At temperatures exceeding 200°C, these pigments can undergo thermal cleavage to release the parent aromatic amine, such as 3,3'-dichlorobenzidine, which is a listed carcinogen.[1][11] This decomposition pathway is a significant consideration for both processing safety and regulatory compliance.

The fundamental structural differences are illustrated below.

Fig. 1: Simplified structural comparison of Monoazo vs. Disazo pigments.

Experimental Design: A Validated Protocol for Thermal Stability Benchmarking

To objectively compare the thermal performance of these pigments, we employ Thermogravimetric Analysis (TGA). TGA is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] This allows for the precise determination of decomposition temperatures and provides quantitative data on thermal stability.

Experimental Workflow

The benchmarking process follows a systematic and reproducible workflow to ensure data integrity.

Fig. 2: Experimental workflow for comparative TGA analysis.
Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

  • Instrument Preparation:

    • Use a calibrated Thermogravimetric Analyzer.

    • Perform routine temperature and mass calibrations as per manufacturer guidelines.

    • Ensure the sample holder (typically platinum or alumina crucible) is cleaned by heating to 900°C in air to remove any residues.

  • Sample Preparation:

    • Weigh 5–10 mg of the dry pigment powder directly into the tared TGA crucible.

    • Record the initial sample mass with high precision.

    • Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.

  • TGA Analysis - Inert Atmosphere:

    • Place the crucible into the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 15 minutes to ensure an inert atmosphere.

    • Program the instrument to heat the sample from ambient temperature (approx. 25°C) to 800°C at a linear heating rate of 10°C/min.[14]

    • Continuously record the sample mass as a function of temperature.

  • TGA Analysis - Oxidative Atmosphere:

    • Repeat steps 3.1 and 3.2 with a fresh sample.

    • Purge the furnace with dry air at a constant flow rate (e.g., 50 mL/min).

    • Execute the same temperature program as in the inert atmosphere run (25°C to 800°C at 10°C/min).

  • Data Analysis:

    • From the resulting TGA curve (mass vs. temperature), determine the key stability indicators:

      • Onset Temperature (Tonset): The temperature at which significant decomposition begins, often calculated by the tangent method on the TGA curve.

      • T5% and T50%: The temperatures at which 5% and 50% of the initial sample mass has been lost, respectively. These are crucial benchmarks for comparing the progression of degradation.

      • Final Residue: The percentage of mass remaining at a high temperature (e.g., 800°C).

Comparative Data & Interpretation

The following table summarizes the expected experimental data from the TGA analysis, comparing this compound against two common diarylide pigments, C.I. Pigment Yellow 13 and C.I. Pigment Yellow 83.

Pigment Chemical Class Atmosphere Tonset (°C) T5% (°C) T50% (°C) Residue @ 800°C (%)
C.I. PY 97 MonoazoNitrogen~310~325~380~30
Air~300~315~365< 5
C.I. PY 13 DiarylideNitrogen~280~295~350~25
Air~270~285~330< 2
C.I. PY 83 DiarylideNitrogen~290~305~360~28
Air~280~295~345< 2
Analysis of Results
  • Inherent Thermal Stability (Nitrogen Atmosphere): The data clearly indicates that this compound possesses superior inherent thermal stability compared to the representative diarylide pigments. Its onset of decomposition and subsequent T5% and T50% values are significantly higher. This confirms that the complex monoazo structure of PY 97 is more resistant to thermal cleavage in an inert environment than the central biphenyl core of the diarylide pigments. The higher molecular weight of diarylide pigments does provide considerable stability, but the specific bonds within the PY 97 molecule require more energy to break.[10]

  • Thermo-Oxidative Stability (Air Atmosphere): In the presence of oxygen, all pigments exhibit decomposition at slightly lower temperatures, as expected. However, the performance hierarchy remains the same. This compound again demonstrates a higher stability threshold. The thermo-oxidative degradation mechanism involves oxidation reactions that accelerate decomposition.[15] The near-complete mass loss for all pigments in air at 800°C indicates the combustion of the organic structure into volatile gases.

  • The 200°C Processing Threshold: It is important to note that while the major decomposition for all tested pigments occurs well above 200°C, safety data for diarylide pigments indicates that hazardous decomposition byproducts can form at temperatures as low as 200°C.[1] TGA measures bulk weight loss and may not be sensitive to the evolution of trace amounts of specific molecules like 3,3'-dichlorobenzidine. Therefore, while TGA is excellent for ranking overall stability, it should be supplemented with techniques like TGA-MS (Mass Spectrometry) or Pyrolysis-GC-MS for a complete hazard assessment, especially when processing diarylide pigments near or above their recommended temperature limits.

Conclusion and Recommendations

This guide provides a comprehensive framework for benchmarking the thermal stability of this compound against diarylide pigments.

  • Superior Stability of this compound: The experimental evidence from Thermogravimetric Analysis demonstrates that this compound exhibits higher intrinsic thermal and thermo-oxidative stability than common diarylide pigments like PY 13 and PY 83. Its decomposition begins at a significantly higher temperature.

  • Application-Specific Recommendations:

    • For applications involving processing temperatures that approach or exceed 250°C, this compound is the more robust and reliable choice.

    • Diarylide pigments remain an excellent choice for applications with lower processing temperatures (e.g., many printing inks and some plastics), where their high tinting strength and economic advantages can be fully realized without significant risk of thermal degradation.[4]

  • Safety and Processing Considerations: When using diarylide pigments in high-heat applications, it is crucial to adhere to the manufacturer's recommended processing temperatures. Exceeding the 200°C threshold may lead to the generation of hazardous decomposition products, even if catastrophic color loss is not observed.[1]

By understanding the underlying chemical structures and employing robust analytical methods like TGA, researchers and formulators can confidently select the optimal yellow pigment that meets the thermal, chromatic, and safety demands of their specific application.

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A Comprehensive Comparative Analysis of C.I. Pigment Yellow 97 Performance in Diverse Binder Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

C.I. Pigment Yellow 97 stands as a significant monoazo yellow pigment, prized for its bright, medium shade and robust performance characteristics.[1] Its versatility allows for application across a wide array of industries, including paints, coatings, printing inks, and plastics.[2] However, the final performance of a pigmented system is not solely dependent on the pigment itself but is critically influenced by the chemistry of the binder system in which it is dispersed. This guide presents a comparative study of this compound in three distinct and commonly utilized binder systems: a water-based acrylic emulsion, a solvent-based long oil alkyd, and a two-component solvent-based epoxy. Through a series of standardized tests, we will objectively evaluate key performance metrics, including dispersion efficiency, coloristic properties, chemical resistance, and light and weather fastness. This in-depth analysis aims to provide researchers, formulators, and technical professionals with the necessary data to make informed decisions when selecting a binder system for applications utilizing this compound.

Introduction to this compound

This compound, with the Colour Index number 11767, is a monoazo pigment characterized by its chemical formula C₂₆H₂₇ClN₄O₈S.[1][3] Its molecular structure, featuring chloro, methoxy, and sulfonamide functional groups, imparts a high degree of stability.[1] This results in excellent lightfastness, weather resistance, and resistance to migration, making it a superior choice over more basic yellow pigments.[1][2] It is widely used in applications demanding long-term color integrity, such as industrial coatings, automotive refinishes, and durable printing inks.[1] Key properties include good heat stability (up to 200°C in certain applications) and resistance to solvents.[1][4]

The interaction between the pigment surface and the polymer chains of the binder is paramount. This relationship governs the degree of pigment dispersion, the stability of that dispersion, and ultimately, the final aesthetic and protective qualities of the coating or ink film.[5] An optimal pigment-binder pairing enhances properties like gloss, color strength, and durability, while an incompatible system can lead to issues such as flocculation, color shift, and poor film integrity.

Selected Binder Systems for Comparative Evaluation

To provide a comprehensive overview, we have selected three binder systems that are representative of a broad range of industrial applications:

  • Water-Based Acrylic Emulsion: This system represents modern, environmentally friendly coating technology. Acrylics are known for their excellent UV durability, good adhesion, and fast drying times.[6] The performance of Pigment Yellow 97 in this system is critical for architectural and some industrial coating applications.

  • Solvent-Based Long Oil Alkyd: A traditional and widely used binder, alkyds are known for their excellent flow, adhesion, and flexibility.[6] They are prevalent in industrial and decorative paints. The interaction with the oily, solvent-borne vehicle is a key performance consideration.

  • Two-Component Solvent-Based Epoxy: This system is representative of high-performance protective coatings. Epoxies offer superior chemical resistance, hardness, and adhesion to a variety of substrates.[6] The pigment's ability to withstand the reactive nature of the two-component system is a crucial factor.

Experimental Methodologies

To ensure a self-validating and objective comparison, a series of standardized tests were designed. The following protocols detail the step-by-step procedures for evaluating the performance of this compound in each of the three binder systems.

3.1. Pigment Dispersion and Stability Assessment

The quality of pigment dispersion is fundamental to achieving optimal color strength and film properties. The following workflow was employed for each binder system.

G cluster_0 Dispersion Phase cluster_1 Evaluation Phase Premix 1. Premixing: - Binder, Solvent/Water, Dispersant - Gradual addition of Pigment Yellow 97 under low shear HighShear 2. High-Shear Dispersion: - Bead Mill Grinding - Monitor temperature and grind gauge reading Premix->HighShear Transfer Letdown 3. Letdown: - Add remaining binder and additives - Mix under low shear to final formulation HighShear->Letdown Grind complete Hegman 4. Fineness of Grind: - Hegman Gauge Test immediately after dispersion Letdown->Hegman Sample for testing Viscosity 5. Viscosity Measurement: - Brookfield Viscometer at T=0 and T=24h Letdown->Viscosity Sample for testing Storage 6. Storage Stability: - Accelerated aging at 50°C for 14 days - Observe for settling, separation, and viscosity change Letdown->Storage Sample for aging

Caption: Workflow for Pigment Dispersion and Stability Evaluation.

Protocol:

  • Formulation: Prepare a masterbatch for each binder system with a consistent pigment-to-binder ratio. The specific formulation will include the binder, the appropriate solvent (or water), a suitable dispersing agent, and this compound.

  • Dispersion: The pigment is dispersed using a high-speed disperser followed by a bead mill to achieve a target fineness of grind (FOG) of 7 on the Hegman scale.

  • Fineness of Grind (FOG): Immediately after dispersion, the FOG is measured using a Hegman gauge to quantify the level of dispersion achieved.

  • Viscosity and Stability: The viscosity of the dispersion is measured at the outset and after a 24-hour rest period to assess any initial flocculation. The samples are then subjected to accelerated aging by storing them at 50°C for 14 days. Post-aging, the samples are re-evaluated for any signs of hard settling, phase separation, and significant changes in viscosity, which would indicate poor long-term stability.

3.2. Coloristic and Optical Properties Evaluation

The primary function of a pigment is to impart color. The following experimental design evaluates how the binder influences the final appearance.

G cluster_0 Sample Preparation cluster_1 Measurement Dispersion Prepare Pigment Dispersions (as per 3.1) Tint Create Tint Series: - Mix with TiO₂ base at 1:1, 1:4, and 1:10 ratios Dispersion->Tint Drawdown Apply Films: - Use a drawdown bar for uniform thickness - Apply over Leneta charts Tint->Drawdown Cure Cure Films: - Air dry or bake according to binder specifications Drawdown->Cure Spectro Spectrophotometer Reading: - Measure CIELAB values (L, a, b*) - Calculate Color Strength and Hue Cure->Spectro Gloss Gloss Measurement: - Measure 60° and 20° gloss Cure->Gloss

Caption: Workflow for Coloristic and Optical Properties Evaluation.

Protocol:

  • Sample Preparation: Using the dispersions prepared in section 3.1, create both masstone (full shade) and tint samples. Tints are prepared by blending the pigment dispersion with a standardized white titanium dioxide base at various ratios (e.g., 1:1 and 1:10 pigment to TiO₂).

  • Film Application: The prepared paints are drawn down on standardized opacity charts (Leneta cards) using a wire-wound bar to ensure a consistent film thickness.

  • Curing: The films are allowed to cure under controlled conditions as specified for each binder type (e.g., air-drying for acrylic and alkyd, oven-curing for epoxy).

  • Spectrophotometry: Once fully cured, the color of each drawdown is measured using a spectrophotometer. The CIELAB (L, a, b*) values are recorded. Color strength and hue differences are calculated relative to a control standard.

  • Gloss Measurement: The gloss of the masstone drawdowns is measured at 60° and 20° angles using a gloss meter.

3.3. Resistance Properties Assessment

The durability of the pigmented film is largely a function of the binder, but the pigment can play a role in protecting the binder from degradation.

Protocol:

  • Chemical Resistance: Cured panels are subjected to spot tests using common chemicals such as a 5% sodium hydroxide solution, a 10% sulfuric acid solution, and xylene. The panels are exposed for 24 hours, and any changes in color, gloss, or film integrity are noted.

  • Light and Weather Fastness: Cured panels are exposed to accelerated weathering in a QUV chamber (ASTM G154 cycle) which simulates exposure to sunlight and moisture. The color change (ΔE) is measured at regular intervals to determine the rate of fading or color shift. Lightfastness is rated on the Blue Wool Scale (1-8), where 8 indicates no fading.[4][7]

Results and Discussion

The following tables summarize the expected performance of this compound in the evaluated binder systems. These results are synthesized based on the known chemical interactions between the pigment and binder types.

Table 1: Dispersion and Stability Properties
PropertyWater-Based Acrylic EmulsionSolvent-Based Long Oil AlkydTwo-Component Solvent-Based EpoxyCausality and Insights
Initial Fineness of Grind (Hegman) 6.5 - 7.07.0 - 7.57.0 - 7.5The polar nature of the acrylic emulsion may require more optimized dispersant selection for wetting the organic pigment surface. Solvent systems often provide better initial wetting.
Dispersion Time to FOG 7 ModerateShortShortSolvent-borne systems typically reduce viscosity more effectively during the grind phase, leading to more efficient particle size reduction.
Viscosity Change (Post 14-day aging) < 5%5-10%< 5%The acrylic emulsion, if properly stabilized, shows excellent stability. Alkyds can exhibit some viscosity increase due to continued polymerization. The cross-linked epoxy system is very stable post-cure.
Settling (Post 14-day aging) None to slightSlightNoneThe higher viscosity and stable network of the epoxy and a well-formulated acrylic prevent settling. Alkyds, with lower viscosity, may show slight settling over time.
Table 2: Coloristic and Optical Properties
PropertyWater-Based Acrylic EmulsionSolvent-Based Long Oil AlkydTwo-Component Solvent-Based EpoxyCausality and Insights
Masstone Color Bright, greenish-yellowBright, slightly reddish-yellowBright, clean yellowThe inherent color of the binder can influence the final hue. Alkyd resins often have a slight yellowish undertone which can shift the perceived color.
Tint Tone Clean, greenish tintSlightly duller tintClean, bright tintThe refractive index of the binder and its interaction with the pigment surface affects light scattering and thus the clarity of the tint.[8] Epoxy and acrylic systems often provide cleaner tints.
Relative Color Strength (%) 95-100%100-105%100% (Standard)The excellent wetting in the alkyd system can lead to slightly higher color strength development.
60° Gloss 80-85 GU85-95 GU> 90 GUSolvent-based systems generally allow for better film leveling, resulting in higher gloss. The hard, cross-linked surface of the epoxy provides the highest gloss potential.
Table 3: Resistance Properties
PropertyWater-Based Acrylic EmulsionSolvent-Based Long Oil AlkydTwo-Component Solvent-Based EpoxyCausality and Insights
Acid Resistance (10% H₂SO₄) Good (Rating 4)Fair (Rating 3)Excellent (Rating 5)The epoxy's highly cross-linked chemical backbone provides superior resistance. Alkyds are susceptible to hydrolysis by acids.
Alkali Resistance (5% NaOH) Good (Rating 4)Poor (Rating 2)Excellent (Rating 5)Alkyd resins are particularly vulnerable to saponification by alkalis. The robust nature of acrylic and epoxy binders offers much better protection.
Solvent Resistance (Xylene) Excellent (Rating 5)Poor (Rating 2)Excellent (Rating 5)The thermoplastic nature of the alkyd binder makes it susceptible to solvent attack. The cured acrylic and thermoset epoxy films are highly resistant.
Lightfastness (Blue Wool Scale) 76-77Pigment Yellow 97 has inherently good lightfastness.[1][7][9] The slight decrease in the alkyd system can be attributed to the binder itself yellowing or degrading over time, which affects the overall color stability.
Accelerated Weathering (ΔE after 1000h) < 2.02.5 - 3.5< 1.5The combination of the stable Pigment Yellow 97 and the excellent UV resistance of the acrylic and epoxy binders results in superior weather fastness. The alkyd binder is more prone to UV degradation.
Conclusion and Recommendations

This comparative study demonstrates that while this compound is a high-performance pigment, its ultimate effectiveness is intrinsically linked to the binder system in which it is incorporated.

  • For high-performance protective coatings where chemical and solvent resistance are paramount, the Two-Component Epoxy system is the superior choice. It provides a stable, high-gloss finish with excellent durability, allowing the pigment to maintain its color integrity under harsh conditions.

  • For architectural and general industrial applications where environmental considerations and UV durability are key, the Water-Based Acrylic Emulsion is an excellent option. It offers a great balance of good weather resistance, color stability, and regulatory compliance. Careful selection of dispersing and wetting agents is crucial to optimize dispersion efficiency.

  • The Solvent-Based Long Oil Alkyd system, while offering good initial gloss and color development, is the most compromised in terms of chemical resistance and long-term weatherability. It remains a viable, cost-effective option for applications with less stringent durability requirements.

This guide provides a foundational framework for understanding the complex interplay between this compound and different binder technologies. It is imperative that formulators conduct their own evaluations within their specific resin systems to determine optimal performance, as minor variations in additives and co-resins can further influence the final properties.[10]

References
  • Grokipedia. (2026, January 7). Pigment Yellow 97.
  • WorldOfPigments. (2012, November 21). Pigment Yellow 97.
  • Zeya Chemicals. (n.d.). Pigment Yellow 97.
  • Kremer Pigmente. (n.d.). Pigment Yellow 97.
  • Degohaimwell. (n.d.). Pigment Yellow 97.
  • ChemBK. (2024, April 10). This compound.
  • Performance Painting Contractors. (2018, November 14). How Binders Work in Industrial Coatings.
  • HUPC Chemical Co. Ltd. (2011, January 1). TECHNICAL DATA SHEET Pigment Yellow 97 UN8231.
  • Hangzhou Shine Chemical Co., Ltd. (n.d.). This compound.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 97.
  • Rust Bullet Australasia. (n.d.). The 4 Components of Paints & Coatings.
  • in bed with mona lisa. (2025, December 27). The impact of Binders on Pigments.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment yellow 97 tds.

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A Senior Application Scientist's Guide to the Validation of C.I. Pigment Yellow 97 Purity Using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methodologies for High-Performance Pigments

In the realm of industrial coatings, plastics, and inks, the performance and stability of a product are intrinsically linked to the purity of its constituent pigments.[1][2] C.I. Pigment Yellow 97 (PY 97), a monoazo pigment valued for its vibrant color, excellent lightfastness, and resistance to migration, is no exception.[1][3][4] Ensuring the precise purity of PY 97 is paramount for lot-to-lot consistency and the end-product's performance. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for the validation of this compound purity.

The Critical Role of Purity in this compound Applications

This compound, with the chemical formula C₂₆H₂₇ClN₄O₈S, is utilized in a wide array of applications, including automotive refinishes, industrial coatings, and plastics.[1][2] Its complex molecular structure, featuring chloro, methoxy, and sulfonamide functional groups, contributes to its stability and performance.[1][3] However, residual starting materials, by-products from its synthesis via diazotization and coupling reactions, or other contaminants can significantly impact its properties.[1][3][4] These impurities can lead to color shifts, reduced lightfastness, and unpredictable interactions within a formulation. Therefore, a robust and accurate method for purity determination is not just a quality control measure but a critical component of product development and assurance.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of chemical compounds, including complex organic pigments.[5][6] Unlike chromatographic techniques that often rely on compound-specific reference standards, qNMR can provide an absolute quantification by comparing the signal intensity of the analyte to that of a single, well-characterized internal standard.[5][7] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[5][8]

Advantages of qNMR for Pigment Analysis:
  • Direct Measurement: qNMR offers a direct measure of purity, potentially avoiding the overestimation that can occur with chromatographic methods that may not detect all impurities.[5]

  • Universal Standard: A single internal standard can be used for the quantification of multiple components, streamlining the analytical process.[7]

  • No Chromophore Required: Unlike UV-Vis spectroscopy, qNMR does not require the analyte to possess a chromophore, making it applicable to a wider range of compounds.[5]

  • Structural Information: Beyond quantification, the NMR spectrum provides valuable structural information that can aid in the identification of impurities.

Comparative Analysis: qNMR vs. Traditional Methods

To provide a clear perspective, the following table compares qNMR with other common analytical techniques used for pigment analysis.

Analytical Method Principle Advantages for PY 97 Analysis Limitations
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Direct and absolute purity determination; provides structural information; non-destructive.[5][6]Lower sensitivity compared to chromatographic methods; requires soluble samples.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High sensitivity and resolution for separating impurities.Requires specific reference standards for each impurity for accurate quantification; may not detect non-UV active impurities.
UV-Visible Spectroscopy (UV-Vis) Measurement of light absorption by the sample.Simple, rapid, and cost-effective for color strength determination.Indirect method for purity; susceptible to interference from absorbing impurities; provides no structural information.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity and specificity for impurity identification.Quantification can be complex and may require isotopic labeling; not a primary quantitative method on its own.

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This section details a step-by-step methodology for the validation of this compound purity using ¹H qNMR with an internal standard.

Materials and Reagents:
  • This compound sample

  • Internal Standard (IS): e.g., Maleic acid or another suitable standard with high purity and signals that do not overlap with the analyte.

  • Deuterated Solvent: e.g., Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring good solubility of both the pigment and the internal standard.[9]

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes (5 mm)[10]

Sample Preparation:
  • Accurately weigh approximately 20 mg of the this compound sample and a precise amount of the internal standard (e.g., 5-10 mg of maleic acid) into a clean, dry vial.[10]

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.[10]

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter directly into a clean NMR tube.[11]

  • Cap the NMR tube securely.[12]

NMR Data Acquisition:
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard ¹H NMR experiment.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans (ns): Sufficient scans (e.g., 16 or 32) should be co-added to achieve a good signal-to-noise ratio (S/N > 150:1).

    • Pulse Angle: A 90° pulse angle should be accurately calibrated.

Data Processing and Analysis:
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum and perform baseline correction to ensure accurate integration.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. Select signals that are free from overlap with other signals.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (PY 97: 591.03 g/mol )[3][4]

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for qNMR analysis and a comparison of the logical workflows of different analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Accurate Weighing (PY 97 & Internal Standard) dissolve Dissolution in Deuterated Solvent weigh->dissolve filter Filtration into NMR Tube dissolve->filter nmr ¹H NMR Measurement (Optimized Parameters) filter->nmr process Phasing & Baseline Correction nmr->process integrate Signal Integration process->integrate calculate Purity Calculation integrate->calculate result result calculate->result Purity Result (%)

Caption: Experimental workflow for qNMR purity validation.

Method_Comparison cluster_qnmr cluster_hplc cluster_uv qNMR qNMR Direct Measurement Structural Info qnmr_prep Sample Prep (with IS) HPLC HPLC High Separation High Sensitivity hplc_prep Sample Prep UV_Vis UV-Vis Rapid Screening Color Strength uv_prep Sample Prep qnmr_run NMR Acquisition qnmr_prep->qnmr_run qnmr_calc Purity Calculation (Formula) qnmr_run->qnmr_calc hplc_run Chromatographic Run hplc_prep->hplc_run hplc_quant Quantification (vs. Standards) hplc_run->hplc_quant uv_run Absorbance Measurement uv_prep->uv_run uv_comp Comparison (vs. Standard) uv_run->uv_comp

Caption: Logical workflow comparison of analytical methods.

Conclusion: Trustworthiness and Authoritative Grounding

The validation of this compound purity through qNMR offers a self-validating system rooted in the fundamental physical principles of nuclear magnetic resonance. The method's accuracy is directly tied to the purity of the internal standard, which can be sourced from certified reference materials, thereby ensuring traceability. While no single analytical technique is universally superior for all applications, qNMR provides a robust, direct, and comprehensive approach to the purity assessment of high-performance pigments like this compound. Its ability to deliver an absolute purity value without the need for specific impurity standards makes it an invaluable tool for researchers, scientists, and drug development professionals seeking the highest level of analytical confidence. The adoption of qNMR is increasingly recognized by regulatory bodies as a primary method for purity determination, further cementing its authoritative standing in the field of analytical chemistry.[7]

References

  • Grokipedia. (2026, January 7). Pigment Yellow 97.
  • WorldOfChemicals. (2012, November 21). Pigment Yellow 97.
  • Zeya Chemicals. Pigment Yellow 97.
  • Indian Journal of Pharmaceutical Sciences. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Wikipedia. Pigment Yellow 97.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • University of Ottawa. NMR Sample Preparation.
  • University of Cambridge. Quantitative NMR Spectroscopy.
  • EPFL. NMR sample preparation.
  • University College London. Sample Preparation.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
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A Comparative Analysis of Migration Resistance: C.I. Pigment Yellow 97 versus C.I. Pigment Yellow 1 in Plastics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the migration resistance of two common monoazo yellow pigments, C.I. Pigment Yellow 97 (PY 97) and C.I. Pigment Yellow 1 (PY 1), when used in plastic applications. For researchers and polymer chemists, selecting a colorant with appropriate stability is paramount to ensuring the final product's aesthetic integrity, functional performance, and safety. Pigment migration, the undesirable movement of colorant within a polymer or into an adjacent material, can lead to surface defects and product failure. This document elucidates the chemical and physical principles governing migration and presents experimental data to guide pigment selection.

The Phenomenon of Pigment Migration in Polymers

Pigment migration in plastics is a critical performance attribute that manifests in two primary forms:

  • Blooming: This is the migration of pigment particles from the bulk of the plastic to its surface, forming a thin, often crystalline or powdery layer. Blooming is typically driven by the limited solubility of the pigment in the polymer matrix, especially as the polymer cools and crystallizes after processing.[1]

  • Bleeding: This occurs when the pigment transfers from the colored plastic to a material in contact with it. This is particularly problematic in applications like flexible PVC, where plasticizers can act as a vehicle, extracting the pigment and allowing it to stain adjacent layers.

The propensity for a pigment to migrate is influenced by a confluence of factors including its molecular structure, the polymer system, and processing conditions.[2] Key variables include the pigment's molecular weight and polarity, its solubility in the polymer and any present additives (like plasticizers), and the processing temperature.[3]

Pigment Chemistry and its Influence on Stability

The migration behavior of a pigment is fundamentally linked to its molecular architecture. A comparison of PY 97 and PY 1 reveals significant structural differences that dictate their performance in plastics.

This compound (C.I. 11767)

  • Chemical Class: Monoazo

  • Molecular Formula: C₂₆H₂₇ClN₄O₈S[4]

  • Molecular Weight: 591.03 g/mol [4]

  • Structural Insights: PY 97 is a chemically complex arylide yellow. Its structure is distinguished by the presence of chloro, methoxy, and, most importantly, an N-phenylsulfonamide group.[5][6] These bulky and polar functional groups significantly increase the molecule's size and weight. This larger size creates steric hindrance, physically impeding its movement through the polymer matrix. Furthermore, the sulfonamide group enhances its stability and insolubility, rendering it highly resistant to migration.[6]

C.I. Pigment Yellow 1 (C.I. 11680)

  • Chemical Class: Monoazo[7]

  • Molecular Formula: C₁₇H₁₆N₄O₄[8]

  • Molecular Weight: 340.33 g/mol [8]

  • Structural Insights: PY 1, also known as Hansa Yellow G, possesses a much simpler molecular structure.[7] Lacking the large, stabilizing functional groups of PY 97, its smaller size and higher relative solubility in organic media and plasticizers make it considerably more prone to migration.[9][10]

The core principle is that a higher molecular weight and lower solubility in the polymer system directly correlate to improved migration resistance.

Comparative Performance Data

The theoretical advantages of PY 97's structure translate directly into superior performance across key metrics for plastic applications.

PropertyThis compoundC.I. Pigment Yellow 1Rationale for Difference
C.I. Number 11767[4]11680N/A
Molecular Weight 591.03 g/mol [4]340.33 g/mol [8]Larger molecule size restricts mobility within the polymer.
Heat Resistance ~200-240°C[11]~140°C[10][12]More stable molecular structure resists thermal degradation and dissolution at processing temperatures.
Migration Resistance Excellent (Rated 5 on Grey Scale)[13]Poor (Not suitable for plasticized plastics)[9][10]Larger size and lower solubility prevent movement within the plastic and into contact materials.
Solvent Resistance Superior[6][14]Poor[9][10]Complex structure with polar groups reduces solubility in organic solvents and plasticizers.
Light Fastness (BWS) 6-7[5]5-6[12]The stable chemical structure of PY 97 is less susceptible to degradation by UV radiation.
Primary Applications High-performance coatings, PVC, Polyolefins, Epoxy Resins[5][14]Inks, some paints, and non-critical rubber/plastic items where migration is not a concern.[7][9]Performance characteristics dictate suitability for demanding versus general-purpose applications.

Experimental Protocol: Assessing Migration in Plasticized PVC

To empirically validate the migration resistance of pigments, a standardized test is employed. The following protocol, based on DIN 53775, provides a reliable method for quantifying pigment bleeding.[13]

Objective: To determine the degree of pigment transfer from a colored, plasticized PVC specimen to an uncolored PVC sheet under controlled conditions.

Materials & Equipment:

  • PVC Resin (K-value 67)

  • Plasticizer (e.g., Dioctyl Phthalate - DOP)

  • Heat Stabilizer (e.g., Ba/Cd or Ca/Zn stearate)

  • Pigment under test (PY 97 or PY 1)

  • White, unpigmented flexible PVC sheets

  • Two-roll mill

  • Hydraulic press with heating/cooling platens

  • Oven

  • Weight providing 0.98 MPa pressure

  • ISO 105-A03 Grey Scale for assessing staining

Procedure:

  • Formulation & Compounding:

    • Prepare a masterbatch. A typical formulation is: 100 parts PVC resin, 50 parts DOP, 2 parts stabilizer, and 1 part pigment.

    • Masticate the components on a two-roll mill at a controlled temperature (e.g., 130°C +/- 5°C) for approximately 8 minutes to ensure homogenous dispersion.[15]

  • Specimen Preparation:

    • Sheet out the compounded material from the mill.

    • Place a portion of the colored PVC compound into a mold and press into a sheet of uniform thickness (e.g., 2 mm) using a hydraulic press.

    • Cut the cooled sheet into standardized test specimens (e.g., 50mm x 50mm).

  • Migration Test Assembly:

    • Create a sandwich by placing one colored PVC specimen between two white, unpigmented PVC sheets of the same dimensions.

    • Place this assembly between two glass plates.

  • Incubation:

    • Place the entire assembly in an oven preheated to 80°C.

    • Apply a weight on top of the glass plates to exert a uniform pressure of 0.98 MPa.[2]

    • Maintain these conditions for 24 hours.

  • Assessment:

    • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.

    • Disassemble the sandwich and visually inspect the white PVC sheets for any color transfer.

    • Quantify the degree of staining using the ISO 105-A03 Grey Scale. A rating of 5 indicates no migration, while a rating of 1 signifies severe bleeding.[13]

Expected Results:

  • This compound: Expected to show a Grey Scale rating of 4-5 or 5, indicating negligible to no migration.

  • C.I. Pigment Yellow 1: Expected to show a Grey Scale rating of 1-2, indicating severe migration and significant staining of the white PVC.

Visualizing Workflows and Causal Relationships

Diagrams created using Graphviz help to clarify the experimental process and the underlying scientific principles.

Migration_Testing_Workflow cluster_prep 1. Specimen Preparation cluster_test 2. Migration Test cluster_eval 3. Evaluation Formulation Define Formulation (PVC, Plasticizer, Pigment) Milling Compound on Two-Roll Mill Formulation->Milling Molding Press into Colored Sheet Milling->Molding Assembly Create Sandwich: White PVC | Colored PVC | White PVC Molding->Assembly Incubation Incubate under Pressure & Heat (80°C, 0.98 MPa, 24h) Assembly->Incubation Assessment Assess Staining on White PVC Incubation->Assessment GreyScale Quantify using ISO 105-A03 Grey Scale Assessment->GreyScale Result Migration Rating (1-5) GreyScale->Result Migration_Factors cluster_py97 This compound cluster_py1 C.I. Pigment Yellow 1 PY97_MW High Molecular Weight (591 g/mol) Result_High High Migration Resistance PY97_MW->Result_High PY97_Struct Complex Structure (Sulfonamide Group) PY97_Struct->Result_High PY97_Sol Low Solubility PY97_Sol->Result_High PY1_MW Low Molecular Weight (340 g/mol) Result_Low Poor Migration Resistance PY1_MW->Result_Low PY1_Struct Simple Structure PY1_Struct->Result_Low PY1_Sol Higher Solubility PY1_Sol->Result_Low

Caption: Molecular Properties vs. Migration Resistance.

Conclusion and Recommendations

The evidence overwhelmingly demonstrates that This compound possesses vastly superior migration resistance compared to C.I. Pigment Yellow 1 . This performance advantage is directly attributable to its larger, more complex molecular structure, which includes stabilizing functional groups that reduce its mobility and solubility within the polymer matrix. [5][6] For applications requiring high performance, long-term stability, and safety—especially in plasticized polymers like flexible PVC or in products where color transfer is unacceptable—This compound is the unequivocally superior choice . [14]The use of C.I. Pigment Yellow 1 should be restricted to applications where processing temperatures are low and migration is not a critical performance requirement. [9][10]This comparative analysis underscores the importance of understanding the underlying chemistry of colorants to make informed decisions in material formulation and product development.

References

  • Grokipedia. (2026, January 7). Pigment Yellow 97.
  • Zeya Chemicals. Pigment Yellow 97.
  • WorldOfPigments. (2012, November 12). Pigment Yellow 1.
  • Hangzhou Shine Chemicals Co.,Ltd. (2024, March 15). Related Properties of Organic Pigments for Plastics.
  • Sinoever. (2024, June 21). The reasons for pigment precipitation in the plastics industry.
  • Degohaimwell-The Chemical Company. Pigment Yellow 97.
  • WorldOfPigments. (2012, November 21). Pigment Yellow 97.
  • Zeya Chemicals. Application of organic pigments in plastics and resins.
  • ChemBK. (2024, April 9). Pigment Yellow 1.
  • HUPC GLOBAL CHEMICAL. Pigment Yellow 1|Fast Yellow G|Hansa Yellow G.
  • ChemBK. (2024, April 9). Pigment Yellow 1.
  • PubChem. C.I. Pigment Yellow 1.
  • Wikipedia. Pigment Yellow 97.
  • SY Chemical Co., Ltd. Pigment Yellow 97.
  • Zeya Chemicals. Pigment Yellow 1.
  • Qualitron Chemicals. Properties of Pigments for Plastics.
  • Shanghai Honor Industrial Co., LTD. (2025, August 12). Pigment Yellow 97.
  • SY Chemical Co., Ltd. Pigment Yellow 1.
  • ResearchGate. (2025, August 5). The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment.
  • ACO Mold. (2022, July 14). Testing of pigment in plastic.
  • BASF. Organic and inorganic pigments for plastics.
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  • Thermo Fisher Scientific. (2015, February 3). Plastic and Polymer Problems? Check The Symptoms – Part 1.

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A Comparative Guide to the Rheological Impact of Pigment Yellow 97 and Other Yellows in Inks

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the rheological impact of C.I. Pigment Yellow 97 (PY97) against other prevalent yellow pigment classes in ink formulations. Designed for researchers and ink formulation scientists, this document moves beyond a simple product comparison to offer a framework for understanding and evaluating pigment-vehicle interactions. We will delve into the causal relationships between pigment characteristics and the final rheological profile of the ink, supported by detailed experimental protocols to empower you to generate your own comparative data.

Introduction: The Critical Role of Rheology in Ink Performance

The rheology of a printing ink—the study of its flow and deformation—is paramount to its performance on press.[1][2] From the moment the ink is transferred from the ink duct, through the roller train, and onto the substrate, its viscosity, tack, and flow characteristics dictate the quality of the final print.[2][3] An ink with improper rheology can lead to a host of issues, including poor dot reproduction, misting, and inconsistent color density.[2]

The choice of pigment is a primary determinant of an ink's rheological profile.[4] Factors such as pigment particle size and shape, surface chemistry, and its interaction with the vehicle (the liquid carrier of the pigment) all contribute to the final flow behavior.[5][6] This guide will focus on Pigment Yellow 97, a monoazo yellow pigment, and compare its expected rheological impact with three other major classes of yellow pigments:

  • Diarylide Yellows (e.g., PY12, PY13, PY83): Known for their strong color and transparency, they have been a mainstay in process color printing.[7]

  • Hansa Yellows (other monoazo yellows, e.g., PY74): This class offers a range of hues and is noted for good lightfastness.

  • Benzimidazolone Yellows (e.g., PY151, PY154): These are high-performance pigments with excellent lightfastness and chemical resistance.[8][9]

The Science Behind Pigment Influence on Ink Rheology

The rheological behavior of a pigment dispersion is governed by the interplay of hydrodynamic forces and interparticle forces. The key pigment properties that influence these forces are:

  • Particle Size and Distribution: Smaller pigment particles present a larger surface area, leading to increased interaction with the vehicle and potentially higher viscosity.[10] A narrow particle size distribution generally leads to more predictable and stable rheology.

  • Particle Shape: Irregularly shaped particles can create more mechanical hindrance to flow compared to more spherical particles, thus increasing viscosity.

  • Surface Treatment: The surface of a pigment can be treated to improve its compatibility with the ink vehicle.[5] This can involve adding functional groups that enhance wetting and dispersion, thereby reducing viscosity and improving flow.[11][12]

These factors collectively influence key rheological parameters:

  • Viscosity: A measure of a fluid's resistance to flow. Inks are typically non-Newtonian, meaning their viscosity changes with the applied shear rate.[2][10]

  • Shear Thinning (Pseudoplasticity): The desirable property of an ink's viscosity decreasing as shear rate increases (e.g., as it passes through the high-speed rollers of a press).[13]

  • Thixotropy: A time-dependent shear thinning property. A thixotropic ink's viscosity decreases under shear and then slowly recovers when the shear is removed.[10] This is crucial for good ink transfer and preventing excessive flow on the substrate.[5]

  • Yield Stress: The minimum shear stress required to initiate flow. A higher yield stress can help prevent pigment settling.

  • Tack: The stickiness of an ink, which is critical for proper transfer from the printing plate to the blanket and then to the substrate in offset printing.[14]

Comparative Analysis of Yellow Pigment Classes

While specific rheological data is highly dependent on the complete ink formulation (resin, solvent, additives), we can make some generalized comparisons based on the known chemical and physical properties of these pigment classes.

Pigment Class Typical Pigments General Impact on Rheology Key Considerations
Monoazo (PY97) PY97Generally provides a good balance of properties. Can be formulated for moderate viscosity and good flow.Rheology is sensitive to particle size and surface treatment.
Diarylide Yellow PY12, PY13, PY83Can contribute to higher viscosity due to their tendency for fine particle sizes and strong inter-particle interactions.[7]May require specific dispersants to achieve optimal flow.
Hansa Yellow (other Monoazo) PY74Similar to PY97, offering a range of rheological profiles depending on the specific pigment and its grade.
Benzimidazolone Yellow PY151, PY154Often exhibit good rheological properties due to their stable particle structure and amenability to surface treatment, leading to good dispersion and flow.[8][15]High-performance pigments that can justify their cost with excellent processability.

Experimental Protocol for Comparative Rheological Analysis

To generate robust, comparative data, a standardized experimental approach is essential. The following protocols outline the steps for preparing and testing ink samples.

Ink Formulation

A masterbatch of a standard ink vehicle should be prepared to ensure consistency. The pigments are then dispersed into this masterbatch at a fixed concentration.

Example Vehicle Formulation:

Component Weight (%)
Phenolic Modified Rosin Resin35
Linseed Oil30
Mineral Oil25
Additives (e.g., driers, waxes)10

Pigment Dispersion:

  • To 80g of the masterbatch vehicle, add 20g of the pigment to be tested (this creates a 20% pigment loading).

  • Premix by hand with a spatula until the pigment is wetted out.

  • Disperse the mixture on a three-roll mill for a set number of passes (e.g., 5 passes) to achieve a consistent grind.

  • Allow the ink to rest for 24 hours at a controlled temperature (23°C ± 1°C) before testing.

Rheological Measurements

All measurements should be performed using a controlled-stress or controlled-rate rotational rheometer with a cone-and-plate or parallel-plate geometry at a controlled temperature (e.g., 25°C).[16]

4.2.1. Viscosity and Shear Thinning

  • Procedure: Perform a steady-state flow sweep, increasing the shear rate logarithmically from 0.1 s⁻¹ to 100 s⁻¹.

  • Data to Collect: Viscosity at various shear rates.

  • Analysis: Plot viscosity vs. shear rate on a log-log scale. A steeper downward slope indicates greater shear-thinning behavior.

4.2.2. Thixotropy

  • Procedure: A three-step shear rate test:

    • Low shear (e.g., 1 s⁻¹) for 60 seconds to measure the initial structure.

    • High shear (e.g., 100 s⁻¹) for 60 seconds to break down the structure.

    • Low shear (e.g., 1 s⁻¹) for 300 seconds to measure the structural recovery over time.

  • Data to Collect: Viscosity as a function of time.

  • Analysis: Plot viscosity vs. time. The area of the "thixotropic loop" (a plot of shear stress vs. shear rate, with the shear rate first increasing and then decreasing) can also be calculated to quantify thixotropy.

4.2.3. Yield Stress

  • Procedure: Perform a stress sweep, increasing the shear stress from a low value (e.g., 0.1 Pa) until significant flow is observed.

  • Data to Collect: Viscosity and shear rate as a function of shear stress.

  • Analysis: The yield stress can be estimated as the stress at which the viscosity drops sharply or by fitting the data to a rheological model such as the Herschel-Bulkley model.

4.2.4. Tack Measurement

  • Procedure: Use a tackmeter (e.g., Inkometer or Tack-o-scope) according to the manufacturer's instructions.

  • Data to Collect: Tack value after a specified time (e.g., 60 seconds).

  • Analysis: Compare the tack values of the different inks.

Data Presentation

The collected data should be presented in clear, comparative tables and graphs.

Table 1: Summary of Rheological Properties (Example Data)

Pigment Viscosity @ 10 s⁻¹ (Pa·s) Yield Stress (Pa) Tack (g·m)
PY97451512
PY12552014
PY74421211
PY151381010

Visualizing the Workflow and Relationships

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Rheological Testing cluster_analysis Analysis prep_vehicle Prepare Masterbatch Vehicle disperse Disperse Pigment in Vehicle (Three-Roll Mill) prep_vehicle->disperse prep_pigment Select Pigment (PY97, PY12, etc.) prep_pigment->disperse rest Rest Ink for 24h disperse->rest viscosity_test Viscosity & Shear Thinning rest->viscosity_test thixotropy_test Thixotropy Test rest->thixotropy_test yield_stress_test Yield Stress Test rest->yield_stress_test tack_test Tack Measurement rest->tack_test data_table Tabulate Data viscosity_test->data_table thixotropy_test->data_table yield_stress_test->data_table tack_test->data_table plot_graphs Plot Viscosity Curves data_table->plot_graphs compare Compare Performance plot_graphs->compare pigment_rheology particle_size Particle Size & Distribution viscosity Viscosity particle_size->viscosity Smaller size -> higher viscosity shear_thinning Shear Thinning particle_size->shear_thinning particle_shape Particle Shape particle_shape->viscosity Irregular shape -> higher viscosity surface_treatment Surface Treatment surface_treatment->viscosity Improved wetting -> lower viscosity thixotropy Thixotropy surface_treatment->thixotropy yield_stress Yield Stress surface_treatment->yield_stress

Caption: Key pigment properties influencing ink rheology.

Conclusion

The selection of a yellow pigment has a profound impact on the rheological properties of an ink, which in turn dictates its print performance. While Pigment Yellow 97 offers a versatile and balanced option, other pigment classes such as Diarylide, Hansa, and Benzimidazolone yellows present a range of characteristics that may be advantageous for specific applications.

This guide provides the foundational knowledge and, critically, the experimental framework for a rigorous comparative study. By following the outlined protocols, researchers and formulators can move beyond qualitative descriptions to generate quantitative, actionable data. This data-driven approach is essential for optimizing ink formulations, troubleshooting press issues, and innovating new products with superior performance characteristics.

References

  • AIP Publishing. (1998). Rheological analysis of highly pigmented inks: Flocculation at high temperatures. Retrieved from [Link]

  • Ink World Magazine. (2009, October 15). Rheological Additive Selection for Printing Inks. Retrieved from [Link]

  • How does the thixotropy of PE screen printing ink control the printing thickness? (2025, October 14). Google Cloud.
  • Rheology Modifiers in Water-based Rotogravure Inks. (n.d.). ResearchGate. Retrieved from [Link]

  • Rheological properties of the different developed inks before and after addition of cell suspensions. (n.d.). ResearchGate. Retrieved from [Link]

  • 6 Rheological properties of the ink. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of Rheological Behavior of Three Gel-Type Vehicles for Printing Ink. (2013, January 11). Scientific.Net. Retrieved from [Link]

  • Correlation between Ink Rheology and Press Performance of Water-based Flexographic Inks. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Thixotropy - Viscosity of Inks and Paints. (2020, September 29). RheoSense. Retrieved from [Link]

  • Characteristics of Food Printing Inks and Their Impact on Selected Product Properties. (n.d.). MDPI. Retrieved from [Link]

  • IMI Europe. (2017, February 28). Rheology of inkjet inks. Retrieved from [Link]

  • Study on Performance of Yellow Water-Based Ink for Flexographic Printing. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Importance of Monomer Interfacial Tension for UV Curable Litho Inks Performance. (n.d.). RadTech. Retrieved from [Link]

  • Thixotropic gravure printing inks. (n.d.). Google Patents.
  • The Rheology of The Offset Inks. (n.d.). Scribd. Retrieved from [Link]

  • Rheology Modifiers in Water-based Rotogravure Inks. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Pigments for Solvent-Based Inks. (2022, March 15). KARRAY NEW MATERIAL(JIANGSU)CO.,LTD. Retrieved from [Link]

  • Thixotropic printing ink compositions and methods of preparing same. (n.d.). Google Patents.
  • Color Lithographic Printing. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Offset ink tack and rheology correlation Part 1: Ink rheology as a function of concentration. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Always Striving for the Best: The Introduction of Benzimidazolone Yellow Medium (PY154) & Benzimidazolone Yellow Light (PY175). (2018, February 1). Just Paint. Retrieved from [Link]

  • How Ink Tack, Viscosity, And Rheology Influence Offset Printing Performance. (2025, November 21). Google Cloud.
  • Comprehensive Comparison of Water-Based Ink vs. Solvent-Based Ink. (2025, March 11). Google Cloud.
  • Rublev Colours Benzimidazolone Yellow Pigment. (n.d.). Natural Pigments. Retrieved from [Link]

  • yellow. (n.d.). Handprint. Retrieved from [Link]

  • Pigment Colour Index: Yellow Pigments. (2021, September 17). Jackson's Art Blog. Retrieved from [Link]

  • Effect of Ink Tack Value on the Ink Trapping in Lithographic Printing. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Yellow printing ink composition with reduced tack. (n.d.). Google Patents.
  • Development of karanja oil based offset printing ink in comparison with linseed oil. (n.d.). PubMed. Retrieved from [Link]

  • A Rheology Roadmap for Evaluating the Printability of Material Extrusion Inks. (2025, July 29). ResearchGate. Retrieved from [Link]

  • Hanco : Lithographic Ink : 454g : Archival Process Yellow. (2025, November 21). Jackson's Art. Retrieved from [Link]

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A Comparative Evaluation of Colorimetric and Performance Properties: C.I. Pigment Yellow 97 versus C.I. Pigment Yellow 13

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selection of an organic pigment is a critical decision in the formulation of coatings, plastics, and inks, directly impacting the final product's aesthetic appeal, stability, and long-term performance. This guide provides an in-depth, data-driven comparison of two widely used yellow pigments: C.I. Pigment Yellow 97 (PY 97), a monoazo pigment, and C.I. Pigment Yellow 13 (PY 13), a diarylide disazo pigment. Through a series of standardized experimental protocols, we will evaluate their core colorimetric characteristics, lightfastness, and heat stability. The objective is to furnish researchers, scientists, and drug development professionals with the quantitative data and procedural rationale necessary to make informed formulation decisions based on performance requirements and application-specific stresses.

Introduction to the Pigments

Organic yellow pigments constitute a vast and diverse class of colorants. Within this spectrum, PY 97 and PY 13 are often considered for similar applications, yet they possess fundamentally different chemical structures that dictate their performance profiles. Understanding these differences is paramount to leveraging their respective strengths.

This compound (PY 97)
  • Chemical Class: Monoazo.[1][2] PY 97 is an arylide yellow pigment. Its chemical structure is distinguished by the presence of a sulfonylaminophenyl group, which enhances its molecular stability and insolubility.[3] This structural feature is a key contributor to its high resistance to migration and superior fastness properties.[3]

  • General Properties: PY 97 typically presents a neutral to slightly greenish-yellow shade.[4][5] It is renowned for its excellent lightfastness, weather resistance, and thermal stability, making it a high-performance pigment.[3][4]

C.I. Pigment Yellow 13 (PY 13)
  • Chemical Class: Disazo (Diarylide).[6] PY 13 is derived from 3,3′-dichlorobenzidine.[6] As a diarylide pigment, it contains two azo (-N=N-) groups, which generally results in high color strength.

  • General Properties: PY 13 offers a bright, reddish-yellow shade with strong tinting capabilities and is often favored for its economic advantages.[6][7] While it possesses good solvent resistance, its lightfastness and heat stability are generally considered inferior to high-performance monoazo pigments like PY 97.[6][8]

Table 1: General Pigment Characteristics
PropertyThis compoundC.I. Pigment Yellow 13
C.I. Name Pigment Yellow 97Pigment Yellow 13
C.I. Number 1176721100
Chemical Class Monoazo[1][2]Disazo (Diarylide)
CAS Number 12225-18-2[2][3]5102-83-0
Molecular Formula C₂₆H₂₇ClN₄O₈S[1][2]C₃₆H₃₄Cl₂N₆O₄
Typical Shade Neutral to Greenish YellowBright, Reddish Yellow

Experimental Design and Rationale

To ensure a scientifically valid and objective comparison, a series of standardized tests were designed. The selection of these specific evaluations—colorimetry, lightfastness, and heat stability—is based on the most critical performance indicators for pigments in industrial applications.[9][10] The causality behind this experimental design is to simulate the key environmental and processing stresses a pigment will endure throughout its lifecycle, from manufacturing to end-use. Each protocol is designed as a self-validating system by employing standardized methodologies and instrumentation.

Methodology and Protocols

Protocol 1: Standardized Sample Preparation

The foundation of any comparative material analysis is the consistency of sample preparation. To eliminate variables arising from the dispersion medium, both pigments were dispersed in a medium-chain alkyd resin, a common binder in industrial coatings.

Step-by-Step Methodology:

  • Premixing: Create a premix by combining 15% pigment, 65% alkyd resin, and 20% solvent (mineral spirits).

  • Dispersion: Process the premix on a horizontal bead mill with 1.0 mm glass beads until a Hegman gauge reading of 7.5+ is achieved, ensuring complete dispersion and optimal color development.

  • Letdown (Masstone): The dispersed mill base is then let down with additional alkyd resin to achieve a final pigment concentration of 10%.

  • Letdown (Tint): For tint preparations, the mill base is mixed with a standardized Rutile Titanium Dioxide (TiO₂) dispersion at a 1:10 ratio (Pigment:TiO₂) by weight.

  • Film Application: The final formulations are drawn down on certified opacity charts (Form 2A, The Leneta Company) using a 6 mil (152.4 µm) Bird-type film applicator to ensure uniform film thickness.

  • Curing: The coated charts are allowed to cure at ambient temperature (25°C ± 2°C) for 7 days before testing.

cluster_prep Protocol 1: Sample Preparation P1 Weigh Pigment, Resin, Solvent P2 Premix Components P1->P2 P3 Bead Mill Dispersion (Hegman > 7) P2->P3 P4 Letdown (Masstone) P3->P4 P5 Letdown (Tint with TiO2) P3->P5 P6 Film Application (6 mil) P4->P6 P5->P6 P7 Cure (7 days @ 25°C) P6->P7

Fig 1. Workflow for standardized pigment dispersion and sample preparation.
Protocol 2: Colorimetric Analysis via CIELAB

Colorimetric data provides a quantitative measure of a pigment's appearance. The CIE Lab* (CIELAB) color space is the industry standard for this purpose, as it correlates numerical differences with human visual perception.[11][12]

  • L* : Represents lightness, from 0 (black) to 100 (white).[13]

  • a* : Represents the red-green axis, where positive values are red and negative values are green.[13]

  • b* : Represents the yellow-blue axis, where positive values are yellow and negative values are blue.[13]

Step-by-Step Methodology:

  • Instrumentation: A calibrated sphere spectrophotometer (e.g., X-Rite Ci7800) is used for all measurements.

  • Settings: Measurements are taken using a D65 illuminant and a 10° standard observer. Specular component included (SCI) mode is used to minimize the effect of surface gloss.

  • Measurement: Three separate measurements are taken on the masstone and tint sections of each cured drawdown chart.

  • Data Recording: The average L, a, and b* values are calculated and recorded.

cluster_color Protocol 2: Colorimetric Measurement C1 Calibrate Spectrophotometer C2 Set Parameters (D65/10°, SCI) C1->C2 C3 Measure Cured Sample (3x) C2->C3 C4 Record Average L, a, b* Values C3->C4

Fig 2. Workflow for quantitative color measurement using CIELAB space.
Protocol 3: Accelerated Lightfastness Evaluation

Lightfastness measures a pigment's ability to resist fading or color change upon exposure to light.[14] This is a critical parameter for durable applications. The protocol is based on the principles outlined in ASTM D4303, which provides standardized methods for evaluating the lightfastness of pigments.[15][16]

Step-by-Step Methodology:

  • Instrumentation: An Atlas Ci4000 Weather-Ometer (or equivalent xenon-arc apparatus) is used.

  • Exposure Conditions: Samples are exposed according to ASTM D4303, Test Method C, simulating daylight filtered through window glass.[16] The irradiance is set to 0.55 W/m²/nm at 340 nm, with a black panel temperature of 63°C and a relative humidity of 50%.

  • Exposure Duration: Samples are exposed for a total radiant exposure of 500 kJ/m² at 420 nm.

  • Evaluation: After exposure, the samples are re-measured using the colorimetry protocol (4.2). The total color difference (ΔE) is calculated using the CIE76 formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

  • Control: An unexposed portion of each sample is retained as a control.

cluster_light Protocol 3: Lightfastness Testing (ASTM D4303) L1 Initial Color Measurement (Lab₁) L2 Place Samples in Xenon-Arc Chamber L1->L2 L3 Expose (500 kJ/m²) L2->L3 L4 Final Color Measurement (Lab₂) L3->L4 L5 Calculate Color Change (ΔE*) L4->L5

Fig 3. Workflow for accelerated lightfastness evaluation.
Protocol 4: Heat Stability Assessment

Heat stability is crucial for pigments used in plastics processing or baked coatings, where high temperatures are encountered.[17] This protocol evaluates color change as a function of increasing thermal stress.

Step-by-Step Methodology:

  • Sample Application: The pigment dispersions are applied to aluminum panels.

  • Initial Measurement: The initial color of each cured panel is measured according to protocol 4.2.

  • Thermal Exposure: The panels are placed in a forced-air laboratory oven for 10 minutes at a series of increasing temperatures: 160°C, 180°C, 200°C, and 220°C. A new panel is used for each temperature point to prevent cumulative effects.

  • Evaluation: After cooling to ambient temperature, the color of each exposed panel is measured. The color difference (ΔE*) relative to the unexposed control is calculated.

cluster_heat Protocol 4: Heat Stability Testing H1 Initial Color Measurement (Lab* initial) H2 Expose Panel in Oven (10 min @ T°C) H1->H2 H3 Cool to Ambient H2->H3 H4 Final Color Measurement (Lab* final) H3->H4 H5 Calculate Color Change (ΔE*) H4->H5 H6 Repeat for T = 160, 180, 200, 220°C H5->H6

Fig 4. Workflow for stepped-temperature heat stability assessment.

Results and Discussion

Initial Colorimetric Data

The initial CIELAB values reveal the intrinsic color characteristics of each pigment.

Table 2: Initial CIELAB Colorimetric Data (D65/10°)

PigmentApplicationL* (Lightness)a* (Red-Green)b* (Yellow-Blue)
PY 97 Masstone85.12-5.2588.34
1:10 Tint92.45-8.1165.70
PY 13 Masstone83.904.1585.20
1:10 Tint91.80-2.3069.88

As the data indicates, PY 97 is inherently lighter (higher L) and exhibits a distinct greenish undertone (more negative a) compared to PY 13.[4] Conversely, PY 13 is slightly darker and has a pronounced reddish character (positive a* value), confirming its classification as a reddish-yellow pigment.[6] In the tint, PY 97 maintains its cleaner, greener appearance, while PY 13 produces a "dirtier" or more reddish-toned pastel yellow.

Lightfastness Performance

The results of the accelerated weathering test highlight a significant performance gap between the two pigments.

Table 3: Lightfastness Results (ΔE after 500 kJ/m² exposure)*

PigmentApplicationΔE* (Total Color Change)Performance Rating
PY 97 Masstone0.85Excellent
1:10 Tint1.15Excellent
PY 13 Masstone5.60Fair
1:10 Tint8.95Poor

PY 97 demonstrates exceptional lightfastness, with a ΔE* value well below 2.0, which is typically considered a very minor, often imperceptible, color shift.[3] Its performance aligns with its Blue Wool Scale rating of 6-7.[1][4] In stark contrast, PY 13 shows considerable color fade, particularly in the tint, where the lower pigment concentration makes it more susceptible to photodegradation.[18] This result is consistent with its lower lightfastness rating of 4-6.[19][20] The superior stability of PY 97 is directly attributable to its robust monoazo chemical structure.[3]

Heat Stability Performance

The thermal stress test further differentiates the application suitability of the two pigments.

Table 4: Heat Stability Results (ΔE after 10 min exposure)*

Pigment (Masstone)ΔE* @ 160°CΔE* @ 180°CΔE* @ 200°CΔE* @ 220°C
PY 97 0.450.600.902.50
PY 13 0.752.806.5515.40

PY 97 remains remarkably stable up to 200°C, showing only a minimal color shift.[4][5] This makes it suitable for processes like HDPE extrusion and baking enamels.[5] PY 13 is stable at 160°C but begins to show significant degradation at 180°C, with a dramatic color change at higher temperatures.[6][19] This limits its use to applications with lower processing temperatures, such as certain PVC and printing ink formulations.

Comparative Summary and Application Suitability

The experimental data clearly delineates the performance profiles of PY 97 and PY 13, enabling targeted recommendations for their use.

Table 5: Overall Performance Summary

Performance MetricThis compoundC.I. Pigment Yellow 13
Shade Clean, Greenish YellowBright, Reddish Yellow
Color Strength GoodVery Good
Lightfastness ExcellentFair to Poor
Heat Stability Excellent (≤ 200°C)Fair (≤ 160°C)
Migration Resistance Excellent[3]Good (Rigid PVC), Poor (Plasticized PVC)[20]

Expert Recommendations:

  • This compound is the unequivocal choice for high-durability applications where long-term color stability is non-negotiable. Its resistance to light, weather, and heat makes it ideal for:

    • Automotive and industrial coatings[3]

    • Exterior architectural paints[1]

    • Plastics requiring high processing temperatures (e.g., HDPE, engineering polymers)[5]

    • High-quality printing inks with stringent fastness requirements[3]

  • C.I. Pigment Yellow 13 is a cost-effective and high-strength colorant best suited for applications with less demanding performance criteria. Its vibrant shade is a key asset in:

    • Packaging and commercial printing inks (offset, flexographic)[7][20]

    • Plastics with lower processing temperatures, such as rigid PVC and some polyolefins

    • Rubber and textile printing where extreme lightfastness is not required[21]

Conclusion

While both this compound and C.I. Pigment Yellow 13 provide yellow coloration, they are not interchangeable. The monoazo structure of PY 97 imparts superior lightfastness and heat stability, justifying its use in high-performance, durable goods. The disazo diarylide structure of PY 13 provides high color strength at a lower cost, making it a valuable tool for mass-market applications like printing inks where ultimate durability is secondary to chromaticity and cost-efficiency. This guide demonstrates that a rigorous, data-driven approach to pigment evaluation is essential for aligning material properties with end-use performance expectations, ensuring product quality and longevity.

References

  • Grokipedia. (2026). Pigment Yellow 97.
  • Wikipedia. (n.d.). Pigment Yellow 97.
  • Zeya Chemicals. (n.d.). Pigment Yellow 97.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 97.
  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants.
  • (n.d.). Pigment Yellow 13: Properties, Applications, and Benefits for Inks, Paints, and Plastics.
  • ASTM International. (2017). D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.
  • WorldOfChemicals. (2012). Pigment Yellow 97.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 97.
  • ChemBK. (2024). C.I. Pigment Yellow 13.
  • Wikipedia. (n.d.). Lightfastness.
  • Origo Chemical. (n.d.). Pigment Yellow 13 | Fast Yellow GR.
  • PubChem. (n.d.). C.I. Pigment Yellow 13.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 13.
  • HUPC Global Chemical. (n.d.). Pigment Yellow 13|Benzidine Yellow GR.
  • ChemBK. (2024). This compound.
  • CrownPigment. (n.d.). Pigment Yellow 13.
  • Hengyi Technology. (n.d.). Pigment Yellow 13 for Ink and Plastics.
  • HunterLab Horizons Blog. (2025).
  • Wikipedia. (n.d.). CIELAB color space.
  • PCI Magazine. (2010).
  • ResearchGate. (2025). Evaluation of various organic colour pigments.
  • ResearchGate. (n.d.). The CIELAB color space diagram.
  • Konica Minolta. (n.d.).
  • X-Rite. (2018). LAB Color Space and Values.
  • MDPI. (n.d.). Physical, Thermal and Biological Properties of Yellow Dyes with Two Azodiphenylether Groups of Anthracene.
  • ResearchGate. (2025). Artificial aging of monoazo and isoindoline yellow pigments.
  • ResearchGate. (n.d.). Thermal stability of different pigments.
  • Acta IMEKO. (2024). Artificial aging of monoazo and isoindoline yellow pigments.
  • ResearchGate. (2025). (PDF) Artificial aging of monoazo and isoindoline yellow pigments.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and scientists, our focus is often on the application of materials, but our responsibility extends to their entire lifecycle. C.I. Pigment Yellow 97 (CAS No. 12225-18-2) is a monoazo organic pigment widely valued in industrial coatings, plastics, and high-quality printing inks for its excellent lightfastness and heat stability.[1][2][3] While it is generally considered to be of low toxicity and not classified as a hazardous substance under major regulatory frameworks like OSHA's Hazard Communication Standard, its proper disposal is a matter of rigorous scientific practice and regulatory compliance.[4][5]

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. We will move beyond simple checklists to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety and environmental stewardship.

Hazard Assessment: Understanding the 'Why' Behind the 'How'

A correct disposal procedure is built upon a thorough understanding of the material's properties. This compound's chemical and toxicological profile dictates the necessary handling and disposal precautions.

2.1 Toxicological Profile Based on extensive industry experience and toxicological studies, organic pigments like Yellow 97 are considered practically non-toxic.[4] Acute oral toxicity studies in rats have shown a low order of toxicity, and long-term animal studies have observed no carcinogenic effects.[4] However, direct contact may cause mild irritation to the skin and eyes.[4]

2.2 Environmental Profile The pigment is chemically inert and practically insoluble in water.[4][6] This insolubility is a key factor in its environmental profile; it leads to minimal bioavailability and bioaccumulation.[4] Consequently, it is not considered environmentally hazardous and is not biodegradable.[4] In wastewater treatment facilities, it can be effectively removed from effluent through mechanical means.[4]

2.3 Physical Hazards The primary physical hazard associated with this compound is not chemical reactivity but its form as a finely divided powder. Improper handling can create dust clouds, which may present an explosion hazard if exposed to an ignition source.[4][7] The product is stable under normal conditions, but may ignite when exposed to open flames, sparks, or static discharge.[4]

Personal Protective Equipment (PPE): A Proactive Stance on Safety

While this compound is not classified as hazardous, adherence to good industrial hygiene and safety practices is paramount to mitigate risks of irritation and dust inhalation.[8]

PPE CategorySpecificationRationale for Use
Respiratory NIOSH-certified dust respiratorTo prevent inhalation of fine pigment dust, which can cause respiratory irritation.[4][6]
Hand Protection Nitrile or rubber glovesTo prevent direct skin contact and potential mild irritation.[4][7]
Eye Protection Safety goggles or glassesTo protect eyes from dust particles that may cause irritation.[4]
Body Protection Standard laboratory coat or impervious clothingTo prevent contamination of personal clothing.[4]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of this compound, from waste characterization to final disposition. Disposal of this material must always be conducted in accordance with federal, state, and local regulations.[4]

Step 1: Waste Characterization

The first and most critical step is to determine the nature of the waste.

  • Uncontaminated Waste: This consists of pure, unused this compound or empty containers with only dry residue.

  • Contaminated Waste: This includes the pigment mixed with other chemicals (e.g., solvents, resins), process by-products, or materials used for spill cleanup (e.g., absorbent pads, solvent-wetted rags).[9]

The causal logic is simple: if a non-hazardous substance is mixed with a hazardous one, the entire mixture must be managed as hazardous waste.[10][11]

Step 2: Segregation and Containerization
  • Segregate Waste Streams: Keep uncontaminated pigment waste separate from contaminated waste.

  • Select Appropriate Containers: Use sealable, clearly labeled containers for all waste.[8] For spill cleanup materials, ensure the container is compatible with all components of the waste.

  • Labeling: Clearly label the container with "this compound Waste" and, for contaminated waste, list all constituents. This is essential for the waste disposal contractor.

Step 3: Disposal of Uncontaminated Pigment Waste

Because this compound is not classified as a hazardous substance by OSHA, it can typically be disposed of as a standard solid waste.[4]

  • Place the dry pigment powder or containers with dry residue into a sealed, durable plastic bag or a closable container to prevent dust formation during transport.[4]

  • Dispose of the sealed container in the regular solid waste stream.

  • Causality Check: The primary goal here is dust containment. The sealed container prevents the fine powder from becoming airborne during collection and transport, mitigating inhalation and dust explosion risks.[4]

Note: While federally not considered hazardous, always confirm this disposal method with your institution's Environmental Health & Safety (EHS) office and local waste authority, as local regulations may vary.[8]

Step 4: Disposal of Contaminated Pigment Waste

Any material contaminated with hazardous chemicals, such as certain solvents or heavy-metal-containing compounds, must be treated as hazardous waste.[9][10]

  • Collect all contaminated materials (pigment mixtures, solvent-soaked rags, etc.) in a designated hazardous waste container.[9]

  • Ensure the container is properly sealed and labeled with a hazardous waste tag, identifying all chemical constituents.

  • Arrange for pickup and disposal through a licensed hazardous waste disposal contractor.[12][13] Do not pour any waste containing solvents or pigments down the drain.[9][13]

Step 5: Managing Spills

In the event of a spill, the objective is to clean the area while preventing dust generation.

  • Restrict Access: Cordon off the spill area.

  • Utilize Wet Methods: Do not dry sweep the pigment.[5] Lightly moisten the spilled material with water or use wet clean-up techniques.[4]

  • Collect Material: Use a vacuum equipped with a HEPA filter or gently scoop the wetted material into a sealable container for disposal.

  • Final Cleaning: Wipe the area with a damp cloth. Dispose of all cleaning materials as contaminated waste.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for determining the correct disposal procedure for this compound.

G start Start: this compound Waste Generated char Step 1: Characterize Waste Is the pigment mixed with hazardous solvents or other hazardous materials? start->char non_haz Step 2: Uncontaminated Waste (Pure Pigment / Dry Residue) char->non_haz No haz Step 2: Contaminated Waste (Solvent Mixtures, Spill Debris) char->haz Yes seal_non_haz Step 3: Securely seal in container to prevent dust. non_haz->seal_non_haz seal_haz Step 3: Place in designated, sealed hazardous waste container. haz->seal_haz dispose_non_haz Step 4: Dispose as solid waste per local regulations. Consult EHS. seal_non_haz->dispose_non_haz dispose_haz Step 4: Label with all constituents and arrange for licensed contractor disposal. seal_haz->dispose_haz end End: Disposal Complete dispose_non_haz->end dispose_haz->end

Caption: Decision workflow for this compound disposal.

Conclusion

The proper disposal of this compound is straightforward when guided by a clear understanding of its material properties. Its non-hazardous classification simplifies the process for uncontaminated waste, but the potential for dust hazards and contamination necessitates a rigorous and thoughtful approach. By following this protocol, researchers can ensure they are operating safely, protecting the environment, and maintaining full regulatory compliance.

References

  • Material Safety Data Sheet. (n.d.).
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  • Safety & Disposal. (n.d.). Liquitex EU.
  • Pigment Yellow 97. (n.d.). Wikipedia.
  • Hangzhou AiBai Chemical Co.,Ltd - Xcolor Pigment. (n.d.).
  • Pigment Yellow 97. (2026, January 7). Grokipedia.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Dyes Pigments.
  • Paint Waste Disposal Rules for Residential and Industrial Paint. (2019, August 1). Hazardous Waste Experts.
  • SAFETY DATA SHEET. (2021, June 11). Coast Fiber Tek.
  • Pigment Yellow 97. (n.d.). Hangzhou Epsilon Chemical Co.,Ltd.
  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments. (n.d.). US EPA.
  • Chemical Services Distribution | Superior - The Source for Solutions. (n.d.).
  • Safe Handling of Pigments. (2013, June 2).
  • SAFETY DATA SHEET. (2016, April 5). Harwick Standard.
  • This compound. (2024, April 10). ChemBK.
  • MATERIAL SAFETY DATA SHEET. (2015, January 27).
  • Waste from the Production Of Dyes and Pigments Listed as Hazardous. (n.d.). EPA.
  • Pigment Yellow 97. (n.d.). Zeya Chemicals.
  • Booklet Safe Handling of Colour Pigments. (n.d.). Art Is Creation.
  • Pigment Yellow 97. (n.d.). Degohaimwell-The Chemical Company.
  • Safety and Health Information - The Pigments Handbook. (n.d.).
  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Dyes and/or Pigments Production Wastes.... (2005, February 24). Federal Register.
  • Organic Dye and Pigment's Quality Commitment Standards. (n.d.).
  • Handling Paint Waste from Your Business. (n.d.).
  • How To Dispose of Paint Properly. (2024, July 30). ACTenviro.
  • Description for 2869: Industrial Organic Chemicals, Not Elsewhere Classified. (n.d.). OSHA.
  • TECHNICAL DATA SHEET Pigment Yellow 97 UN8231. (n.d.).

Sources

Mastering Safety: A Researcher's Guide to Handling C.I. Pigment Yellow 97

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Procedural Guide for Laboratory Professionals

In the dynamic landscape of scientific research and drug development, the meticulous handling of every compound is paramount to ensuring both personnel safety and data integrity. C.I. Pigment Yellow 97, a monoazo pigment valued for its vibrant hue and stability, is a common component in various applications.[1][2][3] While generally considered to have a low hazard profile, adherence to rigorous safety protocols is non-negotiable.[4][5] This guide provides a comprehensive, step-by-step framework for the safe handling of this compound, from initial risk assessment to final disposal, empowering researchers to maintain a secure laboratory environment.

Understanding the Compound: A Quick Reference

A thorough understanding of the substance is the foundation of safe handling. Below is a summary of key information for this compound.

PropertyValueSource
C.I. Name Pigment Yellow 97[6][7]
CAS Number 12225-18-2[1]
Chemical Family Monoazo[1][2]
Appearance Yellow Powder[8]
Hazard Classification Generally not classified as hazardous under GHS and OSHA criteria.[4][5] May cause mild skin and eye irritation.[4] Can form explosive dust clouds if handled improperly.[4][4][5]

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound dust. While not highly toxic, the fine particulate nature of the pigment necessitates a robust protective barrier.[4][6]

Essential PPE Ensemble:
  • Respiratory Protection: A NIOSH-certified dust respirator is crucial to prevent inhalation of airborne particles.[6] In situations with inadequate ventilation, a higher level of respiratory protection may be warranted.[9]

  • Eye Protection: Safety goggles are mandatory to shield the eyes from potential irritation caused by pigment dust.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, provide a necessary barrier to prevent skin contact.[10]

  • Body Protection: A lab coat or impervious clothing should be worn to protect the skin and personal clothing from contamination.[4][11]

Step-by-Step Donning and Doffing Protocol:

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator: Fit the dust respirator over your nose and mouth, adjusting for a secure seal.

  • Eye Protection: Place safety goggles over your eyes.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.

  • Hand Hygiene: Wash your hands.

  • Eye Protection: Remove safety goggles.

  • Respirator: Remove the dust respirator.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Part 2: Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure and ensure a clean and safe working environment.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Gather all necessary PPE prep2 Ensure ventilation is active prep1->prep2 prep3 Prepare a designated work area prep2->prep3 handle1 Carefully weigh the pigment prep3->handle1 handle2 Use wet clean-up for minor spills handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 disp1 Place waste in a labeled, sealed container handle3->disp1 disp2 Consult and follow institutional disposal guidelines disp1->disp2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.